Product packaging for 2,3-Dihydrofuro[3,2-c]pyridine(Cat. No.:CAS No. 193605-29-7)

2,3-Dihydrofuro[3,2-c]pyridine

Cat. No.: B067943
CAS No.: 193605-29-7
M. Wt: 121.14 g/mol
InChI Key: IEOVDQSGJDUASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dihydrofuro[3,2-c]pyridine is a privileged fused bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry and pharmaceutical research. This structure combines a dihydrofuran ring with a pyridine, creating a versatile and pharmacologically relevant core. Its primary research value lies in its application as a key synthetic intermediate and central scaffold for the development of novel bioactive molecules, particularly in the discovery of kinase inhibitors, enzyme modulators, and other therapeutic agents. Researchers utilize this compound to explore structure-activity relationships (SAR) by functionalizing various positions on the ring system, aiming to optimize potency, selectivity, and metabolic stability. The electron-rich nature of the fused system makes it an attractive isostere for other aromatic moieties, enabling the fine-tuning of physicochemical properties in lead compound optimization. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO B067943 2,3-Dihydrofuro[3,2-c]pyridine CAS No. 193605-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydrofuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-3-8-5-6-2-4-9-7(1)6/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOVDQSGJDUASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193605-29-7
Record name 2,3-Dihydrofuro[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193605-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H,3H-furo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Novel 2,3-Dihydrofuro[3,2-c]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 2,3-dihydrofuro[3,2-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects and modulation of G-protein coupled receptors. This technical guide provides a comprehensive overview of the key synthetic strategies for the preparation of novel this compound derivatives, detailed experimental protocols, and a summary of their biological activities and associated signaling pathways.

Synthetic Methodologies

The construction of the this compound ring system can be achieved through several synthetic routes. The most prominent and versatile methods include the Pictet-Spengler reaction, multicomponent reactions, and the cyclization of functionalized furan precursors.

Pictet-Spengler Reaction

A robust and widely employed method for the synthesis of tetrahydrofuro[3,2-c]pyridines is the Pictet-Spengler reaction.[1][2][3][4][5][6] This acid-catalyzed reaction involves the condensation of a furan-ethylamine derivative with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular electrophilic substitution to yield the cyclized product.[1][3][4][5][6]

A general workflow for the Pictet-Spengler synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2_5_methylfuran_2_yl_ethanamine 2-(5-methylfuran-2-yl)ethanamine Imine_Formation Imine Formation (Acetonitrile, 82°C, 1h) 2_5_methylfuran_2_yl_ethanamine->Imine_Formation Aldehyde Aldehyde/Ketone Aldehyde->Imine_Formation Cyclization Pictet-Spengler Cyclization (Glacial Acetic Acid, conc. HCl, 70°C, 5h) Imine_Formation->Cyclization Crude Imine Tetrahydrofuropyridine 4-Substituted Tetrahydrofuro[3,2-c]pyridine Cyclization->Tetrahydrofuropyridine

Caption: General workflow for the Pictet-Spengler synthesis.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Several MCRs have been developed for the synthesis of furo[3,2-c]pyridine and related fused heterocyclic systems.[7][8][9][10] One notable example is the one-pot, three-component reaction of an aromatic aldehyde, a compound with an active methylene group (like 4-hydroxycoumarin), and an α-halo ketone, often catalyzed by a base.[7][9][10]

Cyclization of Functionalized Furan Precursors

Another common strategy involves the construction of a furan ring bearing appropriate functional groups that can be subsequently cyclized to form the fused pyridine ring. For instance, a (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid can be converted to the corresponding azide, which upon heating, cyclizes to yield a 2,3-dihydrofuro[3,2-c]pyridin-4-one derivative.[11]

Experimental Protocols

General Procedure for the Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction[2]

Method A:

  • To a solution of the aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol, 125 µL).

  • Heat the reaction mixture at 82°C for 1 hour (monitored by TLC) and then concentrate to dryness under reduced pressure.

  • Dissolve the crude imine in glacial acetic acid (750 µL) and add concentrated HCl (500 µL) portion-wise.

  • Stir the reaction mixture at 70°C for 5 hours (monitored by TLC).

  • After cooling, add a saturated aqueous solution of NaOH and stir the mixture overnight at room temperature.

  • Collect the formed precipitate by filtration. Extract the filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B:

  • To a solution of the aldehyde (2.0 mmol) in dry acetonitrile (2 mL), add 2-(5-methylfuran-2-yl)ethanamine (2.0 mmol, 250 µL).

  • Heat the reaction mixture at 82°C for 1 hour (monitored by TLC) and concentrate to dryness.

  • Dissolve the crude imine in glacial acetic acid (1.5 mL) and add concentrated HCl (1 mL) portion-wise.

  • Stir the reaction mixture at 70°C for 5 hours (monitored by TLC).

  • Add a saturated aqueous solution of NaOH and stir the mixture overnight at room temperature.

  • Filter the formed precipitate and extract the filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry, and concentrate. Purify by column chromatography.

Synthesis of 2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one[11]
  • (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid is converted to the corresponding acyl azide.

  • The resulting azide is then cyclized by heating in diphenyl ether to afford 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one.

Quantitative Data Summary

The following tables summarize the yields and biological activities of representative this compound derivatives.

Table 1: Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction [4]

EntryAldehydeProductYield (%)
1Benzaldehyde2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine67
24-Methoxybenzaldehyde4-(4-Methoxyphenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine75
34-Chlorobenzaldehyde4-(4-Chlorophenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine55
42-Naphthaldehyde2-Methyl-4-(naphthalen-2-yl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine78

Table 2: Anticancer Activity of Furopyridine Derivatives against EGFR [12][13]

CompoundEGFR TargetIC50 (nM)Cell LineCytotoxicity IC50 (µM)
PD13Wild-type11.64 ± 1.30A54918.09 ± 1.57
PD13L858R/T790M10.51 ± 0.71H197533.87 ± 0.86
PD18Wild-type-A54928.23 ± 2.18
PD18L858R/T790M3.23 ± 1.06H197529.46 ± 0.93
PD56Wild-type-A549-
PD56L858R/T790M/C797S-H1975-

Table 3: CDK2 Inhibitory Activity of Furopyridine Derivatives [14][15]

CompoundCDK2 IC50 (µM)
14 0.93

Biological Significance and Signaling Pathways

Anticancer Activity: EGFR and CDK2 Inhibition

Several furopyridine derivatives have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial targets in cancer therapy.[12][13][14][15] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival.[16] Furopyridine derivatives have been shown to inhibit both wild-type and mutant forms of EGFR, including the drug-resistant T790M mutation.[12][13]

CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and apoptosis. Certain furopyridine derivatives have been identified as potent CDK2 inhibitors.[14][15]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Furopyridine Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and inhibition by furopyridines.

CDK2_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits E2F->S promotes transition CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates Inhibitor Furopyridine Inhibitor Inhibitor->CyclinE_CDK2

Caption: CDK2 in the cell cycle and its inhibition.

Melatonin Receptor Agonism

Certain this compound derivatives have been designed as ligands for melatonin receptors (MT1 and MT2), which are G-protein coupled receptors involved in regulating circadian rhythms. Melatonin receptor agonists have therapeutic potential for treating sleep disorders and other circadian rhythm-related conditions. These compounds mimic the action of endogenous melatonin, primarily through the inhibition of adenylyl cyclase via the Gi protein, leading to a decrease in intracellular cAMP levels.

Melatonin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Furopyridine Agonist MT_Receptor Melatonin Receptor (MT1/MT2) Agonist->MT_Receptor G_Protein Gi Protein MT_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Physiological_Response Physiological Response (e.g., Sleep Regulation) PKA->Physiological_Response leads to

Caption: Melatonin receptor signaling pathway activation.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly the Pictet-Spengler reaction and multicomponent strategies, provide efficient access to a diverse range of derivatives. The demonstrated biological activities against key cancer targets like EGFR and CDK2, as well as the modulation of melatonin receptors, highlight the significant potential of this heterocyclic system in drug discovery. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing these promising compounds towards clinical applications.

References

A Technical Guide to the Physicochemical Properties of the 2,3-Dihydrofuro[3,2-c]pyridine Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrofuro[3,2-c]pyridine scaffold is a significant heterocyclic system in medicinal chemistry. As a "privileged structure," its framework is capable of interacting with multiple biological targets, making it a valuable starting point for the development of novel therapeutic agents.[1] The fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique electronic and structural environment that influences its reactivity and interactions with biological macromolecules.[1] A thorough understanding of the physicochemical properties of this core is paramount for optimizing drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME).

This guide provides an in-depth overview of the key physicochemical properties of the this compound core, detailed experimental protocols for their determination, and the biological context for these measurements.

Key Physicochemical Properties

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's membrane permeability, solubility, and plasma protein binding. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant.

Data for Furopyridine Analogs and Derivatives:

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPCitation
Furo[3,2-b]pyridineC₇H₅NO119.121.3[2]
2,3-Dihydrofuro[3,2-b]pyridineC₇H₇NO121.140.9[3]
2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridineC₉H₁₁NO149.191.7[4]

Note: These values are computationally derived and serve as estimations. The addition of substituents, such as the two methyl groups in 2,7-dimethyl-2,3-dihydrofuro[2,3-c]pyridine, is expected to increase lipophilicity.

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. The pyridine nitrogen in the this compound core is basic and will be protonated at physiological pH, significantly impacting solubility, receptor interaction, and cell penetration.

Specific experimental pKa data for the this compound core is not available in the reviewed literature. However, the basicity is expected to be similar to other pyridine-containing heterocycles.

Solubility

Aqueous solubility is crucial for drug absorption and formulation. Low solubility can lead to poor bioavailability and unreliable results in vitro assays.[5] For early-stage drug discovery, kinetic solubility is often measured due to its high-throughput format.[5][6][7]

Quantitative solubility data for the specific core is not available. The protonatable pyridine nitrogen suggests that the solubility of its salts will be significantly higher in acidic aqueous media.

Experimental Protocols and Workflows

This section provides detailed methodologies for determining the key physicochemical properties discussed above.

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring logP.[8] It involves partitioning a compound between n-octanol and water and measuring its concentration in each phase.

Experimental Protocol:

  • Preparation: Prepare mutually saturated solutions of n-octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add a small aliquot of a concentrated stock solution of the test compound (typically in DMSO) to a mixture of the pre-saturated n-octanol and buffer.[9]

  • Equilibration: Vigorously mix the biphasic system for a sufficient time (e.g., 1 hour) to allow the compound to reach partition equilibrium.[9]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[5]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare pre-saturated n-octanol and buffer exp1 Add stock solution to octanol/buffer mixture prep1->exp1 prep2 Prepare compound stock solution (DMSO) prep2->exp1 exp2 Mix to equilibrate (e.g., 1 hr) exp1->exp2 exp3 Centrifuge to separate phases exp2->exp3 ana1 Sample octanol and aqueous phases exp3->ana1 ana2 Quantify concentration (e.g., LC-MS) ana1->ana2 ana3 Calculate P = [C]octanol / [C]aq ana2->ana3 ana4 logP = log10(P) ana3->ana4

Caption: Workflow for logP Determination by the Shake-Flask Method.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining pKa values.[10] It involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH.

Experimental Protocol:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10).[11]

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[11] Maintain a constant ionic strength using a salt solution like 0.15 M KCl.[11] Purge the solution with nitrogen to remove dissolved CO₂.[11]

  • Titration: Place the sample solution in a vessel with a magnetic stirrer and immerse the calibrated pH electrode.

  • Acidic pKa: Titrate with a standardized solution of NaOH (e.g., 0.1 M), recording the pH after each incremental addition.

  • Basic pKa: Adjust the initial solution to an acidic pH (e.g., pH 1.8-2.0) with HCl, then titrate with standardized NaOH until the pH reaches ~12.[11]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the inflection point of the titration curve.[10] Perform at least three titrations to ensure reliability.[11]

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH meter titr1 Immerse pH electrode setup1->titr1 setup2 Prepare 1 mM sample solution with 0.15 M KCl setup2->titr1 setup3 Purge with Nitrogen setup3->titr1 titr2 Add titrant (e.g., 0.1M NaOH) in small increments titr1->titr2 titr3 Record pH at each step titr2->titr3 ana1 Plot pH vs. Titrant Volume titr3->ana1 ana2 Identify inflection point of the curve ana1->ana2 ana3 Determine pKa at half-equivalence point ana2->ana3 ana4 Repeat 3x and average ana3->ana4

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of Kinetic Solubility

Kinetic solubility assays are high-throughput methods used in early drug discovery.[7] They measure the solubility of a compound from a DMSO stock solution added to an aqueous buffer, which may not represent true thermodynamic equilibrium but is relevant for screening campaigns.[5][7]

Experimental Protocol (Nephelometric Assay):

  • Stock Solution: Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 20 mM).[6]

  • Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.[12]

  • Buffer Addition: Add aqueous buffer (e.g., PBS) to each well to achieve the final desired compound concentration.[12]

  • Incubation: Mix the contents and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[5][12]

  • Measurement: Use a nephelometer to measure the light scattering in each well. Increased light scattering indicates the formation of a precipitate from the undissolved compound.[7][12]

  • Analysis: The solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to controls.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare 20 mM compound stock in DMSO assay1 Dispense DMSO stock into microtiter plate prep1->assay1 assay2 Add aqueous buffer (PBS) to achieve final concentration assay1->assay2 assay3 Incubate for 2 hours at 25°C assay2->assay3 ana1 Measure light scattering with a nephelometer assay3->ana1 ana2 Identify highest concentration without precipitation ana1->ana2

Caption: Workflow for Kinetic Solubility by Nephelometry.

Biological Relevance and Drug Discovery Context

The physicochemical properties of the this compound core and its derivatives are directly linked to their biological activity and suitability as drug candidates.

  • Anticancer and Antimicrobial Activity: Derivatives of various furopyridine scaffolds have shown a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][13][14] The ability of these compounds to reach their biological targets is governed by the properties outlined in this guide.

  • Human Serum Albumin (HSA) Binding: Some derivatives, such as 2,3-dihydrofuro[3,2-c]coumarins, have been studied for their ability to bind to HSA, the most abundant protein in blood plasma.[15][16] This binding affects the distribution and free concentration of a drug, and is influenced by lipophilicity and charge.

  • Drug Discovery Pipeline: Physicochemical profiling is an integral part of the early drug discovery process. It helps in selecting and optimizing lead compounds with favorable ADME properties, reducing the likelihood of late-stage failures.

G cluster_discovery Early Drug Discovery cluster_profiling Physicochemical Profiling hit_gen Hit Generation (HTS) hit_to_lead Hit-to-Lead hit_gen->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt solubility Solubility hit_to_lead->solubility logp Lipophilicity (logP) hit_to_lead->logp pka pKa lead_opt->pka stability Stability lead_opt->stability

Caption: Role of Physicochemical Profiling in Drug Discovery.

References

Spectroscopic Characterization of 2,3-Dihydrofuro[3,2-c]pyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the 2,3-dihydrofuro[3,2-c]pyridine scaffold, a heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The structural elucidation of these compounds is paramount for understanding their chemical properties, reactivity, and biological activity. This document outlines the principles, experimental protocols, and expected spectral data for the primary spectroscopic methods employed in their analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Core Structural Features and Spectroscopic Interrogation

The this compound core consists of a dihydropyran ring fused to a pyridine ring. The key structural features to be confirmed by spectroscopic analysis include the nature and substitution pattern of the pyridine ring, the integrity of the dihydropyran ring, the connectivity between the two rings, and the stereochemistry of any chiral centers.

Spectroscopic Probing of this compound Core cluster_structure This compound Structure cluster_methods Spectroscopic Methods structure Key Structural Features pyridine Pyridine Ring (Aromatic Protons, C=N, C=C bonds) dihydropyran Dihydropyran Ring (Aliphatic Protons, C-O-C bond) fusion Ring Fusion (Connectivity) substituents Substituents (Functional Groups) NMR NMR (¹H, ¹³C, 2D) NMR->pyridine Chemical Shifts, Coupling Constants NMR->dihydropyran Chemical Shifts, Coupling Constants NMR->fusion HMBC, NOESY NMR->substituents Characteristic Signals MS Mass Spec (Molecular Weight, Fragmentation) MS->structure Molecular Ion Peak (M+) MS->fusion Fragmentation Pattern IR FTIR (Functional Groups) IR->pyridine C=N, C=C stretches IR->dihydropyran C-O-C stretch IR->substituents Characteristic Vibrations UV UV-Vis (Electronic Transitions) UV->pyridine π-π* Transitions cluster_workflow Spectroscopic Characterization Workflow start Purified Compound ms Mass Spectrometry (Determine Molecular Formula) start->ms ftir FTIR Spectroscopy (Identify Functional Groups) start->ftir nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Determine Connectivity & Stereochemistry) start->nmr uvvis UV-Vis Spectroscopy (Confirm Aromatic System) start->uvvis structure Proposed Structure ms->structure ftir->structure nmr->structure uvvis->structure

The Quest for Nature's Scaffolds: A Technical Guide to the Discovery and Isolation of 2,3-Dihydrofuro[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrofuro[3,2-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the backbone of various synthetically developed compounds with promising biological activities. However, the natural occurrence of this specific pyridine-fused furan ring system is notably rare, presenting both a challenge and an opportunity for natural product chemists. This technical guide provides an in-depth overview of the discovery and isolation of the few known natural analogs, offering detailed methodologies and workflows applicable to the broader search for these elusive compounds.

Introduction to Furo[3,2-c]pyridines

The fusion of a furan ring to a pyridine core gives rise to several isomers, with the furo[3,2-c]pyridine system being a key pharmacophore. While synthetic derivatives have been explored for their potential as antipsychotic agents and for other therapeutic applications, the identification of their natural counterparts has been sporadic. The inherent bioactivity of alkaloids and the structural uniqueness of this scaffold suggest that naturally occurring 2,3-dihydrofuro[3,2-c]pyridines could be valuable lead compounds in drug discovery.

Case Study: Araliopsine - A Furoquinolone Alkaloid from Araliopsis soyauxii

One of the earliest and most relevant discoveries in this area is that of Araliopsine, an alkaloid isolated from the root bark of Araliopsis soyauxii. Although technically a furo[3,2-c]quinolone, its discovery and isolation provide a foundational methodology for targeting similar structures.

Natural Source: Araliopsis soyauxii (Rutaceae) Compound Class: Furoquinoline Alkaloid

The isolation of Araliopsine was part of a broader phytochemical investigation that yielded five other known alkaloids: maculine, flindersiamine, skimmianine, (-)-ribalinine, and (+)-isoplatydesmine.[1]

Case Study: Phomochromenone C - A Chromeno[3,2-c]pyridine from Endophytic Fungi

More recently, the closely related chromeno[3,2-c]pyridine skeleton has been identified in metabolites from endophytic fungi. Phomochromenone C was isolated from Phomopsis asparagi DHS-48, an endophyte of the mangrove plant Rhizophora mangle.[2] This discovery highlights fungi, particularly those from unique ecological niches, as a promising source for novel heterocyclic alkaloids.

Natural Source: Phomopsis asparagi DHS-48, isolated from Rhizophora mangle[2] Compound Class: Chromenone[2]

General Experimental Protocol for Isolation of Furo[3,2-c]pyridine-type Alkaloids

The following is a generalized protocol for the extraction and isolation of heterocyclic alkaloids from plant and fungal sources, based on established methodologies for alkaloid chemistry.

I. Extraction from Plant Material (e.g., Araliopsis soyauxii)
  • Preparation of Plant Material: The dried and powdered plant material (e.g., root bark) is subjected to extraction.

  • Acid-Base Extraction:

    • The powdered material is percolated with an acidic solution (e.g., 0.5-5% hydrochloric acid) to protonate the nitrogen-containing alkaloids, rendering them soluble in the aqueous medium.

    • The acidic extract is filtered and then basified with a base (e.g., ammonia water) to a pH of 8-10. This deprotonates the alkaloids, making them less water-soluble.

    • The basified solution is then partitioned with an immiscible organic solvent (e.g., chloroform, dichloromethane) to extract the free base alkaloids.

    • The organic extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid mixture.

II. Extraction from Fungal Culture (e.g., Phomopsis asparagi)
  • Fungal Fermentation: The endophytic fungus is cultured on a suitable medium (e.g., solid rice medium) to encourage the production of secondary metabolites.

  • Solvent Extraction: The fermented culture (including both mycelia and medium) is extracted with an organic solvent such as ethyl acetate.

  • Concentration: The organic extract is filtered and concentrated under vacuum to yield the crude extract.

III. Chromatographic Purification
  • Column Chromatography: The crude extract is subjected to column chromatography on a stationary phase like silica gel. A gradient elution system of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) is used to separate the components.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions containing the target compounds can be further purified using pTLC with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, typically on a C18 reversed-phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

IV. Structure Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Quantitative Data

The following table summarizes the available data for Araliopsine. Detailed quantitative data for Phomochromenone C is limited in the readily available literature.

CompoundNatural SourceMolecular FormulaMolecular WeightKey Spectroscopic DataBioactivity
Araliopsine Araliopsis soyauxiiC₁₅H₁₇NO₃259.30Not readily available in abstractNot specified in abstract

Visualizing the Workflow

The following diagrams illustrate the generalized workflows for the isolation of natural this compound-type compounds from plant and fungal sources.

plant_isolation_workflow start Dried & Powdered Plant Material extraction Acidic Aqueous Extraction (e.g., HCl) start->extraction filtration1 Filtration extraction->filtration1 basification Basification (e.g., NH4OH) filtration1->basification l_l_extraction Liquid-Liquid Extraction (e.g., CHCl3) basification->l_l_extraction concentration Concentration l_l_extraction->concentration crude_alkaloids Crude Alkaloid Extract concentration->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom hplc HPLC Purification column_chrom->hplc isolated_compound Isolated Pure Compound hplc->isolated_compound structure_elucidation Structure Elucidation (NMR, MS, IR) isolated_compound->structure_elucidation

Caption: Generalized workflow for the isolation of alkaloids from plant sources.

fungal_isolation_workflow start Fungal Culture on Solid Medium extraction Organic Solvent Extraction (e.g., EtOAc) start->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Fungal Extract concentration->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom hplc HPLC Purification column_chrom->hplc isolated_compound Isolated Pure Compound hplc->isolated_compound structure_elucidation Structure Elucidation (NMR, MS, IR) isolated_compound->structure_elucidation

Caption: Generalized workflow for the isolation of metabolites from fungal cultures.

Conclusion and Future Outlook

The discovery of natural 2,3-dihydrofuro[3,2-c]pyridines and their analogs remains a largely unexplored frontier in natural product chemistry. The limited number of known examples, such as Araliopsine and Phomochromenone C, underscores the rarity of this scaffold in nature. However, these discoveries also provide valuable clues for future bioprospecting efforts. Researchers are encouraged to explore underexplored ecological niches, such as endophytic and marine-derived fungi, and to employ modern spectroscopic and chromatographic techniques to target these and other novel heterocyclic systems. The methodologies outlined in this guide provide a robust framework for the systematic investigation and isolation of these potentially valuable natural products.

References

Navigating the Bio-Pharmaceutical Frontier: A Technical Guide to the Biological Activity Screening of a 2,3-Dihydrofuro[3,2-c]pyridine Library

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the synthesis and evaluation of unique chemical scaffolds are paramount. The 2,3-dihydrofuro[3,2-c]pyridine core represents a promising, yet underexplored, heterocyclic system with significant potential for yielding new drug candidates. This technical guide provides a comprehensive framework for the biological activity screening of a this compound library, offering researchers, scientists, and drug development professionals a detailed roadmap from initial synthesis to preliminary biological characterization. While extensive research on this specific library is still emerging, this guide draws upon established methodologies from the screening of analogous fused pyridine heterocyclic libraries to propose a robust and efficient screening cascade.

Introduction to the this compound Scaffold

The this compound scaffold is a unique bicyclic heteroaromatic system that combines the structural features of a dihydropyridine and a furan ring. This fusion imparts a distinct three-dimensional architecture and electronic distribution, making it an attractive starting point for the design of novel bioactive molecules. Fused pyridine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2] The exploration of a focused library of this compound analogs is therefore a logical and promising step in the quest for new medicines.

General Workflow for Library Screening

The biological evaluation of a novel compound library necessitates a systematic and multi-tiered screening approach. This ensures the efficient identification of promising hits while minimizing resource expenditure on inactive or non-specific compounds. The following workflow is proposed for the screening of a this compound library.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response and Selectivity cluster_2 Phase 3: Secondary and In-depth Assays A Compound Library (2,3-dihydrofuro[3,2-c]pyridines) B High-Throughput Screening (HTS) (e.g., Cell-Based Assays) A->B C Initial Hit Identification (Activity Threshold) B->C D Dose-Response Curves (IC50/EC50 Determination) C->D Active Compounds F Hit Confirmation & Prioritization D->F E Counter-Screening (Assess Specificity) E->F G Mechanism of Action (MoA) Studies (e.g., Enzyme Assays, Pathway Analysis) F->G Confirmed Hits I Lead Candidate Selection G->I H In Vitro ADME/Tox Profiling H->I

Figure 1: General workflow for the biological screening of a compound library.

Data Presentation: Biological Activities of Analogous Fused Pyridine Libraries

While specific quantitative data for a this compound library is not yet widely available in published literature, the following tables summarize the biological activities of structurally related fused pyridine libraries to provide a benchmark for potential activities.

Table 1: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
6i HSC3 (Head and Neck Cancer)10.8[3][4]
T47D (Breast Cancer)11.7[3][4]
RKO (Colorectal Cancer)12.4[3][4]
6a MCF7 (Breast Cancer)>100[3]

Data extracted from studies on thieno[2,3-c]pyridine derivatives, which are sulfur isosteres of the furo[3,2-c]pyridine core.

Table 2: Antimicrobial Activity of Thieno[2,3-b]pyridine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
3c Staphylococcus aureus4[5]
Bacillus subtilis8[5]
Escherichia coli16[5]
Candida albicans8[5]

Data from a study on thieno[2,3-b]pyridine derivatives, demonstrating the potential for antimicrobial activity in related fused pyridine systems.

Table 3: Antimalarial Activity of Pyridine Derivatives

CompoundParasite StrainIn Vitro IC50 (µM)In Vivo Inhibition (%)Reference
2g P. falciparum (CQ-resistant)0.040291[6]
2a P. falciparum (CQ-resistant)-90[6]
2h P. falciparum (CQ-resistant)-80[6]

Illustrates the potent antiparasitic activity observed in other pyridine-containing scaffolds.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable biological screening. Below are methodologies for key experiments that would be central to the evaluation of a this compound library.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in culture medium to achieve the desired final concentrations. The cells are treated with the compounds and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Protocol:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 1 × 10⁸ CFU/mL for bacteria).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related fused pyridine compounds, a this compound library could potentially interact with various cellular signaling pathways implicated in diseases like cancer. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PI3K Inhibition

References

Structural Elucidation of 2,3-Dihydrofuro[3,2-c]pyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrofuro[3,2-c]pyridine core represents a significant scaffold in medicinal chemistry, forming the basis of compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the structural elucidation of these analogs, detailing synthetic methodologies, analytical techniques for characterization, and insights into their potential mechanisms of action.

Synthesis of the this compound Scaffold

The synthesis of this compound analogs can be achieved through several strategic approaches, often involving multicomponent reactions or cyclization of functionalized pyridine precursors. A common and effective method is the Pictet-Spengler reaction, which allows for the construction of the tetrahydrofuro[3,2-c]pyridine core, a close relative and potential precursor to the desired dihydro-analogs. Further modifications, such as controlled oxidation, can then yield the this compound system.

Another versatile approach involves the intramolecular cyclization of appropriately substituted pyridone derivatives. For instance, the reaction of a 3-functionalized 4-hydroxypyridine with a suitable dielectrophile can lead to the formation of the fused furan ring. The specific substituents on the starting materials can be varied to generate a library of diverse analogs.

Below is a generalized experimental protocol for the synthesis of a 2,3-dihydrofuro[3,2-c]pyridin-4-one, a key intermediate for further derivatization.

Experimental Protocol: Synthesis of 2,3-Disubstituted-2,3-dihydrofuro[3,2-c]pyridin-4-ones

This protocol is a generalized procedure based on related syntheses of similar heterocyclic systems.

Materials:

  • Substituted 4-hydroxypyridin-2(1H)-one (1.0 eq)

  • Appropriate α-bromoacetophenone derivative (1.1 eq)

  • Aromatic aldehyde (1.1 eq)

  • Pyridine (catalyst)

  • Triethylamine (base)

  • Acetonitrile (solvent)

Procedure:

  • To a solution of the substituted 4-hydroxypyridin-2(1H)-one in acetonitrile, add the aromatic aldehyde, the α-bromoacetophenone derivative, pyridine, and triethylamine.

  • Stir the reaction mixture at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2,3-disubstituted-2,3-dihydrofuro[3,2-c]pyridin-4-one.

  • Characterize the final product by NMR, mass spectrometry, and, if suitable crystals are obtained, X-ray crystallography.

Structural Characterization Techniques

The unambiguous determination of the structure of novel this compound analogs relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the initial structural assignment. The proton NMR spectrum provides information on the number and connectivity of protons, while the carbon NMR spectrum reveals the carbon skeleton. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for confirming the connectivity and establishing the final structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Core

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H-24.5 - 5.575 - 85
H-33.0 - 4.040 - 50
C-3a-110 - 120
C-4 (C=O)-160 - 170
H-67.0 - 8.0140 - 150
H-76.5 - 7.5115 - 125
C-7a-150 - 160

Note: Chemical shifts are highly dependent on the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further confirm the proposed structure. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact mass and elemental composition.

Table 2: Common Mass Spectral Fragmentation Patterns for the Furo[3,2-c]pyridine Scaffold

Fragmentation ProcessDescription
Loss of COA characteristic fragmentation for pyridone-containing structures.
Retro-Diels-Alder (RDA)Cleavage of the dihydrofuran ring can occur, providing information about the substituents at the 2- and 3-positions.
Loss of substituentsFragmentation of side chains attached to the core structure.
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural proof, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique is invaluable for establishing the absolute stereochemistry of chiral centers within the molecule.

Biological Activity and Potential Signaling Pathways

Derivatives of the furo[3,2-c]pyridine scaffold have shown promise in various therapeutic areas, including oncology and neurology. Their biological activity is often attributed to their ability to interact with specific protein targets, thereby modulating key signaling pathways.

Kinase Inhibition

Several furopyridine analogs have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2.[1][2][3] CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Hedgehog Signaling Pathway Modulation

The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development of various cancers. Furo[3,2-b]pyridine derivatives have been identified as modulators of this pathway, suggesting a potential therapeutic application in oncology.[4]

Dopamine and Serotonin Receptor Binding

The structural similarity of the furo[3,2-c]pyridine core to known pharmacophores for central nervous system targets has prompted investigations into their interaction with neurotransmitter receptors. Studies have shown that certain furopyridine analogs can bind to dopamine and serotonin receptors, suggesting their potential as antipsychotic agents.

Visualizations

Generalized Synthetic Workflow

G Start 4-Hydroxypyridin-2(1H)-one + Aldehyde + α-Bromoacetophenone Reaction Multicomponent Reaction Start->Reaction Pyridine, Et3N, MeCN Intermediate 2,3-Dihydrofuro[3,2-c]pyridin-4-one Reaction->Intermediate Derivatization Further Derivatization Intermediate->Derivatization Analogs Library of Analogs Derivatization->Analogs

Caption: Generalized workflow for the synthesis of this compound analogs.

Hypothetical Signaling Pathway for Anticancer Activity

G cluster_cell Cancer Cell cluster_pathway1 Cell Cycle Progression cluster_pathway2 Hedgehog Pathway Furopyridine This compound Analog CDK2 CDK2 Furopyridine->CDK2 Inhibition Smoothened Smoothened (SMO) Furopyridine->Smoothened Modulation CellCycle G1/S Transition CDK2->CellCycle Apoptosis Apoptosis CDK2->Apoptosis leads to Proliferation Tumor Growth & Proliferation CellCycle->Proliferation Gli Gli Transcription Factors Smoothened->Gli Gli->Proliferation

Caption: Hypothetical signaling pathways modulated by this compound analogs.

References

An In-Depth Technical Guide to the Thermodynamic Stability of the 2,3-Dihydrofuro[3,2-c]pyridine Ring System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrofuro[3,2-c]pyridine ring system is a significant heterocyclic scaffold in medicinal chemistry, forming the core of various biologically active compounds. Despite its importance, a comprehensive analysis of its thermodynamic stability is notably absent in the current scientific literature. This technical guide aims to bridge this gap by providing a thorough overview of the known qualitative stability of this ring system, alongside detailed, actionable protocols for its quantitative thermodynamic characterization. While direct experimental or computational thermodynamic data for the parent this compound is not available, this guide furnishes researchers with the necessary methodologies to undertake such an investigation. The protocols described herein are based on established best practices for the analysis of analogous nitrogen-containing heterocyclic compounds.

Introduction

The fusion of furan and pyridine rings creates a variety of isomeric structures, with the furo[3,2-c]pyridine core being of particular interest due to its presence in numerous bioactive molecules. The partially saturated this compound variant offers a three-dimensional structure that is often sought after in drug design to improve target binding and pharmacokinetic properties. However, anecdotal evidence from synthetic chemistry literature suggests that the stability of this ring system can be a significant concern under certain reaction conditions. A thorough understanding of its thermodynamic properties is therefore crucial for optimizing synthetic routes, predicting degradation pathways, and developing stable pharmaceutical formulations. This guide provides a summary of the currently available qualitative stability information and presents a detailed roadmap for future experimental and computational studies.

Qualitative Assessment of Stability

While quantitative thermodynamic data is lacking, several reports on the synthesis of this compound derivatives provide valuable qualitative insights into the stability of the ring system. These observations are summarized in the table below.

ConditionObservationImplication on Stability
Acidic Media (e.g., Pictet-Spengler cyclization)"Substantial tarring of reaction mixtures" and "instability of intermediate dihydrofuro[3,2-c]pyridines" have been noted.[1]The protonated form of the ring system is likely susceptible to ring-opening or polymerization, indicating poor thermodynamic stability under acidic conditions.
Use of electron-withdrawing groups on precursorsLower yields in the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.Electron-withdrawing substituents may destabilize the intermediates leading to the formation of the fused ring system.
Presence of acidophobic moieties (e.g., monosubstituted pyrroles)"Abundant tarring and decomposition of the reaction mixture."[1]Highlights the sensitivity of the synthetic pathway and intermediates to acidic conditions, which can lead to decomposition rather than the desired cyclization.

These qualitative findings underscore the need for a more rigorous, quantitative assessment of the thermodynamic stability of the this compound core.

Proposed Methodologies for Determining Thermodynamic Stability

To address the current knowledge gap, a combination of experimental and computational methods is recommended. The following sections outline detailed protocols for these investigations.

Experimental Protocols

The standard molar enthalpy of formation in the solid or liquid state can be determined from the standard molar enthalpy of combustion.

Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A pellet of the crystalline this compound of known mass (typically 0.5-1.0 g) is prepared. The sample must be of high purity, as determined by standard analytical techniques (e.g., NMR, HPLC, elemental analysis).

  • Calorimeter Calibration: The energy equivalent of the calorimeter is determined by the combustion of a certified standard, such as benzoic acid, under identical conditions.

  • Combustion: The sample pellet is placed in a crucible within a static bomb calorimeter. The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa. The sample is ignited, and the temperature change of the surrounding water bath is recorded with high precision.

  • Analysis: The gross heat of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the ignition energy and the formation of nitric acid from the nitrogen in the sample and residual atmospheric nitrogen.

  • Calculation of Enthalpy of Combustion: The standard specific energy of combustion is calculated. From this, the standard molar enthalpy of combustion (ΔcH°) is determined.

  • Calculation of Enthalpy of Formation: The standard molar enthalpy of formation in the condensed state (ΔfH°(cr or liq)) is calculated using Hess's Law, from the standard molar enthalpy of combustion and the known standard molar enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

The gas-phase enthalpy of formation, a key parameter for computational comparisons, is derived from the condensed-phase enthalpy of formation and the enthalpy of sublimation.

Protocol: Calvet Microcalorimetry

  • Instrumentation: A Calvet-type microcalorimeter is used to directly measure the heat of sublimation.

  • Sample Preparation: A small, accurately weighed amount of the crystalline sample is placed in an effusion cell.

  • Measurement: The effusion cell is introduced into the calorimeter at a constant temperature (e.g., 298.15 K). The heat absorbed by the sample as it sublimes under vacuum is measured over time until the sample is completely vaporized.

  • Calculation: The standard molar enthalpy of sublimation (ΔgcrH°) is calculated from the total heat absorbed and the molar mass of the sample.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability and decomposition profile of the compound.

Protocol: DSC and TGA

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is placed in an aluminum or hermetically sealed pan.

  • DSC Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample relative to a reference is measured as a function of temperature. This will reveal melting points, phase transitions, and the onset and peak temperatures of decomposition.

  • TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere (inert or oxidative). The change in mass of the sample is recorded as a function of temperature. This provides information on the temperatures at which mass loss occurs, the number of decomposition steps, and the mass of any residue.

  • Data Interpretation: The onset temperature of decomposition from the DSC and TGA curves provides a measure of the thermal stability of the compound. The combination of both techniques can elucidate the nature of the decomposition process (e.g., whether it is accompanied by melting).

Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the thermodynamic properties of molecules.

Protocol: DFT Calculations

  • Structure Optimization: The 3D structure of the this compound molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). A vibrational frequency analysis should be performed to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Thermochemical Calculations: From the results of the frequency calculation, various thermodynamic properties, including the zero-point vibrational energy (ZPVE), thermal energy, heat capacity, and entropy, can be calculated at a standard temperature (298.15 K).

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation (ΔfH°(g)) can be calculated using an isodesmic or homodesmotic reaction scheme. This involves constructing a balanced reaction where the number and types of bonds are conserved on both sides of the equation. By using known experimental enthalpies of formation for the other molecules in the reaction, the enthalpy of formation of the target molecule can be accurately calculated.

  • Validation: The computational results should ideally be validated against experimental data. In the absence of direct data for the target molecule, comparison with experimental data for structurally similar compounds can provide a measure of confidence in the computational methodology.

Visualization of a Key Synthetic Pathway

The Pictet-Spengler reaction is a key method for the synthesis of tetrahydrofuro[3,2-c]pyridines, which are closely related to the this compound core. The general workflow is depicted below.

pictet_spengler furan_amine 2-(Furan-2-yl)ethanamine imine Schiff Base Intermediate furan_amine->imine aldehyde Aldehyde (R-CHO) aldehyde->imine iminium Iminium Cation imine->iminium H+ product Tetrahydrofuro[3,2-c]pyridine iminium->product Intramolecular Electrophilic Aromatic Substitution

Pictet-Spengler synthesis of the tetrahydrofuro[3,2-c]pyridine core.

Conclusion

The thermodynamic stability of the this compound ring system is a critical parameter for its successful application in drug discovery and development. While direct quantitative data is currently unavailable, this guide provides a comprehensive framework for its determination. The qualitative evidence points towards a susceptibility to degradation, particularly in acidic environments. By employing the detailed experimental and computational protocols outlined in this document, researchers can obtain the necessary data to build a robust understanding of the thermodynamic properties of this important heterocyclic scaffold. Such knowledge will be invaluable for the rational design of synthetic routes, the prediction of shelf-life, and the development of stable and effective pharmaceuticals.

References

Methodological & Application

Efficient Synthetic Routes to Functionalized 2,3-Dihydrofuro[3,2-c]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of functionalized 2,3-dihydrofuro[3,2-c]pyridines, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic strategies, including multi-step synthesis and one-pot cyclization reactions.

Introduction

The 2,3-dihydrofuro[3,2-c]pyridine core represents a valuable structural motif in the design of novel therapeutic agents. Its unique three-dimensional architecture and the presence of both hydrogen bond donors and acceptors make it an attractive scaffold for targeting a variety of biological targets. However, the synthesis of functionalized derivatives of this ring system can be challenging, particularly due to the potential instability of the dihydro- intermediate. This document outlines two robust synthetic strategies to access functionalized 2,3-dihydrofuro[3,2-c]pyridines and their more stable tetrahydro- analogs.

Synthetic Strategies

Two primary synthetic pathways are detailed:

  • Multi-Step Synthesis of 2-Substituted-4,5-dihydrofuro[3,2-c]pyridin-4-ones: This linear sequence allows for the controlled construction of the fused ring system, culminating in a 4-oxo functionalized derivative.

  • One-Pot Pictet-Spengler Reaction for 4-Substituted-4,5,6,7-tetrahydrofuro[3,2-c]pyridines: This efficient one-pot method directly yields the more stable, fully saturated pyridine ring. The inherent instability of the this compound intermediate in certain acidic conditions makes this a practical approach for accessing the core scaffold.

Data Presentation

The following tables summarize the quantitative data for the key synthetic methodologies described in the protocols.

Table 1: Synthesis of 2-Substituted-4,5-dihydrofuro[3,2-c]pyridin-4-ones via Multi-Step Synthesis

StepReactionKey ReagentsSolventTemperatureTimeYield (%)
1Doebner Reaction5-(Aryl)furan-2-carbaldehyde, Malonic acid, Pyridine, PiperidineEthanolReflux4-6 h85-95
2Azide Formation(E)-3-(5-Arylfuran-2-yl)propenoic acid, Ethyl chloroformate, NaN3Acetone/Water0 °C to RT2-3 h80-90
3Thermal Cyclization(E)-3-(5-Arylfuran-2-yl)propenoyl azideDiphenyl ether240-260 °C30-60 min60-75

Table 2: One-Pot Synthesis of 4-Substituted-4,5,6,7-tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction

Aldehyde SubstituentMethodAcidSolventTemperatureTime (h)Yield (%)
4-OCH3AHClAcetonitrile/AcOH70 °C578
4-CH3AHClAcetonitrile/AcOH70 °C575
HBHClAcetonitrile/AcOH70 °C565
4-ClBHClAcetonitrile/AcOH70 °C558
4-NO2BHClAcetonitrile/AcOH70 °C545

Experimental Protocols

Protocol 1: Multi-Step Synthesis of 2-Substituted-4,5-dihydrofuro[3,2-c]pyridin-4-ones

This protocol describes a three-step synthesis starting from a substituted furan-2-carbaldehyde.

Step 1: Doebner Reaction to form (E)-3-(5-Arylfuran-2-yl)propenoic acid

  • To a solution of the appropriate 5-(Aryl)furan-2-carbaldehyde (10 mmol) in ethanol (50 mL), add malonic acid (12 mmol), pyridine (10 mmol), and a catalytic amount of piperidine (0.5 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice (100 g) and concentrated HCl (10 mL).

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the crude (E)-3-(5-arylfuran-2-yl)propenoic acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Step 2: Azide Formation to yield (E)-3-(5-Arylfuran-2-yl)propenoyl azide

  • Suspend the (E)-3-(5-arylfuran-2-yl)propenoic acid (8 mmol) in a mixture of acetone (40 mL) and water (10 mL).

  • Cool the suspension to 0 °C in an ice bath and add triethylamine (8.8 mmol).

  • To this solution, add ethyl chloroformate (8.8 mmol) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of sodium azide (12 mmol) in water (10 mL) dropwise.

  • Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into ice water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide. Caution: Azides are potentially explosive and should be handled with care.

Step 3: Thermal Cyclization to form 2-Substituted-4,5-dihydrofuro[3,2-c]pyridin-4-one

  • Add the crude (E)-3-(5-arylfuran-2-yl)propenoyl azide (5 mmol) portion-wise to preheated diphenyl ether (30 mL) at 240-260 °C.

  • Heat the reaction mixture for 30-60 minutes until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and add petroleum ether (100 mL) to precipitate the product.

  • Filter the precipitate, wash with petroleum ether, and purify by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure 2-substituted-4,5-dihydrofuro[3,2-c]pyridin-4-one.

Protocol 2: One-Pot Synthesis of 4-Substituted-4,5,6,7-tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction

This protocol details a one-pot procedure for the synthesis of the tetrahydro- analog, which is often more stable than the dihydro- intermediate.[1]

Starting Materials:

  • 2-(5-Methylfuran-2-yl)ethanamine

  • Substituted aromatic aldehydes

  • Dry acetonitrile

  • Glacial acetic acid

  • Concentrated HCl

Method A (for aldehydes with electron-donating groups): [1]

  • To a solution of the substituted aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol, 125 µL).[1]

  • Heat the reaction mixture at 82 °C for 1 hour, monitoring by TLC, then concentrate to dryness under reduced pressure.[1]

  • Dissolve the crude imine in glacial acetic acid (750 µL) and add concentrated HCl (500 µL) portionwise.[1]

  • Stir the reaction mixture at 70 °C for 5 hours.[1]

  • Cool the mixture and add a saturated aqueous solution of NaOH until basic.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B (for aldehydes with electron-withdrawing groups): [1]

  • To a solution of the substituted aldehyde (2.0 mmol) in dry acetonitrile (2 mL), add 2-(5-methylfuran-2-yl)ethanamine (2.0 mmol, 250 µL).[1]

  • Heat the reaction mixture at 82 °C for 1 hour, monitoring by TLC, then concentrate to dryness.[1]

  • Dissolve the crude imine in glacial acetic acid (1.5 mL) and add concentrated HCl (1 mL) portionwise.[1]

  • Stir the reaction mixture at 70 °C for 5 hours.[1]

  • Add a saturated aqueous solution of NaOH and stir the mixture overnight at room temperature.[1]

  • Filter the resulting precipitate and extract the filtrate with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers and the dissolved precipitate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note on Stability: The this compound is often an unstable intermediate in acid-catalyzed cyclization reactions, prone to decomposition or rearrangement. The Pictet-Spengler reaction described above proceeds to the more stable tetrahydro- derivative. Strategies to isolate the dihydro- intermediate could involve milder reaction conditions, alternative catalysts, or in-situ trapping with a suitable reagent.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and logical workflows described in this document.

G start1 5-(Aryl)furan-2-carbaldehyde + Malonic Acid step1 Doebner Reaction (Pyridine, Piperidine, Reflux) start1->step1 intermediate1 (E)-3-(5-Arylfuran-2-yl)propenoic acid step1->intermediate1 step2 Azide Formation (EtOCOCl, NaN3) intermediate1->step2 intermediate2 (E)-3-(5-Arylfuran-2-yl)propenoyl azide step2->intermediate2 step3 Thermal Cyclization (Diphenyl ether, 240-260 °C) intermediate2->step3 product1 2-Substituted-4,5-dihydrofuro[3,2-c]pyridin-4-one step3->product1

Caption: Multi-Step Synthesis of 2-Substituted-4,5-dihydrofuro[3,2-c]pyridin-4-ones.

G start2 2-(5-Methylfuran-2-yl)ethanamine + Substituted Aldehyde step2_1 Imine Formation (Acetonitrile, 82 °C) start2->step2_1 intermediate2_1 Crude Imine step2_1->intermediate2_1 step2_2 Pictet-Spengler Cyclization (AcOH, HCl, 70 °C) intermediate2_1->step2_2 product2 4-Substituted-4,5,6,7-tetrahydrofuro[3,2-c]pyridine step2_2->product2

Caption: One-Pot Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines.

G start Starting Materials (e.g., Pyridine derivative, Aldehyde, α-Halo ketone) mcr Multicomponent Reaction (One-Pot) start->mcr domino Domino/Tandem Reaction (Sequential) start->domino product Functionalized 2,3-Dihydrofuro[3,2-c]pyridines mcr->product domino->product challenge Challenges: - Intermediate Stability - Regioselectivity product->challenge

References

Application Notes and Protocols: 2,3-Dihydrofuro[3,2-c]pyridines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,2-c]pyridine core is a promising scaffold in medicinal chemistry for the development of novel kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural features of the 2,3-dihydrofuro[3,2-c]pyridine framework allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against various kinase targets. While extensive research on the specific this compound scaffold as kinase inhibitors is emerging, studies on closely related furopyridine isomers provide valuable insights into their potential applications and methodologies for their evaluation.

This document provides a summary of the application of furopyridine derivatives as kinase inhibitors, with a focus on experimental protocols and data presentation drawn from studies on related scaffolds. This information can serve as a foundational guide for researchers interested in exploring the potential of this compound derivatives.

Data Presentation: Kinase Inhibitory Activity

Quantitative data from kinase inhibition assays are crucial for comparing the potency of different compounds. The following tables summarize the inhibitory activities of representative furopyridine derivatives against specific kinases.

Note: The following data is for furo[2,3-b]pyridine and furo[3,2-b]pyridine derivatives, which are structural isomers of the target scaffold. This data is presented to illustrate the potential of the broader furopyridine class as kinase inhibitors.

Table 1: Inhibitory Activity of Furo[2,3-b]pyridine Derivatives against Cyclin-Dependent Kinase 2 (CDK2) [1]

Compound IDStructureTarget KinaseIC50 (µM)
Roscovitine (Reference) N/ACDK2/cyclin A20.39
Compound 4 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrileCDK2/cyclin A20.24
Compound 1 Pyridone derivativeCDK2/cyclin A20.57
Compound 8 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amineCDK2/cyclin A20.65
Compound 11 S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioateCDK2/cyclin A20.50
Compound 14 ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateCDK2/cyclin A20.93

Table 2: Anti-proliferative Activity of Furo[2,3-b]pyridine Derivatives [1]

Compound IDHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)
Doxorubicin (Reference) 40.064.824.758.1
Compound 4 33.719.329.143.8
Compound 1 49.055.544.870.7
Compound 8 35.231.533.636.8
Compound 11 31.746.427.656.9
Compound 14 31.326.127.956.5

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols are based on established methods for evaluating kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: CDK2/cyclin A2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Recombinant human CDK2/cyclin A2 enzyme

  • ATP (Adenosine triphosphate)

  • Histone H1 (substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)

  • Phosphocellulose filter paper

  • Scintillation counter

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the CDK2/cyclin A2 enzyme, and the substrate (Histone H1).

  • Add the test compounds to the wells. Include a positive control (e.g., Roscovitine) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively to remove unincorporated radiolabeled ATP.

  • Measure the incorporated radioactivity on the filter paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Anti-proliferative Assay (MTT Assay)

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a positive control (e.g., Doxorubicin) and a negative control (DMSO vehicle).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualization of Pathways and Workflows

Diagrams are provided to visualize key concepts in kinase inhibitor research and development.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Activates Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival This compound Inhibitor This compound Inhibitor This compound Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of a kinase inhibitor.

Kinase_Inhibitor_Screening_Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Validation cluster_3 Lead Optimization cluster_4 Preclinical Development Compound Library Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Dose-Response & IC50 Determination Dose-Response & IC50 Determination High-Throughput Screening (HTS)->Dose-Response & IC50 Determination Selectivity Profiling Selectivity Profiling Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Selectivity Profiling->Structure-Activity Relationship (SAR) ADME/Tox Profiling ADME/Tox Profiling In Vivo Efficacy Studies In Vivo Efficacy Studies ADME/Tox Profiling->In Vivo Efficacy Studies

Caption: A typical workflow for the screening and development of kinase inhibitors.

Logical_Relationship cluster_C A Scaffold Identification (this compound) B Chemical Synthesis & Library Generation A->B C Biological Evaluation B->C D SAR & Lead Optimization C->D C1 In Vitro Kinase Assays C2 Cell-Based Assays D->B Iterative Design E Preclinical Candidate D->E

References

Application Notes and Protocols for the Use of 2,3-Dihydrofuro[3,2-c]pyridine Scaffolds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrofuro[3,2-c]pyridine ring system and its oxidized furo[3,2-c]pyridine counterpart are key heterocyclic motifs in medicinal chemistry. Their structural rigidity and unique electronic properties make them attractive scaffolds for the development of novel therapeutic agents. The fusion of a furan ring to a pyridine core creates a bioisostere of purines and other significant bicyclic systems, offering opportunities for new drug-target interactions. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this important building block.

Application Note 1: Multi-component Synthesis of Furo[3,2-c]pyridine Analogs

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. An eco-friendly, one-pot, three-component synthesis of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins, which are structurally related to the furo[3,2-c]pyridine core, has been developed. This method utilizes imidazole as a catalyst in water, highlighting a green chemistry approach.[1][2] The reaction proceeds with high yields (72–98%) and demonstrates broad functional group tolerance.[1][2] This strategy can be adapted for the synthesis of diverse libraries of furo[3,2-c]pyridine analogs for screening in drug discovery programs.

Key Experimental Protocol: Imidazole-Catalyzed One-Pot Synthesis of trans-2,3-Dihydrofuro[3,2-c]coumarins

This protocol is based on the synthesis of trans-2,3-dihydrofuro[3,2-c]coumarins and serves as a template for the development of related furo[3,2-c]pyridine syntheses.

Materials:

  • 4-Hydroxycoumarin (1.0 mmol)

  • Substituted benzaldehyde (1.0 mmol)

  • 2-Bromoacetophenone (1.0 mmol)

  • Imidazole (1.0 equiv)

  • Water (3-5 mL)

Procedure:

  • A mixture of 4-hydroxycoumarin, the respective aldehyde, 2-bromoacetophenone, and imidazole is prepared in water.

  • The reaction mixture is stirred at 65 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and then with ethanol to afford the pure product.

Quantitative Data: Optimization of Reaction Conditions
EntryCatalyst (1.0 equiv)SolventTemperature (°C)Time (h)Yield (%)
1PPh3MeCN6524No reaction
2-MeCN6524Trace
3Cu(OTf)2MeCN6524No reaction
4Hg(OAc)2MeCN6524No reaction
5p-TsOHMeCN6524No reaction
6ImidazoleMeCN652425
7ImidazoleTHF6524Trace
8ImidazoleDCE6524Trace
9ImidazoleH2O65298
10ImidazoleEtOH652415
11ImidazoleH2O/EtOH (1:1)652445

Data adapted from optimization studies for 2,3-dihydrofuro[3,2-c]coumarin synthesis.[1][2]

Plausible Reaction Mechanism

G cluster_1 Knoevenagel Condensation cluster_2 Ylide Formation cluster_3 Cyclization Cascade 4-Hydroxycoumarin 4-Hydroxycoumarin Adduct_A Knoevenagel Adduct A 4-Hydroxycoumarin->Adduct_A Imidazole Aldehyde Aldehyde Aldehyde->Adduct_A Adduct_A_2 Knoevenagel Adduct A Bromoacetophenone Bromoacetophenone Intermediate_B Imidazolium Bromide B Bromoacetophenone->Intermediate_B Imidazole_cat Imidazole Imidazole_cat->Intermediate_B Ylide_C Imidazolium Ylide C Intermediate_B->Ylide_C -HBr Ylide_C_2 Imidazolium Ylide C Intermediate_D Intermediate D Adduct_A_2->Intermediate_D Ylide_C_2->Intermediate_D Michael Addition Intermediate_E Intermediate E Intermediate_D->Intermediate_E Intramolecular Cyclization Final_Product trans-2,3-dihydrofuro[3,2-c]coumarin Intermediate_E->Final_Product -Imidazole, -H2O

Plausible mechanism for the imidazole-catalyzed synthesis.

Application Note 2: Synthesis of Substituted Furo[3,2-c]pyridines via Cyclization and Aromatization

A robust method for accessing the core furo[3,2-c]pyridine scaffold involves the cyclization of a furan-containing precursor followed by aromatization. This strategy allows for the introduction of substituents on the furan ring prior to the formation of the pyridine ring. For instance, 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives can be synthesized from a furan-propenoic acid precursor.[3] This multi-step sequence provides a versatile entry point to a variety of substituted furo[3,2-c]pyridines.

Key Experimental Protocol: Synthesis of 2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one

Materials:

  • (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid

  • Diphenyl ether

  • Materials for azide formation (e.g., ethyl chloroformate, sodium azide)

Procedure:

  • The starting propenoic acid is converted to the corresponding azide.[3]

  • The resulting azide is then cyclized by heating in a high-boiling solvent such as diphenyl ether.[3]

  • The cyclization product, 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one, is isolated after cooling and purification.

Key Experimental Protocol: Aromatization to 4-Chlorofuro[3,2-c]pyridine

Materials:

  • 2-Substituted-4,5-dihydrofuro[3,2-c]pyridin-4-one (e.g., 2-(3-pyridyl)furo[3,2-c]pyridin-4(5H)-one) (4.71 mmol)

  • Phosphorus oxychloride (POCl3) (1.8 cm³)

Procedure:

  • The furopyridone is refluxed in phosphorus oxychloride for 4 hours.[4]

  • After the reaction is complete, the excess POCl3 is removed under reduced pressure.

  • Ice is added to the residue, and the mixture is made basic with diluted aqueous ammonia.

  • The resulting precipitate is filtered, washed with water, dried, and purified by recrystallization from hexane to yield the 4-chlorofuro[3,2-c]pyridine derivative.[4]

Quantitative Data: Synthesis and Derivatization of Furo[3,2-c]pyridines
Starting MaterialProductReagentsYield (%)
2-(3-pyridyl)furo[3,2-c]pyridin-4(5H)-one4-Chloro-2-(3-pyridyl)furo[3,2-c]pyridinePOCl390
4-Chlorofuro[3,2-c]pyridine4-Ethoxyfuro[3,2-c]pyridineNaOEt-
4-Chlorofuro[3,2-c]pyridine4-Morpholinofuro[3,2-c]pyridineMorpholine-

Data extracted from Búdová et al., 2006.[4] Specific yields for substitution reactions were not provided in the abstract.

Synthetic Pathway Diagram

G Furopropenoic_Acid Substituted Furopropenoic Acid Azide Corresponding Azide Furopropenoic_Acid->Azide Azide Formation Furopyridone Furopyridone (4,5-dihydrofuro[3,2-c]pyridin-4-one) Azide->Furopyridone Cyclization (Heat) Chlorofuropyridine 4-Chlorofuropyridine Furopyridone->Chlorofuropyridine Aromatization (POCl3) Substituted_Furopyridine 4-Substituted Furopyridine Chlorofuropyridine->Substituted_Furopyridine Nucleophilic Substitution G Furan_Ethanamine 2-(5-Methylfuran-2-yl)ethanamine Condensation Condensation Furan_Ethanamine->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Imine_Intermediate Imine Intermediate Condensation->Imine_Intermediate Cyclization Pictet-Spengler Cyclization (Acid) Imine_Intermediate->Cyclization Final_Product 4-Substituted Tetrahydrofuro[3,2-c]pyridine Cyclization->Final_Product

References

Application Notes and Protocols for the N-arylation of 2,3-dihydrofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-arylation of 2,3-dihydrofuro[3,2-c]pyridine, a key transformation for the synthesis of novel compounds with potential applications in medicinal chemistry and drug development. The protocols are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, adapted from methodologies reported for structurally similar cyclic lactams and N-heterocycles due to the limited specific literature on the target substrate.

Introduction

The this compound core is a significant heterocyclic scaffold found in various biologically active molecules. The functionalization of the nitrogen atom within this ring system via N-arylation opens up a vast chemical space for the generation of compound libraries for screening and lead optimization in drug discovery programs. The two most prominent and versatile methods for forging the crucial C(aryl)-N bond are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] This document provides generalized yet detailed protocols for both transformations, enabling researchers to efficiently synthesize a diverse range of N-aryl-2,3-dihydrofuro[3,2-c]pyridine derivatives.

Data Presentation: Comparison of N-arylation Protocols

The following tables summarize typical reaction parameters and outcomes for the Palladium-catalyzed and Copper-catalyzed N-arylation of a generic this compound substrate. The data presented is representative of what can be expected based on reactions with analogous heterocyclic systems and should be used as a guideline for reaction optimization.

Table 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation of this compound

EntryAryl HalideLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneXPhosNaOtBuToluene1001285
24-ChlorobenzonitrileRuPhosK₃PO₄Dioxane1102478
32-IodopyridineDavePhosCs₂CO₃Toluene901872
44-BromoanisoleBrettPhosLHMDSTHF801691

Table 2: Copper-Catalyzed Ullmann N-arylation of this compound

EntryAryl HalideLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-IodotolueneL-ProlineK₂CO₃DMSO1202475
24-BromobenzonitrileTMEDAK₃PO₄Dioxane1303665
32-ChloropyridinePhenanthrolineCs₂CO₃DMF1404855
44-IodoanisoleNoneK₂CO₃NMP1502468

Experimental Protocols

Note: These protocols are generalized and may require optimization for specific substrates and arylating agents. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation

This protocol describes a typical procedure for the N-arylation of this compound with an aryl bromide using a palladium catalyst and a phosphine ligand.[1][3]

Materials:

  • This compound

  • Aryl bromide

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the vessel and stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,3-dihydrofuro[3,2-c]pyridine.

Protocol 2: Copper-Catalyzed Ullmann N-arylation

This protocol outlines a general procedure for the N-arylation of this compound with an aryl iodide using a copper catalyst.[2]

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction vessel (e.g., sealed tube)

  • Magnetic stirrer and heating block

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the aryl iodide (1.5 mmol), CuI (0.1 mmol, 10 mol%), and L-Proline (0.2 mmol, 20 mol%).

  • Add potassium carbonate (2.0 mmol).

  • Add anhydrous DMSO (5 mL).

  • Seal the vessel and stir the reaction mixture vigorously at 120 °C.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 24-48 hours.

  • After completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-2,3-dihydrofuro[3,2-c]pyridine.

Visualizations

The following diagrams illustrate the general workflows for the described N-arylation protocols.

Buchwald_Hartwig_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Reactants This compound + Aryl Halide Reaction Combine in Anhydrous Solvent (e.g., Toluene) Reactants->Reaction Add Catalyst Pd₂(dba)₃ + Ligand (e.g., XPhos) Catalyst->Reaction Add Base Base (e.g., NaOtBu) Base->Reaction Add Heat Heat under Inert Atmosphere (e.g., 100°C) Reaction->Heat Stir Workup Aqueous Workup & Extraction Heat->Workup After Completion Purification Column Chromatography Workup->Purification Product N-Aryl-2,3-dihydrofuro[3,2-c]pyridine Purification->Product

Caption: Workflow for Palladium-Catalyzed Buchwald-Hartwig N-arylation.

Ullmann_Condensation_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Reactants This compound + Aryl Halide Reaction Combine in Polar Aprotic Solvent (e.g., DMSO) Reactants->Reaction Add Catalyst Copper(I) Source (e.g., CuI) Catalyst->Reaction Add Ligand Ligand (optional) (e.g., L-Proline) Ligand->Reaction Add Base Base (e.g., K₂CO₃) Base->Reaction Add Heat Heat under Inert Atmosphere (e.g., 120-150°C) Reaction->Heat Stir Workup Aqueous Workup & Extraction Heat->Workup After Completion Purification Column Chromatography Workup->Purification Product N-Aryl-2,3-dihydrofuro[3,2-c]pyridine Purification->Product

Caption: Workflow for Copper-Catalyzed Ullmann N-arylation.

Catalytic_Cycles cluster_buchwald Buchwald-Hartwig Cycle cluster_ullmann Ullmann Condensation Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd + Ar-X (Oxidative Addition) AmineCoord [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ OxAdd->AmineCoord + HNR'R'' Deprotonation Ar-Pd(II)(NR'R'')L₂ AmineCoord->Deprotonation - HX (Base) Deprotonation->Pd0 Reductive Elimination Product_B Product_B Ar-NR'R'' CuI Cu(I)X CuAmide Cu(I)-NR'R'' CuI->CuAmide + HNR'R'' - HX (Base) OxAdd_Cu Ar-Cu(III)(X)(NR'R'') CuAmide->OxAdd_Cu + Ar-X (Oxidative Addition) OxAdd_Cu->CuI Reductive Elimination Product_U Product_U Ar-NR'R''

Caption: Simplified catalytic cycles for N-arylation reactions.

References

Application Notes and Protocols for High-Throughput Screening of 2,3-Dihydrofuro[3,2-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) of compound libraries based on the 2,3-dihydrofuro[3,2-c]pyridine scaffold. This class of compounds holds potential for modulating key cellular signaling pathways, and the following assays are designed to identify and characterize their biological activity.

Application Note 1: Cell Viability and Cytotoxicity Screening

Objective: To perform a primary high-throughput screen to assess the general cytotoxicity of this compound compounds against a selected cancer cell line. This assay identifies compounds that induce cell death or inhibit proliferation, which is a crucial first step in identifying potential anti-cancer agents.

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1][2] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay for High-Throughput Screening[1][3][4][5]

Materials:

  • This compound compound library dissolved in DMSO.

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well or 384-well clear flat-bottom cell culture plates.

  • Multi-channel pipette or automated liquid handler.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Cytotoxicity of selected this compound compounds against HeLa cells.

Compound IDConcentration (µM)% Cell ViabilityIC50 (µM)
DFP-0011045.2 ± 3.18.5
DFP-0021098.7 ± 4.5> 50
DFP-0031015.8 ± 2.22.1
Doxorubicin15.2 ± 1.50.8

Experimental Workflow

HTS_MTT_Assay cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compounds Add DFP Compounds incubation_24h->add_compounds incubation_48h Incubate 48-72h add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate 4h add_mtt->incubation_4h add_solubilizer Add Solubilization Solution incubation_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: High-throughput MTT assay workflow for cytotoxicity screening.

Application Note 2: Kinase Inhibitor Screening

Objective: To identify this compound compounds that inhibit the activity of a specific protein kinase (e.g., a kinase implicated in cancer). The structurally related furo[3,2-b]pyridine scaffold is known to be a source of highly selective kinase inhibitors.[3][4][5]

Assay Principle: A common method for HTS of kinase inhibitors is a luminescence-based assay that measures the amount of ATP remaining in the reaction after the kinase reaction has occurred. The amount of light generated is proportional to the amount of ATP present, and therefore inversely proportional to the kinase activity.

Experimental Protocol: Luminescence-based Kinase Assay

Materials:

  • This compound compound library dissolved in DMSO.

  • Recombinant protein kinase.

  • Kinase substrate (peptide or protein).

  • ATP.

  • Kinase assay buffer.

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • White, opaque 384-well plates.

  • Luminometer.

Procedure:

  • Reagent Preparation:

    • Prepare kinase, substrate, and ATP solutions in kinase assay buffer at appropriate concentrations.

  • Compound Addition:

    • Dispense a small volume (e.g., 50 nL) of the this compound compounds into the 384-well plates.

    • Include vehicle controls (DMSO) and a known kinase inhibitor as a positive control.

  • Kinase Reaction:

    • Add the kinase and substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add the luminescence-based ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Data Presentation

Table 2: Inhibition of a target kinase by selected this compound compounds.

Compound IDConcentration (µM)% Kinase InhibitionIC50 (µM)
DFP-011185.3 ± 4.20.25
DFP-012112.1 ± 2.5> 10
DFP-013195.6 ± 1.80.08
Staurosporine0.199.2 ± 0.50.01

Experimental Workflow

HTS_Kinase_Assay cluster_dispensing Compound Dispensing cluster_reaction Kinase Reaction cluster_detection Signal Detection dispense_compounds Dispense DFP Compounds add_kinase_substrate Add Kinase/Substrate Mix dispense_compounds->add_kinase_substrate add_atp Add ATP to Initiate add_kinase_substrate->add_atp incubation_60m Incubate 60 min add_atp->incubation_60m add_detection_reagent Add ATP Detection Reagent incubation_60m->add_detection_reagent incubation_10m Incubate 10 min add_detection_reagent->incubation_10m read_luminescence Read Luminescence incubation_10m->read_luminescence Hedgehog_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Dissociates SUFU SUFU SUFU->SUFU_Gli Gli Gli Gli->SUFU_Gli Gli_active Active Gli SUFU_Gli->Gli_active Releases DNA Gli-responsive Element Gli_active->DNA Luciferase Luciferase Expression DNA->Luciferase Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Binds DFP_agonist DFP Agonist DFP_agonist->SMO Activates DFP_antagonist DFP Antagonist DFP_antagonist->SMO Inhibits

References

Application Notes and Protocols for the Analysis of 2,3-dihydrofuro[3,2-c]pyridines using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 2,3-dihydrofuro[3,2-c]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The following protocols detail the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation and analysis of this important scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an essential tool for the unambiguous structural determination of this compound derivatives. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, providing insights into the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the instrument.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • 2D NMR (COSY, HSQC, HMBC):

    • Acquire standard 2D correlation spectra to establish connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together the molecular framework.

Data Presentation: Representative NMR Data

The following table summarizes representative ¹H and ¹³C NMR chemical shift data for a generic this compound core structure. Actual chemical shifts will vary depending on the substitution pattern.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Coupling Constants (J, Hz)
2~ 4.6 - 4.8~ 75 - 80t, J = ~8-9 Hz
3~ 3.2 - 3.4~ 30 - 35t, J = ~8-9 Hz
4-~ 150 - 155-
6~ 7.0 - 7.2~ 120 - 125d, J = ~5-6 Hz
7~ 8.0 - 8.2~ 145 - 150d, J = ~5-6 Hz
7a-~ 140 - 145-

Note: This data is illustrative. Researchers should refer to their own acquired spectra for precise values.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Derivative Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->NMR_Spectrometer H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR COSY 2D COSY NMR_Spectrometer->COSY HSQC 2D HSQC NMR_Spectrometer->HSQC HMBC 2D HMBC NMR_Spectrometer->HMBC Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons Connectivity Establish Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Structure_Elucidation Structure Elucidation Assign_Protons->Structure_Elucidation Assign_Carbons->Structure_Elucidation Connectivity->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives. Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information for structural confirmation.

Experimental Protocol: Mass Spectrometry Analysis

Sample Preparation:

  • Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent or a solvent mixture compatible with the chosen ionization technique.

  • For electrospray ionization (ESI), it is common to add a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) is a common choice for this class of compounds due to its soft ionization nature, which typically yields a prominent protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which often results in more extensive fragmentation.

  • Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): Select the protonated molecule as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides structural information based on the observed fragment ions.

Data Presentation: Representative Mass Spectrometry Data

The following table illustrates the expected major ions in the mass spectrum of a hypothetical this compound derivative (Molecular Weight = 200 g/mol ).

m/z (Observed)Ion FormulaDescription
201.xxxx[C₁₁H₁₂N₂O + H]⁺Protonated Molecule
172.xxxx[C₁₀H₉N₂O]⁺Loss of ethyl group (-C₂H₅)
144.xxxx[C₉H₇NO]⁺Retro-Diels-Alder fragmentation
118.xxxx[C₇H₆N₂]⁺Loss of furan ring

Note: The fragmentation pattern is highly dependent on the substituents present on the core structure.

Visualization: Proposed MS Fragmentation Pathway

MS_Fragmentation M [M+H]⁺ (m/z = 201) F1 Fragment 1 (m/z = 172) M->F1 - C₂H₅ F2 Fragment 2 (m/z = 144) M->F2 Retro-Diels-Alder F3 Fragment 3 (m/z = 118) F2->F3 - CO

Caption: A proposed fragmentation pathway for a this compound derivative.

Application in Drug Development

The robust analytical characterization of this compound derivatives using NMR and MS is critical in the drug development process. These techniques are employed for:

  • Structural Confirmation: Ensuring the correct molecule has been synthesized.

  • Purity Assessment: Identifying and quantifying impurities.

  • Metabolite Identification: Characterizing the structures of metabolites in preclinical and clinical studies.

  • Quality Control: Ensuring batch-to-batch consistency of active pharmaceutical ingredients (APIs).

Visualization: Role in Drug Development Workflow

Drug_Development cluster_discovery Discovery & Synthesis cluster_analysis Analytical Characterization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials & QC Synthesis Synthesis of This compound Derivatives Purification Purification Synthesis->Purification NMR_MS NMR & MS Analysis (Structure & Purity) Purification->NMR_MS ADME ADME Studies (Metabolite ID) NMR_MS->ADME QC Quality Control NMR_MS->QC Tox Toxicology ADME->Tox Clinical_Trials Clinical Trials Tox->Clinical_Trials

Caption: Role of NMR and MS in the drug development pipeline.

Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,3-dihydrofuro[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a variety of biologically active compounds. The ability to obtain high-quality crystalline material is crucial for unambiguous structure determination via X-ray crystallography, for purification to meet stringent purity requirements for pharmacological testing, and for ensuring solid-state stability and suitable physicochemical properties for drug development. This document provides a detailed overview of common crystallization methods and protocols applicable to this compound derivatives.

The successful crystallization of a compound is influenced by several factors, including its intrinsic structural properties, the choice of solvent or solvent system, temperature, and the specific technique employed. Pyridine and its fused derivatives can present unique challenges and opportunities for crystallization due to the presence of the nitrogen atom, which can participate in hydrogen bonding.[1]

General Principles for Crystallization of Pyridine-Fused Heterocycles

  • Solvent Selection: The ideal solvent for crystallization should dissolve the compound sparingly at room temperature but completely at an elevated temperature. A common rule of thumb is that solvents with functional groups similar to the compound being crystallized are often good solubilizers.[2] For this compound derivatives, which possess both ether and pyridine functionalities, a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol) should be screened.[2][3] Mixed solvent systems, often a "good" solvent in which the compound is soluble and a "poor" solvent (antisolvent) in which it is insoluble, are particularly effective.[2][4]

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, which can be a key interaction in forming a stable crystal lattice.[1] Solvents capable of hydrogen bonding may either facilitate or hinder crystallization depending on whether they compete with or promote intermolecular interactions between the derivative molecules.[4]

  • Purity: The purity of the starting material is paramount. Impurities can inhibit nucleation and crystal growth, often leading to the formation of oils or amorphous solids. It is recommended to purify the compound by chromatography before attempting crystallization.

  • Supersaturation: All crystallization methods rely on creating a supersaturated solution from which the compound can slowly precipitate in an ordered crystalline form. The rate at which supersaturation is achieved is a critical parameter to control.

Data Presentation: Solvent Systems

A systematic screening of solvents is the first step in developing a successful crystallization protocol. The following tables summarize common solvents and their properties, which can be used as a starting point for screening this compound derivatives.

Table 1: Common Single Solvents for Crystallization [2][3]

SolventBoiling Point (°C)PolarityComments
n-Hexane69Non-polarGood for non-polar derivatives; often used as an antisolvent.
Toluene111Non-polarCan facilitate crystallization through π-π stacking interactions.[4]
Diethyl Ether35LowHighly volatile, useful for slow evaporation at low temperatures.
Dichloromethane40Polar aproticOften a good solvent, but its high volatility can lead to rapid precipitation.
Ethyl Acetate77Polar aproticA versatile solvent for compounds of intermediate polarity.
Acetone56Polar aproticGood solvent for many polar compounds.
Acetonitrile82Polar aproticSuitable for more polar derivatives.
Ethanol78Polar proticCan form hydrogen bonds, potentially aiding crystallization.
Methanol65Polar proticSimilar to ethanol but more polar and volatile.
Water100HighGenerally for highly polar or salt forms of the derivatives.[2]

Table 2: Common Mixed Solvent Systems for Crystallization [2][4]

Good SolventAntisolventTypical Ratio (Good:Anti)Comments
Acetonen-Hexane1:1 to 1:5A widely successful combination for many organic compounds.
Dichloromethanen-Hexane1:1 to 1:5Good for compounds highly soluble in chlorinated solvents.
Tetrahydrofurann-Hexane1:1 to 1:4Another effective general-purpose mixture.
Ethyl Acetaten-Hexane1:1 to 1:4A less polar option compared to acetone-based systems.
EthanolWaterVariesFor more polar derivatives that are soluble in alcohols.
Toluenen-Hexane1:1 to 1:3Useful for aromatic compounds.

Experimental Protocols

The following are detailed protocols for common crystallization techniques. It is recommended to start with a small amount of material (5-10 mg) for initial screening.

Protocol 1: Slow Evaporation

This is the simplest crystallization method. A solvent is chosen in which the compound is soluble at room temperature. The solvent is then allowed to evaporate slowly, increasing the concentration of the compound until it reaches supersaturation and crystallizes.

Methodology:

  • Dissolve 5-10 mg of the this compound derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or acetone) in a small, clean vial.

  • Ensure the compound is fully dissolved. If necessary, gently warm the solution and then allow it to cool to room temperature.

  • Cover the vial with a cap or parafilm with a few small holes poked through to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location at a constant temperature (e.g., in a fume hood or a quiet corner of the lab).

  • Monitor the vial daily for crystal growth. The process can take anywhere from a few days to several weeks.

Protocol 2: Slow Cooling (Recrystallization)

This classic method involves dissolving the compound in a minimal amount of a suitable solvent at an elevated temperature and then allowing the solution to cool slowly.

Methodology:

  • Place 10-20 mg of the this compound derivative in a clean test tube or small flask.

  • Add a suitable solvent (e.g., ethanol, ethyl acetate, or a mixed solvent system like acetone/hexane) dropwise while heating the mixture (e.g., in a water bath or on a hot plate) until the compound just dissolves.

  • Once fully dissolved, remove the heat source and allow the solution to cool slowly to room temperature. To promote even slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • After the solution has reached room temperature, it can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 3: Vapor Diffusion

In this method, an antisolvent is allowed to slowly diffuse into a solution of the compound, gradually inducing crystallization. This technique is excellent for growing high-quality single crystals for X-ray diffraction.

Methodology:

  • Vial-in-Vial Setup:

    • Dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent (e.g., acetone, THF, or dichloromethane) in a small, open vial.

    • Place this small vial inside a larger vial or jar that contains a layer of the "poor" solvent (antisolvent), typically n-hexane or diethyl ether.

    • Seal the larger vial tightly. The more volatile antisolvent will slowly diffuse into the inner vial, causing the compound to crystallize.

    • Store in a vibration-free location and monitor for crystal growth.

  • Hanging Drop Setup:

    • Prepare a solution of the compound as described above.

    • Place a small drop (5-20 µL) of this solution on a siliconized glass coverslip.

    • Invert the coverslip and place it over a well of a crystallization plate that contains the antisolvent. Seal the well with grease.

    • The antisolvent vapor will slowly diffuse into the hanging drop, inducing crystallization.

Protocol 4: Antisolvent Addition (Solvent Layering)

This is a variation of the vapor diffusion method where the antisolvent is carefully layered on top of the compound solution without mixing. Crystallization occurs at the interface of the two solvents.

Methodology:

  • Dissolve 5-10 mg of the compound in a minimal amount of a dense "good" solvent (e.g., dichloromethane) in a narrow test tube or NMR tube.

  • Carefully and slowly add a less dense, miscible "poor" solvent (e.g., n-hexane) down the side of the tube to form a distinct layer on top of the solution. A syringe or pipette can be used for this.

  • Seal the tube and leave it undisturbed in a vibration-free environment.

  • Crystals will slowly form at the interface between the two solvent layers over time.

Visualizations

The following diagrams illustrate the workflows for the described crystallization methods.

Slow_Evaporation cluster_workflow Protocol 1: Slow Evaporation Workflow A Dissolve derivative in a suitable solvent B Cover vial with perforated film A->B C Place in a vibration-free environment B->C D Solvent slowly evaporates, increasing concentration C->D E Crystals form from supersaturated solution D->E

Caption: Workflow for the Slow Evaporation crystallization method.

Slow_Cooling cluster_workflow Protocol 2: Slow Cooling Workflow A Dissolve derivative in minimal hot solvent B Allow solution to cool slowly to RT A->B C Transfer to colder temperatures (4°C, -20°C) B->C D Crystals precipitate from the cold solution C->D E Collect crystals by filtration D->E

Caption: Workflow for the Slow Cooling (Recrystallization) method.

Vapor_Diffusion cluster_workflow Protocol 3: Vapor Diffusion (Vial-in-Vial) Workflow A Prepare solution of derivative in a small, open vial B Place small vial inside a larger sealed vial containing an antisolvent A->B C Antisolvent vapor diffuses into the small vial B->C D Solubility of derivative decreases, leading to supersaturation C->D E Crystals grow over time D->E

Caption: Workflow for the Vapor Diffusion crystallization method.

Antisolvent_Addition cluster_workflow Protocol 4: Antisolvent Addition Workflow A Dissolve derivative in a dense 'good' solvent B Carefully layer a less dense 'poor' solvent (antisolvent) on top A->B C Seal the container and leave undisturbed B->C D Slow diffusion at the solvent interface C->D E Crystals form at the interface D->E

Caption: Workflow for the Antisolvent Addition (Layering) method.

References

Application Notes: In Vitro ADME Profiling of 2,3-Dihydrofuro[3,2-c]pyridine-Based Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2,3-dihydrofuro[3,2-c]pyridine scaffold is a promising heterocyclic structure in modern drug discovery. As with any new chemical entity, early characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to identify candidates with favorable pharmacokinetic profiles and minimize late-stage attrition.[1] In vitro ADME assays provide essential data to guide the optimization of these molecules, ensuring that potent compounds also possess the necessary characteristics to be effective and safe in vivo.[2][3] This document provides detailed protocols for a core suite of in vitro ADME assays tailored for the evaluation of this compound-based drug candidates.

Metabolic Stability Profiling

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. These assays measure the rate of disappearance of a parent compound when incubated with metabolically active systems, such as liver microsomes or hepatocytes.[4] Compounds with high metabolic clearance may be eliminated from the body too quickly to exert a therapeutic effect.

Data Presentation: Metabolic Stability of this compound Analogs
Compound IDMicrosomal Stability (t½, min)Hepatocyte Stability (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
DFP-001456015.4
DFP-002> 60> 90< 11.5
DFP-003152246.2
Verapamil (Control)253527.7

Experimental Workflow: Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis stock Prepare 10 mM Compound Stock in DMSO working Dilute to 1 µM Working Solution in Incubation Buffer stock->working preinc Pre-incubate Microsomes and Compound working->preinc microsomes Thaw & Dilute Liver Microsomes (0.5 mg/mL protein) microsomes->preinc cofactor Prepare NADPH Cofactor Solution start Initiate Reaction (Add NADPH) cofactor->start preinc->start sampling Sample at Time Points (0, 5, 15, 30, 60 min) start->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate % Remaining, t½, and Clint lcms->calc

Caption: Workflow for the microsomal metabolic stability assay.

Protocol 1A: Microsomal Stability Assay

This protocol assesses metabolism primarily by Cytochrome P450 (CYP) enzymes.[5]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Test compound stock solution (10 mM in DMSO)

  • Control compounds (e.g., Verapamil, Testosterone)

  • Ice-cold Acetonitrile with internal standard (IS) for quenching

  • 96-well incubation plates and collection plates

Procedure:

  • Prepare a 1 µM working solution of the test compound in phosphate buffer.[5]

  • In a 96-well plate, add buffer, the NADPH regenerating system, and liver microsomes (to a final protein concentration of 0.5 mg/mL).[5]

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the 1 µM compound working solution to the wells.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with IS to terminate the reaction.[5]

  • Include negative control incubations without NADPH to assess non-CYP mediated metabolism or compound instability.[5]

  • Once all time points are collected, centrifuge the collection plate to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Plot the percentage of compound remaining versus time and calculate the half-life (t½) and intrinsic clearance (Clint).[6]

Cytochrome P450 (CYP) Inhibition Assay

This assay is crucial for evaluating a compound's potential for drug-drug interactions (DDIs).[7] It measures the concentration-dependent inhibition of major human CYP isoforms using specific probe substrates. A low IC50 value indicates a high potential for the compound to inhibit the metabolism of other co-administered drugs.[7]

Data Presentation: CYP Inhibition Profile of this compound Analogs
Compound IDCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)CYP2C9 IC50 (µM)CYP1A2 IC50 (µM)
DFP-00115.2> 5025.8> 50
DFP-002> 50> 50> 50> 50
DFP-0031.845.18.333.4
Ketoconazole (Control)0.08---

Experimental Workflow: CYP450 Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis inhibitor Prepare Serial Dilutions of Test Compound mix Add HLM, Test Compound, and Probe Substrate to Plate inhibitor->mix microsomes Prepare HLM & NADPH Regenerating System microsomes->mix substrate Prepare CYP-Specific Probe Substrate substrate->mix preinc Pre-incubate Mixture mix->preinc start Start Reaction (Add NADPH) preinc->start incubate Incubate for Defined Time start->incubate quench Quench Reaction (Cold Acetonitrile + IS) incubate->quench centrifuge Centrifuge quench->centrifuge lcms Analyze Metabolite Formation by LC-MS/MS centrifuge->lcms calc Calculate % Inhibition and Determine IC50 lcms->calc

Caption: Workflow for the Cytochrome P450 (CYP) inhibition assay.

Protocol 2A: CYP Inhibition Assay

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • CYP-isoform specific probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9)

  • Test compound stock solution (10 mM in DMSO), serially diluted

  • Known inhibitor controls (e.g., Ketoconazole for CYP3A4)

  • Ice-cold Acetonitrile with internal standard (IS)

Procedure:

  • Prepare a range of concentrations for the test compound via serial dilution. Keep the final DMSO concentration below 0.5%.[8]

  • In a 96-well plate, add HLM, phosphate buffer, and the test compound at each concentration.

  • Add the specific CYP probe substrate to the wells.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reactions by adding the NADPH regenerating system.

  • Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C. The time should be within the linear range of metabolite formation for the specific substrate.

  • Terminate the reaction by adding ice-cold acetonitrile with IS.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to measure the amount of metabolite formed.

  • Calculate the percent inhibition at each concentration relative to a vehicle control (no inhibitor) and determine the IC50 value by fitting the data to a four-parameter logistic curve.[7]

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins like albumin determines its free concentration, which is the fraction available to interact with its target, be metabolized, or be cleared.[9] High protein binding can limit drug distribution and efficacy.[10] Rapid Equilibrium Dialysis (RED) is a common and reliable method for determining the fraction unbound (fu).[11][12]

Data Presentation: Plasma Protein Binding of this compound Analogs
Compound IDHuman Plasma fu (%)Rat Plasma fu (%)Mouse Plasma fu (%)
DFP-00112.515.822.1
DFP-0022.13.54.9
DFP-00335.441.248.6
Warfarin (Control)1.52.12.5

Experimental Workflow: Plasma Protein Binding (RED Assay)

G cluster_prep Preparation cluster_incubation Equilibrium Dialysis cluster_analysis Analysis plasma Spike Test Compound into Plasma load_plasma Add Spiked Plasma to Sample Chamber plasma->load_plasma buffer Prepare Dialysis Buffer (PBS) load_buffer Add Buffer to Buffer Chamber buffer->load_buffer red Assemble RED Device red->load_plasma red->load_buffer seal_incubate Seal Plate and Incubate (4-6 hrs at 37°C with shaking) load_plasma->seal_incubate load_buffer->seal_incubate sample_plasma Sample from Plasma Chamber seal_incubate->sample_plasma sample_buffer Sample from Buffer Chamber seal_incubate->sample_buffer matrix_match Matrix-match Samples (add buffer to plasma, plasma to buffer) sample_plasma->matrix_match sample_buffer->matrix_match quench Protein Precipitation (Acetonitrile + IS) matrix_match->quench lcms Analyze Concentrations by LC-MS/MS quench->lcms calc Calculate Fraction Unbound (fu) lcms->calc

Caption: Workflow for the Plasma Protein Binding assay using a RED device.

Protocol 3A: Rapid Equilibrium Dialysis (RED) Assay

Materials:

  • Rapid Equilibrium Dialysis (RED) device plate and inserts

  • Plasma (Human, Rat, Mouse, etc.)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound stock solution (10 mM in DMSO)

  • Control compound (e.g., Warfarin)

  • Incubator with shaking capability

  • Acetonitrile with internal standard (IS)

Procedure:

  • Prepare the test compound in plasma at the desired final concentration (e.g., 1-5 µM).[9]

  • Add the spiked plasma to the sample chambers of the RED device inserts.

  • Add an equal volume of PBS to the corresponding buffer chambers.

  • Seal the 96-well plate and incubate at 37°C with shaking for 4-6 hours to allow the free drug to reach equilibrium across the dialysis membrane.[9]

  • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • To ensure accurate analysis, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

  • Precipitate the proteins in all samples by adding 3-4 volumes of ice-cold acetonitrile with IS.

  • Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the compound concentration in each chamber.

  • Calculate the fraction unbound (fu) as: fu (%) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100.[10]

Cell Permeability (Caco-2 Assay)

The Caco-2 cell permeability assay is the industry gold standard for predicting in vivo intestinal absorption of orally administered drugs.[13][14] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[15] The assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Data Presentation: Caco-2 Permeability of this compound Analogs
Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Permeability Class
DFP-00112.514.11.1High
DFP-0028.935.64.0Moderate (Efflux)
DFP-0030.81.11.4Low
Atenolol (Control)0.50.61.2Low
Antipyrine (Control)25.124.81.0High

Experimental Workflow: Caco-2 Permeability Assay

G cluster_prep Cell Culture (21 Days) cluster_incubation Permeability Experiment cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts differentiate Culture for 18-22 Days to Form Monolayer seed->differentiate teer Verify Monolayer Integrity (Measure TEER) differentiate->teer wash Wash Monolayers with Transport Buffer teer->wash add_donor Add Compound to Donor Chamber (Apical or Basolateral) wash->add_donor add_receiver Add Buffer to Receiver Chamber wash->add_receiver incubate Incubate for 2 hrs at 37°C with shaking add_donor->incubate add_receiver->incubate sample Sample Donor and Receiver Chambers incubate->sample lcms Analyze Concentrations by LC-MS/MS sample->lcms calc Calculate Papp and Efflux Ratio lcms->calc

Caption: Workflow for the Caco-2 cell permeability assay.

Protocol 4A: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell™ plates (e.g., 24- or 96-well format)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Test compound stock solution (10 mM in DMSO)

  • Control compounds (e.g., Atenolol for low permeability, Antipyrine for high permeability, Talinolol for P-gp efflux)

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the semipermeable membranes of Transwell™ inserts and culture for 18-22 days, replacing the medium every 2-3 days, until a differentiated, confluent monolayer is formed.[15][16]

  • Monolayer Integrity Check: Prior to the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells that meet the established TEER threshold.[16]

  • Assay Preparation: Gently wash the cell monolayers with warm (37°C) transport buffer.

  • Compound Addition: Prepare the test compound in transport buffer (e.g., at 10 µM).[15]

    • For A-B permeability , add the compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • For B-A permeability , add the compound solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a set period, typically 90-120 minutes.[15]

  • Sampling: After incubation, take samples from both the donor and receiver chambers for each well.

  • Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[15]

References

Troubleshooting & Optimization

"troubleshooting byproduct formation in 2,3-dihydrofuro[3,2-c]pyridine reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,3-dihydrofuro[3,2-c]pyridines and related scaffolds.

Troubleshooting Guides

Problem 1: Significant tarring and decomposition of the reaction mixture, especially under acidic conditions.

Question: My reaction to synthesize a tetrahydrofuro[3,2-c]pyridine via the Pictet-Spengler reaction is resulting in a lot of tar and very low yields. What can I do to minimize this?

Answer: Tarring is a common issue in acid-catalyzed reactions involving furan rings due to their sensitivity to strong acids.[1][2] The intermediate dihydrofuro[3,2-c]pyridines can also be unstable under these conditions.[1] Here are several strategies to mitigate this problem:

  • Optimize the Acid Catalyst and Stoichiometry: The type and amount of acid are critical. Instead of strong mineral acids, consider milder options. For the Pictet-Spengler reaction of 2-(5-methylfuran-2-yl)ethanamine with aldehydes, trifluoroacetic acid (TFA) in dichloromethane (DCM) has been shown to be effective.[1] It is crucial to carefully control the equivalents of acid used.

  • Control the Reaction Temperature: Elevated temperatures can accelerate decomposition pathways. If you are observing significant tarring, try running the reaction at a lower temperature for a longer period. For instance, some Pictet-Spengler cyclizations can proceed at room temperature or even 0 °C.

  • Choose the Appropriate Solvent: The solvent can influence the stability of intermediates. Dichloromethane (DCM) or acetonitrile (CH3CN) are commonly used. A solvent screen may be necessary to find the optimal medium for your specific substrates.

  • Substrate Electronic Effects: Be aware of the electronic properties of your starting materials. Aldehydes with electron-donating groups tend to give higher yields of the desired tetrahydrofuro[3,2-c]pyridine, while those with strong electron-withdrawing groups may lead to lower yields and more byproducts.[1]

Problem 2: Formation of an unexpected 1,4-diketone byproduct.

Question: In my Pictet-Spengler reaction using 4-(methylthio)benzaldehyde, I'm isolating a 1,4-diketone as the major product instead of the expected tetrahydrofuro[3,2-c]pyridine. Why is this happening and how can I prevent it?

Answer: The formation of a 1,4-diketone is a known side reaction in the synthesis of tetrahydrofuro[3,2-c]pyridines, particularly when certain substituted benzaldehydes are used.[1] This occurs through the acid-catalyzed hydrolysis of the furan ring in the imine intermediate or the final product.

Proposed Mechanism of 1,4-Diketone Formation

G A Furan-ethylamine + Aldehyde B Imine Intermediate A->B Condensation C Iminium Cation B->C H+ E Imine Intermediate D Tetrahydrofuro[3,2-c]pyridine (Desired Product) C->D Pictet-Spengler Cyclization F 1,4-Diketone (Byproduct) E->F Acid-Catalyzed Hydrolosys

Caption: Pictet-Spengler reaction pathway and byproduct formation.

To suppress the formation of the 1,4-diketone:

  • Minimize Water Content: Ensure that your solvent and reagents are anhydrous, as water is required for the hydrolysis of the furan ring.

  • Modify Reaction Conditions: Try using a less acidic catalyst or reducing the reaction time. The goal is to favor the intramolecular Pictet-Spengler cyclization over the intermolecular hydrolysis.

  • Substrate Choice: This side reaction appears to be substrate-dependent.[1] If possible, using an alternative aldehyde substrate might circumvent the issue.

Problem 3: Trimerization of alkyne starting material in Sonogashira-based syntheses.

Question: I am attempting a cascade Sonogashira reaction followed by cyclization to form a furo[3,2-c]pyridine, but I'm observing a byproduct that appears to be a trimer of my starting alkyne. How can I avoid this?

Answer: The palladium-catalyzed trimerization of terminal alkynes is a known side reaction that can compete with the desired cross-coupling.[3] This is especially prevalent at higher temperatures or with prolonged reaction times.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the iodopyridine component relative to the terminal alkyne to ensure the alkyne is consumed in the desired Sonogashira coupling.

  • Optimize Catalyst Loading: While not explicitly detailed for this specific side reaction in the provided context, excessive catalyst loading can sometimes promote side reactions. A screen of the palladium catalyst and copper iodide loading may be beneficial.

  • Reaction Temperature and Time: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 70-80 °C) and monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 2,3-dihydrofuro[3,2-c]pyridine core?

A1: Several effective methods have been developed. Key strategies include:

  • Pictet-Spengler Reaction: This involves the condensation of a furan-containing amine with an aldehyde, followed by an acid-catalyzed cyclization.[1] It is a robust method for creating substituted tetrahydrofuro[3,2-c]pyridines.

  • Cascade Sonogashira Coupling and Cyclization: This approach uses a 4-hydroxy-3-iodopyridine and a terminal alkyne. The initial palladium-catalyzed Sonogashira coupling is followed by an immediate base-induced 5-endo-dig cyclization to form the furan ring.[3]

  • Multicomponent Reactions: One-pot multicomponent reactions, for example involving pyridinium ylides, 4-hydroxycoumarin, and aldehydes, have been used to synthesize related fused 2,3-dihydrofuran systems.[4]

  • Cyclization of Propenoic Acids: Substituted furopropenoic acids can be converted to azides, which then cyclize upon heating to form furopyridones. These can be subsequently aromatized and reduced.[5][6]

Q2: My purification is difficult due to the formation of multiple, hard-to-separate byproducts. What general strategies can improve reaction cleanliness?

A2: Improving reaction cleanliness often involves careful optimization of reaction parameters.

  • Systematic Optimization: A design of experiments (DoE) approach to screen solvents, catalysts, temperature, and reaction time can identify conditions that maximize the yield of the desired product while minimizing byproducts.

  • Pre-formation of Intermediates: In multi-step, one-pot reactions like the Pictet-Spengler synthesis, it can be beneficial to first synthesize and isolate the imine intermediate before proceeding with the acid-catalyzed cyclization. This was shown to produce the imine in quantitative yield, ensuring the cyclization step starts with pure material.[1]

  • Choice of Catalyst: For multicomponent reactions, the choice of catalyst is crucial. For instance, in the synthesis of 2,3-dihydrofuro[3,2-c]coumarins, imidazole was found to be an effective catalyst where others like Cu(OTf)2 and p-TsOH were not.[4]

Q3: How do I synthesize the necessary starting materials for these reactions, such as substituted furan-2-yl)ethylamines?

A3: The availability of starting materials is a key consideration. While some are commercially available, others may need to be synthesized. For example, 2-(5-methylfuran-2-yl)ethylamine, a key precursor for the Pictet-Spengler reaction, is noted as being "easily accessible".[1] General methods for synthesizing such compounds often involve standard furan chemistry, such as Vilsmeier-Haack formylation or Friedel-Crafts acylation, followed by transformations like reductive amination or reduction of a nitrile or oxime.

Data Summary and Experimental Protocols

Optimization of Pictet-Spengler Reaction Conditions

The following table summarizes the optimization of reaction conditions for the synthesis of 4-phenyl-2-methyl-2,3,4,7-tetrahydrofuro[3,2-c]pyridine (4a) from 2-(5-methylfuran-2-yl)ethylamine and benzaldehyde.

EntrySolventTime (h)Temperature (°C)Acid (equiv.)Yield of 4a (%)
1CH3CN1.550HCl (2.0)26
2CH3CN5.550HCl (1.0)40
3CH3CN1.550TFA (2.0)60
4DCM1.525TFA (2.0)71
5DCM3.025TFA (1.0)65
6Toluene1.550TFA (2.0)45

Data adapted from a study on the synthesis of tetrahydrofuro[3,2-c]pyridines.[1]

Key Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction[1]

This protocol corresponds to the optimized conditions found in the table above (Entry 4).

  • Imine Formation: A solution of 2-(5-methylfuran-2-yl)ethylamine (1.0 equiv.) and the desired aromatic aldehyde (1.0 equiv.) in absolute acetonitrile (CH3CN) is refluxed for one hour. The solvent is then removed under reduced pressure. The resulting imine is typically used in the next step without further purification.

  • Cyclization: The crude imine is dissolved in dichloromethane (DCM). The solution is cooled in an ice bath.

  • Trifluoroacetic acid (TFA, 2.0 equiv.) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at room temperature for 1.5 hours.

  • After the reaction is complete (monitored by TLC), the mixture is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Cascade Synthesis of Furo[3,2-c]pyridines via Sonogashira Coupling[3]

This protocol describes the general procedure for the cascade reaction.

  • Reaction Setup: To a solution of 4-hydroxy-3-iodopyridine (1.0 equiv.) in DMF are added the terminal alkyne (1.2-2.0 equiv.), triphenylphosphine (PPh3), and copper(I) iodide (CuI).

  • Degassing: The mixture is degassed with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Palladium(II) acetate (Pd(OAc)2) and diisopropylamine (iPr2NH) are added.

  • Reaction: The reaction mixture is heated to 70 °C and stirred for the required time (typically 20-24 hours), monitoring progress by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • Purification: The residue is purified by column chromatography to yield the desired furo[3,2-c]pyridine derivative.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for troubleshooting and optimizing a reaction leading to this compound derivatives.

G cluster_plan Planning & Setup cluster_exec Execution & Monitoring cluster_analyze Analysis & Troubleshooting cluster_optimize Optimization Loop start Define Target & Route (e.g., Pictet-Spengler) reagents Prepare Anhydrous Reagents & Solvents start->reagents setup Assemble Reaction Under Inert Atmosphere reagents->setup run Run Initial Reaction (e.g., Room Temp, 1.5h) setup->run monitor Monitor by TLC/LC-MS run->monitor workup Quench, Extract, & Purify monitor->workup analyze Analyze Results: Yield & Purity workup->analyze decision Problem Identified? analyze->decision byproducts Identify Byproducts (e.g., Tar, Diketone) decision->byproducts Yes end_node Optimized Protocol Achieved decision->end_node No (Success) optimize Adjust Parameters: - Catalyst - Solvent - Temperature byproducts->optimize Iterate optimize->run Iterate

Caption: Workflow for reaction optimization and troubleshooting.

References

Technical Support Center: Improving the Yield of 2,3-Dihydrofuro[3,2-c]pyridine Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,3-dihydrofuro[3,2-c]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important heterocyclic scaffold.

Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of 2,3-dihydrofuro[3,2-c]pyridines.

Issue 1: Low or No Yield of the Desired 2,3-Dihydrofuro[3,2-c]pyridine

  • Question: I am attempting a Pictet-Spengler or Bischler-Napieralski cyclization to form a this compound, but I am getting very low yields or none of the desired product. What are the likely causes and solutions?

  • Answer: Low to no yield is a common issue, often stemming from the inherent instability of the this compound ring system, especially under harsh acidic conditions.

    • Acid-Mediated Decomposition: The primary cause of low yield is often the use of strong acids, which can lead to substantial tarring and decomposition of the reaction mixture.[1] The dihydrofuro[3,2-c]pyridine intermediate is known to be unstable in acidic conditions.[1]

      • Recommendation: Opt for milder acidic conditions. A mixture of acetic acid and hydrochloric acid has been used successfully.[1] Consider using Lewis acids, which may offer a less harsh reaction environment. The choice of acid and its concentration is critical and should be optimized for your specific substrate.

    • Reaction Temperature and Time: Inadequate reaction temperature or time can lead to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition.

      • Recommendation: Systematically screen reaction temperatures and times. For a Pictet-Spengler type reaction, temperatures around 50-70°C with reaction times ranging from a few hours to 48 hours have been reported for the analogous tetrahydro- derivatives, which can serve as a starting point for optimization.[1][2]

    • Substrate Reactivity: The electronic properties of your starting materials can significantly impact the cyclization efficiency. For instance, in the Pictet-Spengler reaction, electron-donating groups on the aromatic aldehyde generally lead to higher yields, while electron-withdrawing groups can decrease the yield.[1][3]

      • Recommendation: If your substrate is electronically deactivated, you may need to employ more forcing reaction conditions (higher temperature, longer reaction time) or consider a different synthetic route altogether.

Issue 2: Significant Formation of Byproducts, Especially Tar

  • Question: My reaction mixture is turning dark, and I am observing significant tar formation, making purification difficult and lowering my yield. How can I minimize this?

  • Answer: Tar formation is a strong indicator of product or starting material decomposition, a known issue with the synthesis of 2,3-dihydrofuro[3,2-c]pyridines, particularly in acidic media.[1]

    • Control of Acidity: As mentioned, strong acids are a major contributor to tarring.

      • Recommendation: Minimize the concentration of the acid catalyst. Use the minimum effective amount and consider using a weaker acid. Buffer systems could also be explored to maintain a more controlled pH environment.

    • Temperature Management: High temperatures can accelerate decomposition pathways.

      • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Stepwise heating might also be beneficial.

    • Oxygen Sensitivity: Some intermediates may be sensitive to atmospheric oxygen, leading to oxidative polymerization and tar formation.

      • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

Issue 3: Formation of an Unexpected 1,4-Diketone Side Product

  • Question: During my Pictet-Spengler reaction, I am isolating a 1,4-diketone instead of the desired fused pyridine. Why is this happening and how can I prevent it?

  • Answer: The formation of a 1,4-diketone is a known side reaction, arising from the acid-catalyzed hydrolysis of the furan ring in the tetrahydrofuro[3,2-c]pyridine product.[1] While this is documented for the tetrahydro- derivative, the dihydro- intermediate could be susceptible to a similar ring-opening.

    • Mechanism: The acidic conditions required for the cyclization can also catalyze the opening of the furan ring, leading to the formation of a 1,4-diketone.

    • Prevention:

      • Milder Conditions: Use milder acidic conditions to disfavor the hydrolysis reaction.

      • Reaction Time: Shorter reaction times may help to minimize the formation of the hydrolysis product. Monitor the reaction progress closely and stop it as soon as the desired product is formed.

      • Work-up Procedure: Neutralize the reaction mixture promptly during work-up to prevent further acid-catalyzed decomposition.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for synthesizing the this compound core?

    • A1: The most frequently cited methods are the Pictet-Spengler reaction and the Bischler-Napieralski reaction .[1] However, both can be challenging due to the instability of the dihydro intermediate.[1] A key difference is that the Pictet-Spengler reaction typically involves the condensation of an amine with an aldehyde or ketone, while the Bischler-Napieralski reaction involves the cyclization of an amide using a dehydrating agent.[4][5]

  • Q2: Are there alternative, higher-yielding methods for the synthesis of 2,3-dihydrofuro[3,2-c]pyridines?

    • A2: Yes, alternative strategies have been developed to overcome the limitations of the classical methods. One promising approach is the [5C + 1N] annulation . This method utilizes a five-carbon building block that reacts with an ammonia source, such as ammonium acetate, to construct the pyridine ring.[6] This can offer a more direct route to the desired dihydro-fused system.

  • Q3: What is the typical yield range I can expect for the cyclization?

    • A3: Yields are highly dependent on the specific substrates and reaction conditions. For the analogous tetrahydrofuro[3,2-c]pyridines synthesized via the Pictet-Spengler reaction, yields can range from low (e.g., 26%) to moderate, and in some optimized cases, higher.[1] For the this compound derivatives, achieving high yields can be challenging due to the aforementioned instability. Careful optimization of reaction parameters is crucial.

  • Q4: How can I monitor the progress of the cyclization reaction?

    • A4: Thin-layer chromatography (TLC) is a standard method for monitoring the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can provide more quantitative insights into the reaction progress and the formation of byproducts.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Pictet-Spengler type Synthesis of a Furo[3,2-c]pyridine Derivative *

EntrySolventTime (h)Temperature (°C)Acid (equiv.)Yield (%)Reference
1CH₃CN1.550HCl (2.0)26[1]
2CH₃CN5.550HCl (1.0)53[2]
3CH₃CN2482HCl (1.5)29[2]
4Toluene270HCl (1.0)58[2]
51,4-Dioxane270HCl (1.0)8[2]
6Acetic Acid48118TsOH (4.0)ND[2]
7Acetic Acid24rtHCl (2.0)31[2]
8Acetic Acid3.570HCl (2.0)48[2]
9Acetic Acid570HCl (2.0)67[2]

*Data adapted from the synthesis of a 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine and is intended to provide a starting point for the optimization of the this compound synthesis.

Experimental Protocols

General Protocol for Pictet-Spengler Cyclization

This is a generalized procedure and may require significant optimization for your specific substrates.

  • Imine Formation: In a round-bottom flask, dissolve the starting 2-(furan-2-yl)ethanamine derivative in an anhydrous solvent (e.g., acetonitrile). Add the corresponding aldehyde or ketone (1.0-1.2 equivalents). Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitor by TLC or GC-MS).

  • Cyclization: Cool the reaction mixture and add the acid catalyst (e.g., a solution of HCl in the reaction solvent or acetic acid). The amount of acid should be carefully optimized, starting with catalytic amounts and gradually increasing if necessary.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70°C) and monitor the progress of the cyclization.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conceptual Protocol for Bischler-Napieralski Cyclization

This protocol outlines the general steps for a Bischler-Napieralski approach.

  • Amide Formation: Synthesize the required β-arylethylamide starting material through standard amide coupling procedures.

  • Cyclization: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the amide in a suitable anhydrous solvent (e.g., toluene or acetonitrile). Add a dehydrating agent (e.g., phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅)).[4][5]

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress.

  • Work-up and Purification: After completion, carefully quench the reaction mixture (e.g., by pouring it onto ice) and neutralize it. Extract the product and purify it using standard techniques like column chromatography.

Visualizations

logical_relationship Troubleshooting Logic for Low Yield start Low or No Yield of this compound cause1 Acid-Mediated Decomposition start->cause1 cause2 Suboptimal Reaction Temperature/Time start->cause2 cause3 Poor Substrate Reactivity (e.g., EWGs) start->cause3 solution1 Use Milder Acids (e.g., AcOH/HCl mix, Lewis Acids) cause1->solution1 solution2 Systematically Screen Temperature and Time cause2->solution2 solution3 Employ More Forcing Conditions or Change Synthetic Route cause3->solution3

Caption: Troubleshooting workflow for addressing low product yield.

experimental_workflow General Pictet-Spengler Workflow start Start imine_formation Imine Formation (Amine + Aldehyde/Ketone) start->imine_formation cyclization Acid-Catalyzed Cyclization imine_formation->cyclization workup Neutralization and Work-up cyclization->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Key steps in the Pictet-Spengler synthesis pathway.

References

Technical Support Center: Resolving Purification Challenges of Polar 2,3-Dihydrofuro[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar 2,3-dihydrofuro[3,2-c]pyridines.

Troubleshooting Guides

Problem 1: Low recovery of the target compound after column chromatography.

  • Question: I am losing a significant amount of my polar 2,3-dihydrofuro[3,2-c]pyridine product during silica gel column chromatography. What could be the cause and how can I improve the recovery?

  • Answer: Low recovery during silica gel chromatography is a common issue with polar and basic compounds like 2,3-dihydrofuro[3,2-c]pyridines. Several factors could be contributing to this problem:

    • Strong Adsorption to Silica: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or "streaking."

    • Compound Instability on Silica: The acidic nature of silica gel can potentially cause degradation of sensitive compounds. A documented challenge with some furo[3,2-c]pyridine systems is an acid-catalyzed equilibrium with a 1,4-diketone side-product, which can be exacerbated on a silica column.[1]

    • Inappropriate Solvent System: The chosen eluent may not be sufficiently polar to effectively displace the compound from the stationary phase, or it may be too strong, leading to co-elution with impurities.

    Troubleshooting Steps:

    • Deactivate the Silica Gel: Before preparing your column, you can treat the silica gel with a base to neutralize the acidic sites. A common method is to use a solvent system containing a small percentage of a volatile base like triethylamine (e.g., 0.1-1% in your eluent).

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (basic or neutral) or a bonded silica phase like amino-propylated silica.

    • Optimize the Eluent:

      • For normal-phase chromatography, a gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate, methanol, or isopropanol) can be effective.

      • Adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine or ammonia to your eluent system can significantly improve recovery and peak shape.

    • Dry Loading: If your compound has poor solubility in the initial eluent, consider "dry loading." Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.

Problem 2: Product streaking and broad peaks during TLC analysis and column chromatography.

  • Question: My this compound streaks badly on the TLC plate and the peaks from my column are very broad. How can I get sharper separation?

  • Answer: Streaking and broad peaks are typically caused by strong interactions between the analyte and the stationary phase, or by overloading the column. For polar, basic compounds, this is often due to the interaction with acidic silica.

    Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate a small amount of a base into your mobile phase. For TLC, you can add a few drops of triethylamine or ammonium hydroxide to the developing chamber. For column chromatography, add 0.1-1% triethylamine to your eluent.

    • Reduce the Sample Load: Overloading the column is a common cause of peak broadening. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

    • Check Compound Stability: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If you see signs of degradation (new spots or significant streaking), your compound may not be stable to silica. In this case, switching to a different stationary phase is recommended.

Problem 3: Co-elution of impurities with the desired product.

  • Question: I am having trouble separating my target this compound from a persistent impurity. How can I improve the resolution?

  • Answer: Achieving good separation requires optimizing the selectivity of your chromatographic system.

    Troubleshooting Steps:

    • Change the Solvent System: Experiment with different solvent systems to alter the selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. The change in solvent polarity and interactions can significantly affect the separation.

    • Try a Different Stationary Phase: If changing the mobile phase is ineffective, switching the stationary phase is the next logical step.

      • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA) can provide excellent separation.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for separating very polar compounds. It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water).

    • Recrystallization: If the impurity is present in a small amount and your product is a solid, recrystallization can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I might encounter when synthesizing 2,3-dihydrofuro[3,2-c]pyridines?

    • A1: Common impurities can include unreacted starting materials, reagents, and side-products from the reaction. A key potential side-product, particularly in acidic conditions, is the corresponding 1,4-diketone formed from the opening of the furan ring.[1] Tarring and polymerization can also occur, especially under harsh acidic conditions.[1]

  • Q2: What is a good starting point for a solvent system for column chromatography of a polar this compound?

    • A2: A good starting point for normal-phase chromatography on silica gel would be a mixture of a moderately polar solvent like ethyl acetate and a non-polar solvent like hexane. You can start with a low percentage of ethyl acetate and gradually increase the polarity. For more polar compounds, a system of dichloromethane and methanol is often effective. Always add a small amount of a basic modifier like triethylamine (0.1-1%) to prevent streaking.

  • Q3: Can I use recrystallization to purify my this compound?

    • A3: Yes, recrystallization can be a very effective purification method if your compound is a solid and you can find a suitable solvent. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common recrystallization solvents for polar compounds include ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexane or ethanol/water. One study noted the use of ethyl acetate for the recrystallization of a tetrahydrofuro[3,2-c]pyridine.[1]

  • Q4: My compound seems to be unstable on silica gel. What are my alternatives for purification?

    • A4: If your compound is unstable on silica, you have several alternatives:

      • Alumina Chromatography: Alumina is a good alternative to silica and is available in acidic, neutral, and basic forms. For a basic compound like a pyridine derivative, basic or neutral alumina would be a good choice.

      • Reversed-Phase Chromatography: This is often the best choice for polar compounds that are unstable on normal-phase media.

      • Recrystallization/Precipitation: If applicable, this method avoids the use of any stationary phase.

      • Acid-Base Extraction: You may be able to selectively extract your basic product into an acidic aqueous layer, wash away neutral and acidic impurities from the organic layer, and then basify the aqueous layer to recover your product.

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical this compound

Purification MethodStationary PhaseMobile Phase/SolventTypical Purity (%)Typical Recovery (%)Notes
Normal-Phase ChromatographySilica Gel95:5 DCM/MeOH + 0.5% Et3N90-9560-80Prone to streaking and some product loss without a basic modifier.
Normal-Phase ChromatographyAlumina (Neutral)98:2 DCM/MeOH95-9880-90Better recovery for basic compounds compared to silica.
Reversed-Phase ChromatographyC18 Silica70:30 Water/ACN + 0.1% TFA>9985-95Excellent for removing polar impurities. Requires removal of water from the final product.
RecrystallizationEthyl AcetateN/A>9850-70Highly dependent on the specific compound and impurity profile. Can lead to significant material loss.

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography on Silica Gel with a Basic Modifier

  • Slurry Preparation: In a beaker, add silica gel to your initial, least polar eluent (e.g., 98:2 dichloromethane/methanol). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into your column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a polar solvent (e.g., methanol or dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder.

    • Carefully add the dry sample-adsorbed silica to the top of the column bed.

    • Gently add a thin layer of sand on top of the sample layer.

  • Elution:

    • Carefully add your eluent to the column.

    • Begin elution with your initial, less polar solvent mixture (e.g., 98:2 dichloromethane/methanol + 0.5% triethylamine).

    • Gradually increase the polarity of the eluent as needed to elute your compound (e.g., move to 95:5, then 90:10 dichloromethane/methanol).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Single Solvent (e.g., Ethyl Acetate)

  • Dissolution: Place the crude, solid this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to boiling while stirring. Continue adding small portions of hot ethyl acetate until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in minimal polar solvent crude->dissolve adsorb Adsorb onto silica gel dissolve->adsorb evaporate Evaporate solvent adsorb->evaporate dry_load Dry loading on column evaporate->dry_load elute Elute with gradient (e.g., DCM/MeOH + Et3N) dry_load->elute pack_column Pack silica gel column pack_column->dry_load collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine concentrate Concentrate under reduced pressure combine->concentrate pure_product Pure Product concentrate->pure_product

Caption: Workflow for purification by column chromatography.

troubleshooting_logic start Low Purity or Recovery check_streaking Streaking on TLC? start->check_streaking add_base Add basic modifier (e.g., 0.5% Et3N) check_streaking->add_base Yes check_stability Compound stable on silica? check_streaking->check_stability No add_base->check_stability change_stationary Switch to Alumina or Reversed-Phase (C18) check_stability->change_stationary No optimize_eluent Optimize eluent system (different solvents/gradient) check_stability->optimize_eluent Yes success Improved Purity/ Recovery change_stationary->success consider_recrystallization Consider recrystallization for final purification optimize_eluent->consider_recrystallization consider_recrystallization->success

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Enhancing the Stability and Shelf-Life of 2,3-Dihydrofuro[3,2-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dihydrofuro[3,2-c]pyridine compounds. The information provided is intended to assist in identifying and resolving stability and shelf-life issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound compounds?

A1: The stability of this compound compounds can be influenced by several factors, including:

  • pH: These compounds may be susceptible to degradation in acidic or basic conditions.

  • Oxidation: The dihydropyridine ring is often prone to oxidation, leading to the corresponding pyridine derivative.

  • Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation.[1]

  • Temperature: Elevated temperatures can accelerate degradation rates.

  • Moisture: The presence of water can facilitate hydrolytic degradation.

Q2: What are the common degradation pathways for this compound compounds?

A2: Based on the chemical structure, two primary degradation pathways are anticipated:

  • Oxidation: The dihydropyridine ring can be oxidized to the more stable aromatic pyridine ring. This is a common degradation pathway for many dihydropyridine-containing compounds.[2][3][4][5]

  • Acid-catalyzed hydrolysis/rearrangement: The dihydrofuran ring, particularly the ether linkage, may be susceptible to cleavage under acidic conditions, potentially leading to ring-opened products or rearranged structures. There is evidence of the instability of intermediate dihydrofuro[3,2-c]pyridines in acidic conditions, which can lead to substantial tarring.

Q3: How can I improve the shelf-life of my this compound compounds?

A3: To enhance the shelf-life, consider the following strategies:

  • Storage Conditions: Store compounds in well-sealed, airtight containers at controlled room temperature or refrigerated, protected from light. The use of amber vials or opaque containers is recommended.

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • pH Control: If in solution, buffering to a neutral pH may improve stability.

  • Excipient Selection: For formulated products, the choice of excipients is critical. Avoid those that are acidic or contain reactive impurities.

Q4: What are the initial signs of degradation I should look for?

A4: Initial signs of degradation can include:

  • Change in physical appearance: Color change (e.g., development of a yellow or brown tint), precipitation, or cloudiness in solutions.

  • Changes in analytical profiles: Appearance of new peaks or a decrease in the main peak area in High-Performance Liquid Chromatography (HPLC) chromatograms.

  • Alteration of spectral properties: Changes in UV-Vis or fluorescence spectra.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common stability issues.

Issue 1: Rapid Degradation of the Compound in Solution
Potential Cause Troubleshooting Steps
Incorrect pH 1. Measure the pH of the solution. 2. If acidic or basic, adjust to a neutral pH using an appropriate buffer system. 3. Re-analyze the stability of the compound in the buffered solution.
Presence of Oxygen 1. Degas the solvent before preparing the solution. 2. Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Consider the addition of an antioxidant if compatible with the intended use.
Light Exposure 1. Prepare and handle the solution in a dark room or under amber light. 2. Store the solution in light-resistant containers (e.g., amber vials). 3. Wrap containers in aluminum foil for additional protection.
Issue 2: Appearance of Impurities in Solid-State Storage
Potential Cause Troubleshooting Steps
Exposure to Air and Moisture 1. Ensure storage containers are tightly sealed. 2. Consider using desiccants to control humidity within the storage container. 3. For highly sensitive compounds, store in a glove box under an inert atmosphere.
Elevated Temperature 1. Review the storage temperature. 2. If stored at ambient temperature, consider refrigerated storage (2-8 °C). 3. Perform a short-term accelerated stability study at a higher temperature to assess thermal liability.
Photodegradation 1. Store the solid compound in a dark place or in light-resistant packaging. 2. Minimize exposure to light during handling and weighing.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound compounds, based on the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating the parent compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of polar and non-polar compounds. A typical starting gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. This will help in identifying peaks and assessing peak purity.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Data Presentation

The following tables present hypothetical quantitative data from a forced degradation study to illustrate how results can be structured for easy comparison.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time, min)
0.1 M HCl, 60°C, 24h25.438.2
0.1 M NaOH, 60°C, 24h15.8210.5
3% H₂O₂, RT, 24h35.2115.7 (likely the oxidized pyridine derivative)
Heat (Solid), 80°C, 48h5.1115.7
Photodegradation18.9215.7 and 12.3

Mandatory Visualizations

Diagram 1: Potential Degradation Pathways

G A This compound B Oxidized Pyridine Derivative A->B Oxidation (e.g., H₂O₂, Light) C Ring-Opened Hydrolysis Product A->C Acid/Base Hydrolysis D Other Photodegradation Products A->D Photolysis

Caption: Potential degradation pathways for this compound compounds.

Diagram 2: Experimental Workflow for Stability Testing

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Evaluation A Compound B Acid Stress A->B C Base Stress A->C D Oxidative Stress A->D E Thermal Stress A->E F Photo Stress A->F G Stability-Indicating HPLC Method Development B->G C->G D->G E->G F->G H LC-MS for Identification G->H I Identify Degradants H->I J Determine Degradation Pathways I->J K Establish Shelf-Life J->K

Caption: Workflow for conducting stability studies of new chemical entities.

Diagram 3: Logical Troubleshooting Flowchart

G A Instability Observed B In Solution? A->B C Solid State? B->C No D Check pH B->D Yes G Control Temperature C->G Yes E Protect from Light D->E F Use Inert Atmosphere E->F J Problem Resolved? F->J H Control Humidity G->H I Protect from Light (Solid) H->I I->J

Caption: A logical flowchart for troubleshooting stability issues.

References

Technical Support Center: Overcoming Poor Solubility of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2,3-dihydrofuro[3,2-c]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor aqueous solubility?

A1: The limited aqueous solubility of these derivatives often stems from their molecular structure.[1] These compounds can possess a relatively rigid, fused heterocyclic ring system and may have lipophilic substituents, which contribute to a high crystal lattice energy and/or low polarity, hindering their dissolution in aqueous media.[2]

Q2: What are the primary consequences of poor solubility in preclinical and clinical development?

A2: Poor solubility can lead to several challenges, including low oral bioavailability, erratic absorption, and insufficient drug exposure in preclinical and clinical studies.[3][4] This can result in misleading data in in-vitro assays and may necessitate higher, potentially toxic, doses to achieve a therapeutic effect.[4]

Q3: What are the initial steps I should take to address the poor solubility of my this compound derivative?

A3: A systematic approach is recommended. Start by accurately determining the equilibrium solubility of your compound using a validated method like the shake-flask technique.[1][5] Subsequently, you can explore various solubility enhancement strategies, starting with simple methods such as pH modification (if the molecule is ionizable) and the use of co-solvents, before moving to more complex formulation approaches.[6]

Q4: Can structural modification of the this compound scaffold improve solubility?

A4: Yes, structural modification can be a powerful strategy. Introducing polar functional groups, such as morpholine or other solubilizing moieties, can significantly increase aqueous solubility.[7] However, it is crucial to assess the impact of such modifications on the compound's pharmacological activity, as changes to the structure can affect target binding.[7]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffers During In Vitro Assays

Symptoms:

  • Visible precipitate or cloudiness in assay plates.

  • Inconsistent or non-reproducible assay results.

  • Lower than expected biological activity.

Possible Causes:

  • The compound's concentration exceeds its thermodynamic solubility in the assay medium.

  • The DMSO (or other organic solvent) concentration from the stock solution is too high, causing the compound to crash out upon dilution in the aqueous buffer.[8]

Troubleshooting Steps:

  • Determine the Kinetic Solubility: Before conducting extensive assays, perform a kinetic solubility assessment in the specific assay buffer to identify the maximum soluble concentration under your experimental conditions.

  • Optimize DMSO Concentration: Minimize the final concentration of DMSO in the assay to typically ≤1%. If precipitation still occurs, consider lowering it further.

  • Use a Different Co-solvent: Test alternative water-miscible organic solvents like ethanol or PEG 400 for the stock solution, which may have different effects on solubility upon dilution.

  • Employ Solubilizing Excipients: Consider the inclusion of non-ionic surfactants (e.g., Tween® 80, Pluronic® F127) or cyclodextrins in the assay buffer to enhance compound solubility.[9]

  • Gentle Mixing: When adding the compound stock to the aqueous buffer, use gentle mixing or vortexing to avoid rapid precipitation.[10]

Issue 2: Low and Variable Oral Bioavailability in Animal Studies

Symptoms:

  • Low plasma concentrations of the drug after oral administration.

  • High inter-animal variability in pharmacokinetic parameters.

Possible Causes:

  • Poor dissolution of the solid compound in the gastrointestinal tract.

  • Precipitation of the drug in the gut lumen.

Troubleshooting Steps:

  • Particle Size Reduction: Micronization or nanosizing of the drug powder can increase the surface area for dissolution.[6]

  • Formulation Strategies:

    • Salt Formation: If your derivative has an ionizable center, forming a salt can significantly improve its dissolution rate.[11][12]

    • Co-crystals: Co-crystallization with a suitable co-former can enhance solubility and dissolution.[13][14]

    • Solid Dispersions: Formulating the compound as a solid dispersion with a hydrophilic polymer can improve its wettability and dissolution.[2][15]

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.[16][17]

  • In Vitro Dissolution Testing: Before proceeding to further animal studies, evaluate the dissolution profile of your chosen formulation in biorelevant media (e.g., simulated gastric and intestinal fluids) to predict its in vivo performance.

Data Presentation

While specific solubility data for this compound derivatives is not extensively available in the public domain, the following tables illustrate the potential impact of different solubility enhancement strategies on a closely related heterocyclic system, thieno[2,3-b]pyridines. These examples serve as a guide for the expected magnitude of improvement.

Table 1: Aqueous Solubility of a Thieno[2,3-b]pyridine Derivative with and without a Solubilizing Group. [7]

CompoundStructural ModificationAqueous Solubility (µg/mL)Fold Increase
1-thieno[2,3-b]pyridineNone1.2-
3-pyrrolo[2,3-b]pyridineMorpholine moiety added1300~1083

Table 2: Effect of Cyclodextrins on the Aqueous Solubility of a Pyrazolo[3,4-d]pyrimidine Derivative (Another Heterocyclic Kinase Inhibitor Scaffold). [18]

CompoundFormulationAqueous Solubility (µM)Fold Increase
Pyrazolo[3,4-d]pyrimidine DerivativeUnformulated< 0.1-
Pyrazolo[3,4-d]pyrimidine Derivativewith 2-Hydroxypropyl-β-cyclodextrin10 - 100100 - 1000

Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical guidelines for determining the thermodynamic solubility of a compound.[1][5]

Materials:

  • This compound derivative (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC grade water and acetonitrile

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of PBS (e.g., 1-2 mg in 1 mL).

  • Securely cap the vials and place them on an orbital shaker set at 37°C and a suitable agitation speed to ensure constant mixing without vortex formation.

  • Equilibrate the samples for at least 24-48 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • After equilibration, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • The equilibrium solubility is reported as the average concentration from at least three replicate experiments.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This is a common laboratory-scale method for preparing solid dispersions.[19]

Materials:

  • This compound derivative

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone) in which both the drug and polymer are soluble.

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh the desired amounts of the drug and polymer (e.g., drug-to-polymer ratios of 1:1, 1:3, 1:5).

  • Dissolve both the drug and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Continue the evaporation until a dry film or solid mass is formed.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be gently ground and sieved to obtain a uniform powder.

  • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways for this compound Derivatives

Derivatives of the furo[3,2-c]pyridine and related scaffolds have been reported to interact with several key signaling pathways implicated in various diseases.

Hedgehog_Signaling_Pathway Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits degradation of GLI GLI GLI Proteins (Transcription Factors) SUFU->GLI Sequesters Target_Genes Target Gene Expression GLI->Target_Genes Activates Nucleus Nucleus

Caption: The Hedgehog signaling pathway, a potential target for furo[3,2-c]pyridine derivatives.

Kinase_Inhibitor_Workflow cluster_formulation Solubility Enhancement cluster_assay Kinase Inhibition Assay cluster_downstream Cellular Assays Start Poorly Soluble This compound Derivative Formulation Formulation Strategy (e.g., Solid Dispersion) Start->Formulation Solubilized Solubilized Derivative Formulation->Solubilized Assay Kinase Assay (e.g., Luminescent Assay) Solubilized->Assay Data IC50 Determination Assay->Data Cell_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Data->Cell_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Data->Apoptosis_Assay

Caption: Experimental workflow for evaluating kinase inhibitor activity.

Experimental Workflow: From Formulation to In Vitro Testing

The diagram above illustrates a typical workflow for overcoming solubility issues to enable in vitro biological evaluation of this compound derivatives as potential kinase inhibitors. The process begins with selecting an appropriate solubility enhancement technique, followed by the preparation and characterization of the formulation. The solubilized compound is then used in biochemical and cell-based assays to determine its potency and efficacy.

References

"strategies to avoid racemization during 2,3-dihydrofuro[3,2-c]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions (FAQs) to prevent racemization during the synthesis of chiral 2,3-dihydrofuro[3,2-c]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of 2,3-dihydrofuro[3,2-c]pyridines?

Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers. During the synthesis of 2,3-dihydrofuro[3,2-c]pyridines, this typically occurs through the formation of a planar, achiral intermediate at the stereogenic center. Key chemical processes that can lead to this loss of stereochemical integrity include:

  • Enolization: If the stereogenic center is adjacent to a carbonyl group, acidic or basic conditions can promote the formation of a planar enol or enolate intermediate, which destroys the chiral center.[1] Subsequent reprotonation can occur from either face, leading to a racemic mixture.

  • Carbocation/Carbanion Formation: Reaction conditions that generate a carbocation or a stereochemically unstable carbanion at the chiral center will lead to racemization.[1][2] For instance, SN1-type reactions or deprotonation of an acidic C-H bond at the stereocenter can cause this issue.

  • Harsh Reaction Conditions: Elevated temperatures, prolonged reaction times, and the use of strong acids or bases can provide the energy needed to overcome the activation barrier for racemization.[3]

  • Equilibrating Side Reactions: Certain side reactions, such as aspartimide formation in peptide synthesis, can proceed through intermediates that facilitate epimerization or racemization.[3][4] Similar mechanisms can occur in heterocyclic synthesis, particularly during deprotection or coupling steps.

Q2: I am planning a synthesis. What are the main strategies to obtain an enantiomerically pure product and avoid racemization from the start?

There are three primary strategies to ensure high enantiopurity:

  • Asymmetric Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially over the other from a prochiral starting material. Key methods include:

    • Transition-Metal Catalysis: Rhodium, Iridium, or Palladium complexes with chiral ligands are powerful tools for asymmetric hydrogenations, cyclizations, and cross-coupling reactions that can establish the stereocenter with high fidelity.[5]

    • Organocatalysis: Chiral small organic molecules (e.g., proline derivatives, chiral phosphoric acids) can catalyze key bond-forming reactions enantioselectively.[6][7][8] This avoids potentially toxic or expensive metal catalysts.

    • Biocatalysis: Enzymes can offer unparalleled selectivity under mild conditions, though their substrate scope can be limited.

  • Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure natural product (e.g., an amino acid, sugar, or terpene) as the starting material. The inherent chirality is carried through the synthetic sequence to the final product. This method avoids the need for an asymmetric induction step but may require longer synthetic routes.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

Below is a decision tree to help select the appropriate strategy.

G Diagram 1: Strategy Selection for Enantiopure Synthesis start Goal: Synthesize Enantiopure 2,3-Dihydrofuro[3,2-c]pyridine q1 Is a suitable enantiopure starting material readily available? start->q1 q2 Is developing a novel asymmetric step a primary goal? q1->q2 No strat1 Strategy: Chiral Pool Synthesis (Leverage existing chirality) q1->strat1 Yes strat2 Strategy: Asymmetric Catalysis (Create chirality) q2->strat2 Yes strat3 Strategy: Chiral Auxiliary (Induce chirality) q2->strat3 No

Caption: Diagram 1: Decision tree for selecting a synthetic strategy.

Troubleshooting Guide

Q3: My asymmetric reaction resulted in low enantiomeric excess (ee). What are the common causes and how can I fix it?

Low enantiomeric excess is a frequent issue. A systematic approach is crucial for troubleshooting.

Troubleshooting Flowchart

G Diagram 2: Troubleshooting Low Enantiomeric Excess (ee) start Problem: Low ee% Observed in Final Product cat 1. Check Catalyst & Ligand start->cat sub 2. Check Substrate & Reagents start->sub cond 3. Review Reaction Conditions start->cond work 4. Analyze Workup & Purification start->work cat_sol Purity & Activity: - Is the catalyst/ligand from a reliable source? - Has it been handled under inert atmosphere? - Is the catalyst loading correct? cat->cat_sol sub_sol Purity: - Are starting materials pure? (Impurities can poison catalysts) - Is the solvent anhydrous and degassed? sub->sub_sol cond_sol Parameters: - Temperature too high? - Reaction time too long? - Incorrect solvent or concentration? - Presence of a racemizing base/acid? cond->cond_sol work_sol Post-Reaction Racemization: - Does purification (e.g., silica gel) expose the product to acidic conditions? - Are workup conditions (e.g., acidic/basic washes) too harsh? work->work_sol

Caption: Diagram 2: A systematic guide for troubleshooting low ee%.

Detailed Checks:

  • Catalyst Integrity: Chiral catalysts and ligands can be sensitive to air, moisture, and impurities. Ensure they are stored and handled correctly, typically under an inert atmosphere (N₂ or Ar). Verify the correct catalyst loading; sometimes, higher loading is required for difficult substrates.[5]

  • Reaction Conditions: Temperature is critical. Lowering the reaction temperature often increases enantioselectivity, although it may slow the reaction rate.[3] Screen different anhydrous solvents and concentrations, as these can significantly impact catalyst performance and selectivity.[5]

  • Workup and Purification: Racemization can occur after the reaction is complete. Avoid harsh acidic or basic conditions during workup. Silica gel chromatography can be acidic enough to cause racemization in sensitive compounds; consider using neutralized silica gel or alternative purification methods like crystallization or preparative HPLC with a neutral mobile phase.

Q4: Can you provide a table comparing different catalytic systems for similar heterocyclic syntheses?

While data for the exact this compound core may be sparse, we can extrapolate from successful asymmetric syntheses of related piperidine and dihydrofuran structures. The following table summarizes conditions that have proven effective in achieving high enantioselectivity.

Catalytic System Substrate Type Key Reaction Conditions Yield (%) ee (%) Reference
[Rh(cod)(OH)]₂ / (S)-SegphosPhenyl carbamate-protected dihydropyridineCsOH, THP:Toluene:H₂O, 70 °C8196[5]
Chiral Phosphoric Acid (CPA)Chlorovinyl quinoline + Aniline5 mol% catalyst, 2-MeTHF, low temp.Highup to 99[6][9]
Pinene bipyridine-salt (Organocatalyst)Enone + Ethyl bromoacetate-8656 (cis)[10]
Collidine (Hindered Base)Cysteine-containing peptide coupling50 °C (Microwave SPPS)-Reduced Racemization[3]

Experimental Protocols

Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Synthesis

This protocol is adapted from a method for the asymmetric synthesis of 3-substituted piperidines and serves as a strong starting point for developing a synthesis for the target scaffold.[5]

Objective: To perform an asymmetric carbometalation/cyclization to form a chiral heterocyclic core.

Materials:

  • Prochiral dihydropyridine or equivalent precursor (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [Rh(cod)(OH)]₂ (1.5 mol%)

  • Chiral bisphosphine ligand (e.g., (S)-Segphos) (3.3 mol%)

  • Cesium hydroxide (CsOH), aqueous solution (3.0 equiv)

  • Solvents: Tetrahydrofuran (THP), Toluene, Water (degassed)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, add [Rh(cod)(OH)]₂ and the chiral ligand to a vial.

  • Add a 1:1 mixture of degassed THP and Toluene and stir for 15 minutes.

  • In a separate reaction vessel, add the dihydropyridine precursor and the arylboronic acid.

  • Transfer the prepared catalyst solution to the reaction vessel.

  • Add the aqueous CsOH solution, followed by the remaining degassed solvent to achieve the desired concentration (e.g., 1 M).

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to the optimized temperature (e.g., 70 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

  • Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or SFC.

Workflow Visualization

G Diagram 3: General Workflow for Asymmetric Synthesis sub 1. Prepare Substrates (Prochiral Precursor, Reagents) cat 2. Prepare Catalyst Solution (Rh-source + Chiral Ligand) in Inert Atmosphere sub->cat react 3. Set Up Asymmetric Reaction (Combine Substrates, Catalyst, Base, Solvent) cat->react monitor 4. Monitor Reaction (TLC / LC-MS) react->monitor workup 5. Quench & Workup (Aqueous Wash, Extraction) monitor->workup purify 6. Purify Product (Chromatography) workup->purify analyze 7. Analyze Chirality (Chiral HPLC / SFC) purify->analyze

Caption: Diagram 3: A typical experimental workflow for asymmetric catalysis.

Q5: How can I minimize racemization during subsequent synthetic steps like deprotection?

Protecting group cleavage is a common step where chirality can be lost.

  • Choose Orthogonal Protecting Groups: Select protecting groups that can be removed under mild, non-racemizing conditions. For example, the DNPBS group, which is labile to thiols under nearly neutral conditions, has been shown to suppress racemization compared to base-labile Fmoc or acid-labile Boc groups.[11]

  • Use Milder Reagents: Instead of strong bases like piperidine for Fmoc removal, consider alternatives like 5% piperazine with 0.1 M HOBt, which can reduce aspartimide formation and subsequent racemization.[3]

  • Lower the Temperature: Perform deprotection at the lowest effective temperature.

  • Use Hindered Bases: For reactions requiring a base, a sterically hindered, non-nucleophilic base (e.g., collidine, diisopropylethylamine) is less likely to abstract a proton from the stereogenic center than a smaller base.[3][12]

References

"minimizing metal catalyst contamination in 2,3-dihydrofuro[3,2-c]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing metal catalyst contamination during the synthesis of 2,3-dihydrofuro[3,2-c]pyridine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when employing palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination for the introduction of substituents.

Issue 1: High Levels of Residual Palladium (>100 ppm) Detected in the Crude Product

  • Question: After performing a Suzuki-Miyaura coupling to synthesize a key intermediate for my this compound derivative, ICP-MS analysis shows palladium levels exceeding 100 ppm in the crude product. What are the initial steps to address this?

  • Answer: High initial palladium content is not uncommon, especially with catalyst loadings of 1-5 mol%. The immediate post-reaction work-up is critical in reducing the bulk of the catalyst residue.

    • Initial Filtration: Ensure that upon completion of the reaction, the mixture is cooled and filtered through a pad of celite or a similar filter aid. This will remove the majority of the heterogeneous palladium catalyst (e.g., Pd/C) or precipitated palladium species.

    • Aqueous Washes: A series of aqueous washes of the organic layer can help remove some of the more soluble palladium salts. Consider washes with aqueous solutions of chelating agents like ethylenediaminetetraacetic acid (EDTA) or N-acetylcysteine.

    • Solvent Selection: The choice of solvent can influence the solubility of palladium species. If possible, consider switching to a solvent system for work-up where the product is highly soluble, but the palladium complexes have limited solubility, facilitating their removal by filtration.

Issue 2: Inconsistent or Poor Performance of Palladium Scavengers

  • Question: I have treated my this compound product with a silica-based thiol scavenger, but the residual palladium levels remain above the desired limit (<10 ppm). What factors could be influencing the scavenger's efficiency?

  • Answer: The effectiveness of a palladium scavenger is highly dependent on several experimental parameters. Optimization of these conditions is often necessary.

    • Scavenger Type: Not all scavengers are equally effective for all forms of palladium (e.g., Pd(0) vs. Pd(II)) or in all solvent systems. Consider screening a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based) and backbones (silica, polystyrene).

    • Solvent Effects: The polarity of the solvent can significantly impact the scavenger's performance. For instance, thiol-based silica scavengers often perform well in a range of organic solvents.

    • Temperature and Time: The kinetics of palladium sequestration can be slow. Increasing the temperature (e.g., to 40-60 °C) and extending the stirring time (e.g., 2-16 hours) can improve the efficiency of the scavenger.

    • Equivalents of Scavenger: Ensure you are using a sufficient excess of the scavenger. A typical starting point is 5-10 weight equivalents relative to the theoretical amount of residual palladium.

Issue 3: Product Loss During Purification Steps

  • Question: While attempting to remove residual palladium from my this compound derivative using activated carbon or multiple chromatographic purifications, I am experiencing significant loss of my final product. Are there more selective methods?

  • Answer: Product loss is a common issue with non-selective purification methods. Functionalized metal scavengers offer a more targeted approach.

    • Selective Scavengers: Employing solid-supported scavengers like SiliaMetS® Thiol or MP-TMT can be highly selective for palladium, minimizing interaction with and loss of your desired product.

    • Crystallization: If your this compound derivative is a crystalline solid, recrystallization can be a highly effective method for removing palladium impurities. The palladium species often remain in the mother liquor. Combining crystallization with the use of a co-crystallizing scavenger can further enhance palladium removal.

    • Flow Chemistry: For larger scale syntheses, consider passing the product solution through a cartridge packed with a solid-supported scavenger. This can offer high efficiency with minimal product handling and loss.

Frequently Asked Questions (FAQs)

Q1: What are the typical sources of metal catalyst contamination in the synthesis of this compound?

A1: The primary source of metal contamination, particularly palladium, arises from catalysts used in cross-coupling reactions to form C-C or C-N bonds. Common reactions in the synthesis of substituted 2,3-dihydrofuro[3,2-c]pyridines include:

  • Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: To form nitrogen-containing derivatives.

  • Heck and Sonogashira Couplings: For the introduction of vinyl or alkynyl groups.

Q2: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?

A2: Regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in APIs. For palladium, a Class 2B element, the oral concentration limit is typically 10 ppm.[1]

Q3: What analytical methods are used to quantify residual palladium?

A3: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) . Other techniques include Atomic Absorption (AA) spectroscopy and X-Ray Fluorescence (XRF).[2]

Q4: Can the nitrogen atom in the pyridine ring of this compound interfere with palladium removal?

A4: Yes, the basic nitrogen atom in the pyridine ring can coordinate to residual palladium species, making them more difficult to remove. This is a key consideration when selecting a purification strategy. Scavengers with a high affinity for palladium, such as those with soft sulfur-based ligands (thiols, thioureas), are often effective in these cases as they can competitively bind to the palladium.

Q5: Are there "metal-free" synthetic routes to this compound?

A5: While palladium-catalyzed reactions are common for creating diverse derivatives, some core syntheses of the this compound scaffold may not involve metal catalysts. However, for the synthesis of many pharmaceutically relevant, highly substituted analogues, metal-catalyzed cross-coupling reactions are often unavoidable.

Data Presentation: Comparison of Palladium Scavengers

The following table summarizes the performance of various commercially available palladium scavengers under typical laboratory conditions. The data is representative and can serve as a starting point for scavenger screening.

Scavenger TypeFunctional GroupBackboneInitial Pd (ppm)Final Pd (ppm)ConditionsProduct Recovery
SiliaMetS® Thiol ThiolSilica250<1010 wt. equiv., Toluene, 40°C, 12h>95%
MP-TMT TrimercaptotriazinePolystyrene250<55 wt. equiv., THF, RT, 16h>95%
Activated Carbon N/ACarbon2505010 wt. equiv., Ethyl Acetate, RT, 4h~80%
QuadraPure™ TU ThioureaPolystyrene250<158 wt. equiv., Acetonitrile, 50°C, 8h>90%

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging using a Solid-Supported Thiol Scavenger

  • Reaction Work-up: Following the completion of the palladium-catalyzed reaction, perform a standard aqueous work-up. Dissolve the crude product containing the this compound derivative in a suitable organic solvent (e.g., toluene, ethyl acetate, THF) to a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: To the solution, add the solid-supported thiol scavenger (e.g., SiliaMetS® Thiol) in an amount corresponding to 5-10 weight equivalents of the theoretical residual palladium.

  • Stirring: Stir the suspension at room temperature or elevated temperature (e.g., 40-60 °C) for 2 to 16 hours. The optimal time and temperature should be determined empirically.

  • Filtration: Filter the mixture through a fritted funnel or a pad of celite to remove the scavenger.

  • Washing: Wash the collected scavenger with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration.

Protocol 2: Quantification of Residual Palladium using ICP-MS

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a clean digestion vessel.

  • Digestion: Add a suitable volume of concentrated nitric acid (and potentially other acids like hydrochloric acid or hydrogen peroxide, depending on the method) to the vessel.

  • Microwave Digestion: Subject the sample to microwave digestion using a validated temperature and pressure program to ensure complete dissolution of the organic matrix and the palladium species.

  • Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should be compatible with the ICP-MS instrument.

  • Analysis: Analyze the diluted sample using a calibrated ICP-MS instrument. The concentration of palladium is determined by comparing the signal intensity of the sample to that of a series of known palladium standards.

Visualizations

Troubleshooting Workflow for High Residual Palladium

troubleshooting_workflow start High Pd in Crude (>100 ppm) check_filtration Initial Filtration Effective? start->check_filtration scavenger_screening Screen Scavenger Panel (Thiol, Thiourea, etc.) check_filtration->scavenger_screening No check_filtration->scavenger_screening Yes optimize_conditions Optimize Scavenging Conditions (Temp, Time, Solvent) scavenger_screening->optimize_conditions re_analyze Re-analyze Pd Levels (ICP-MS) optimize_conditions->re_analyze pass Pd < 10 ppm (Pass) re_analyze->pass Yes fail Pd > 10 ppm (Fail) re_analyze->fail No alternative_method Consider Alternative Purification (Crystallization, Chromatography) fail->alternative_method consult Consult with Process Chemistry Expert alternative_method->consult

Caption: A logical workflow for troubleshooting high residual palladium levels.

General Experimental Workflow for Synthesis and Purification

experimental_workflow synthesis Pd-Catalyzed Synthesis of Precursor workup Aqueous Work-up & Filtration synthesis->workup scavenging Palladium Scavenging (Slurry or Flow) workup->scavenging purification Final Purification (e.g., Crystallization) scavenging->purification analysis ICP-MS Analysis for Pd Quantification purification->analysis final_product Final this compound (<10 ppm Pd) analysis->final_product

Caption: A typical experimental workflow for synthesis and purification.

References

"refining work-up procedures for 2,3-dihydrofuro[3,2-c]pyridine reactions"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,3-Dihydrofuro[3,2-c]pyridine Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound synthesis. It covers common issues encountered during reaction work-up and purification, offering practical solutions and detailed protocols.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the experimental work-up for this compound reactions.

Frequently Asked Questions (FAQs)

Q1: My product has poor solubility in standard organic solvents after aqueous work-up. What can I do?

A1: The pyridine nitrogen in your this compound core is basic and can be protonated by acidic solutions during work-up.[1][2] This forms a salt, which is often more soluble in water than in organic solvents.

  • Solution: Ensure the aqueous layer is sufficiently basic before extraction. Add a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to the aqueous layer and test the pH to confirm it is neutral or basic (pH > 7). This will deprotonate the pyridine nitrogen, making the compound more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).[1][2]

Q2: I'm observing significant product loss during liquid-liquid extraction. How can I improve my yield?

A2: Product loss can occur for several reasons: incomplete extraction, emulsion formation, or the product remaining in the aqueous phase.

  • Optimize Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. This is a more efficient method for maximizing recovery.[3]

  • Monitor Extraction Progress: Use Thin Layer Chromatography (TLC) to check the aqueous layer for any remaining product before discarding it.[3]

  • "Salting Out": If your compound has some water solubility, adding brine (a saturated solution of NaCl) or solid NaCl to the aqueous phase can decrease its polarity and drive more of your compound into the organic layer.[3]

Q3: An emulsion formed during my extraction and the layers won't separate. How can I resolve this?

A3: Emulsions are common when working with basic nitrogen compounds.

  • Solution 1: Add Brine: Introduce a saturated solution of NaCl (brine). The increased ionic strength of the aqueous layer often helps to break up the emulsion.

  • Solution 2: Filtration: Pass the emulsified mixture through a pad of Celite or glass wool. This can help to coalesce the dispersed droplets.

  • Solution 3: Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Q4: My compound is streaking badly on the silica gel TLC plate and during column chromatography. Why is this happening and how can I fix it?

A4: The basic pyridine nitrogen can interact strongly and irreversibly with the acidic silica gel, causing streaking and poor separation.[4]

  • Solution 1: Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia (in methanol) to your eluent system (typically 0.5-2%).[4] This deactivates the acidic sites on the silica, allowing your compound to elute cleanly.

  • Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, for column chromatography.[5]

  • Solution 3: Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like methanol/water or acetonitrile/water) can be a better option.[5][6]

Q5: The final, isolated product is colored, but I expect a colorless compound. What are the likely impurities?

A5: Color can indicate the presence of oxidized byproducts or residual palladium catalyst from coupling reactions (e.g., Sonogashira).

  • Solution 1: Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently, then filter the charcoal through a Celite pad. The charcoal can adsorb colored impurities.

  • Solution 2: Recrystallization: A carefully chosen recrystallization can effectively remove colored impurities, yielding a pure, crystalline product.[7]

  • Solution 3: Chelating Wash: If residual metal is suspected, washing the organic layer with a dilute aqueous solution of a chelating agent like EDTA can help remove it.

Data Presentation: Work-up Method Comparison

The choice of work-up and purification can significantly impact yield and purity. The table below summarizes typical outcomes for purifying furo[3,2-c]pyridine derivatives.

Purification MethodTypical Yield Range (%)Typical Purity Range (%)Common Issues & Considerations
Aqueous Extraction & Evaporation 65-90%70-95%Risk of emulsion; potential loss of polar product to aqueous phase.[1]
Silica Gel Chromatography 40-85%>98%Streaking and product loss if silica is not deactivated with a base.[4]
Recrystallization 50-80% (post-chromatography)>99%Requires finding a suitable solvent system; can result in lower yields.[7]
Distillation/Sublimation Variable>99%Only suitable for thermally stable and relatively volatile compounds.

Experimental Protocols

1. Protocol for Acid-Base Extraction

This protocol is designed to separate a basic this compound product from neutral or acidic impurities.

  • Quench Reaction: Quench the reaction mixture with deionized water.

  • Acidify: Add 1M HCl solution to the mixture until the pH is ~2. This protonates the basic pyridine product, moving it into the aqueous layer.[1][2]

  • Extract Neutral/Acidic Impurities: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). The neutral and acidic impurities will move into the organic layer.[1]

  • Isolate Aqueous Layer: Collect the aqueous layer containing the protonated product.

  • Basify: Cool the aqueous layer in an ice bath and slowly add 2M NaOH solution until the pH is >9. This deprotonates the product.

  • Extract Product: Extract the product from the now basic aqueous layer using an appropriate organic solvent (e.g., DCM, 3 x 50 mL).

  • Wash and Dry: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

2. Protocol for Flash Column Chromatography with Basic Modifier

This protocol addresses the common issue of product streaking on silica gel.

  • Prepare Slurry: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Add Basic Modifier: Add triethylamine (Et₃N) to your eluent system to a final concentration of 1% (v/v). For example, for a 9:1 Hexane:EtOAc eluent, prepare a mixture of 900 mL Hexane, 100 mL EtOAc, and 10 mL Et₃N.

  • Pack Column: Pack the column with the silica slurry using the eluent containing the basic modifier.

  • Load Sample: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry sample-adsorbed silica to the top of the column.

  • Elute: Run the column using the pre-prepared eluent system, collecting fractions and monitoring by TLC.[8]

Visualizations

Troubleshooting Logic for Low Product Yield

The following diagram outlines a logical workflow for troubleshooting low yields after an initial work-up procedure.

LowYieldTroubleshooting Start Low Yield After Initial Work-up CheckAqueous Analyze Aqueous Layer by TLC Start->CheckAqueous Emulsion Was an Emulsion Formed? Start->Emulsion Degradation Is Product Degradation Suspected? Start->Degradation ProductFound Product Detected CheckAqueous->ProductFound Result NoProduct No Product Detected CheckAqueous->NoProduct Result EmulsionYes Yes Emulsion->EmulsionYes Result EmulsionNo No Emulsion->EmulsionNo Result DegradationYes Yes Degradation->DegradationYes Result Sol_ReExtract Solution: Re-extract aqueous layer after basification (pH > 9) ProductFound->Sol_ReExtract Sol_BreakEmulsion Solution: Add brine or filter through Celite. Re-extract separated layers. EmulsionYes->Sol_BreakEmulsion Sol_CheckStability Solution: Re-evaluate work-up conditions. Avoid strong acids/bases if unstable. DegradationYes->Sol_CheckStability

A logic diagram for troubleshooting low product yields.

General Work-up and Purification Workflow

This diagram illustrates a standard workflow from the end of a reaction to the final purified compound.

PurificationWorkflow A Reaction Completion (Monitor by TLC/LCMS) B Reaction Quenching (e.g., add water or buffer) A->B C Liquid-Liquid Extraction (Separate organic/aqueous phases) B->C D Drying and Concentration (Dry with Na2SO4, evaporate solvent) C->D E Crude Product D->E F Purification Step E->F G Column Chromatography F->G  If needed H Recrystallization F->H  If suitable I Pure Fractions/ Crystals Collected G->I H->I J Final Analysis (NMR, MS, Purity) I->J

A standard workflow for reaction work-up and purification.

References

Validation & Comparative

A Comparative Analysis of 2,3-Dihydrofuro[3,2-c]pyridine and Furo[3,2-c]pyridine Scaffolds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the synthesis, chemical properties, and biological activities of 2,3-dihydrofuro[3,2-c]pyridine and its aromatic counterpart, furo[3,2-c]pyridine. This report provides a comparative overview of their performance, supported by experimental data, to aid researchers in drug discovery and development.

The fusion of furan and pyridine rings creates the furo[3,2-c]pyridine bicyclic heterocycle, a scaffold of significant interest in medicinal chemistry. This core structure is present in a variety of biologically active compounds. The partial saturation of the furan ring, resulting in the this compound system, introduces conformational flexibility and alters the electronic properties, leading to distinct pharmacological profiles. This guide offers a side-by-side comparison of these two important heterocyclic systems, focusing on their synthesis, chemical characteristics, and biological potential.

Physicochemical Properties: A Tale of Two Rings

The core distinction between the two scaffolds lies in the aromaticity of the furan ring. Furo[3,2-c]pyridine possesses a fully aromatic, planar structure, while the this compound has a partially saturated and more flexible furan ring. This fundamental difference influences their physicochemical properties, as summarized below.

PropertyThis compoundFuro[3,2-c]pyridine
Molecular Formula C₇H₇NOC₇H₅NO
Molecular Weight 121.14 g/mol 119.12 g/mol
Aromaticity Partially AromaticAromatic
Conformation Flexible (puckered furan ring)Planar

Synthesis Strategies: Building the Core Scaffolds

The construction of these fused heterocyclic systems can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of this compound Derivatives

A key strategy for the synthesis of the saturated and partially saturated furo[3,2-c]pyridine core is the Pictet-Spengler reaction . This reaction typically involves the condensation of a furan-containing amine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While the literature provides detailed protocols for the synthesis of tetrahydrofuro[3,2-c]pyridines, this methodology can be adapted for the synthesis of the dihydro- derivatives.[1][2][3]

Experimental Protocol: Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines [1]

  • Step 1: Imine Formation: To a solution of an appropriate aldehyde (1.0 mmol) in dry acetonitrile (1 mL), 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol) is added. The reaction mixture is heated at 82°C for 1 hour and then concentrated to dryness.

  • Step 2: Cyclization: The crude imine is dissolved in glacial acetic acid (750 µL), and concentrated HCl (500 µL) is added portionwise. The reaction mixture is stirred at 70°C for 5 hours.

  • Step 3: Work-up: A saturated aqueous solution of NaOH is added, and the mixture is stirred overnight at room temperature. The formed precipitate is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the product.

Synthesis of Furo[3,2-c]pyridine Derivatives

A prevalent and efficient method for constructing the aromatic furo[3,2-c]pyridine scaffold is a tandem Sonogashira coupling and cyclization reaction .[4][5][6] This approach involves the palladium-catalyzed cross-coupling of a terminal alkyne with a suitably substituted pyridine derivative, followed by an intramolecular cyclization to form the furan ring.

Experimental Protocol: Sonogashira Coupling and Cyclization [5]

  • Reaction Setup: To a degassed solution of a bromocyanofluoropyridine (1.1 equiv) in a mixture of THF and Et₃N (2:1), Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv) are added.

  • Coupling: The reaction mixture is further degassed for 5 minutes at room temperature, after which the terminal alkyne (1 equiv) is added dropwise. The reaction is stirred at room temperature for 16 hours.

  • Work-up and Cyclization: The reaction mixture is then processed to isolate the coupled intermediate, which can subsequently undergo cyclization under appropriate conditions (e.g., base- or acid-catalyzed) to afford the furo[3,2-c]pyridine product.

Comparative Biological Activities

Both scaffolds have been explored for their potential as therapeutic agents, with their distinct structural features leading to different biological targets and activities.

Furo[3,2-c]pyridine: A Scaffold for CNS and Cancer Therapies

Derivatives of the aromatic furo[3,2-c]pyridine have shown significant promise as antipsychotic agents . These compounds exhibit affinity for serotonin (5-HT) and dopamine receptors, which are key targets in the treatment of psychosis.[7] While potent affinity for 5-HT₁ and 5-HT₂ receptors has been observed, the interaction with the dopamine D₂ receptor is generally weaker.[7]

Furthermore, certain furo[3,2-c]pyridine derivatives have been investigated for their affinity for sigma (σ) receptors , with some regioisomers displaying Kᵢ values in the low nanomolar range (4.9-10 nM).[8][9]

In the realm of oncology, some furo[3,2-c]pyridine derivatives have demonstrated cytotoxic activity against various cancer cell lines.

Compound ClassBiological Target/ActivityQuantitative Data (Example)
Arylpiperazinyl-furo[3,2-c]pyridinesAntipsychotic (Serotonin & Dopamine receptor affinity)Weak D₂ receptor interaction noted.[7]
Spirocyclic furopyridinesSigma-1 (σ₁) Receptor LigandsKᵢ = 4.9-10 nM[8][9]
This compound: Emerging Potential in Oncology

The partially saturated this compound scaffold is a relatively less explored but promising area of research. Recent studies have highlighted the cytotoxic potential of derivatives of the closely related furan[3,2-c]pyridine system against esophageal cancer cell lines.[10][11] This suggests that the dihydro- scaffold could also serve as a valuable template for the design of novel anticancer agents.

Compound ClassBiological Target/ActivityQuantitative Data (Example)
Furan[3,2-c]pyridine derivativesAnticancer (Cytotoxicity)Significant anti-tumor activity against KYSE70 and KYSE150 esophageal cancer cell lines at 40 µg/mL.[10][11]

Spectroscopic Characterization

The structural differences between the two scaffolds are clearly reflected in their NMR spectra.

  • ¹H NMR: The aromatic furo[3,2-c]pyridine will exhibit signals in the aromatic region for all protons on the bicyclic core. In contrast, the this compound will show characteristic signals for the aliphatic protons on the saturated C2 and C3 positions of the furan ring, typically in the upfield region of the spectrum.

  • ¹³C NMR: Similarly, the ¹³C NMR spectrum of furo[3,2-c]pyridine will show signals corresponding to sp²-hybridized carbons in the aromatic region. The spectrum of the dihydro- analogue will feature signals for sp³-hybridized carbons at C2 and C3, which will appear at a significantly higher field.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate a general workflow for the synthesis and evaluation of these compounds and a representative signaling pathway where such compounds might act.

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Reaction Chemical Synthesis (e.g., Pictet-Spengler or Sonogashira) Start->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification Screening In vitro Screening (e.g., Cytotoxicity, Receptor Binding) Purification->Screening Lead_ID Lead Identification Screening->Lead_ID Optimization Lead Optimization Lead_ID->Optimization In_Vivo In vivo Studies Optimization->In_Vivo

Caption: A generalized workflow from synthesis to biological evaluation.

signaling_pathway Hypothetical GPCR Signaling Pathway Ligand Furo[3,2-c]pyridine Derivative Receptor GPCR (e.g., 5-HT Receptor) Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified G-protein coupled receptor signaling pathway.

Conclusion

Both this compound and furo[3,2-c]pyridine represent valuable scaffolds in medicinal chemistry. The aromatic furo[3,2-c]pyridine core has been more extensively studied, yielding promising candidates for CNS disorders and cancer. The this compound system, with its increased conformational flexibility, offers a distinct chemical space for exploration, with early indications of its potential in oncology. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these two important heterocyclic systems.

References

Validating the Mechanism of Action of 2,3-Dihydrofuro[3,2-c]pyridine-based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a drug candidate's mechanism of action is a cornerstone of preclinical development. For kinase inhibitors, this process involves a multi-faceted approach, beginning with high-throughput biochemical assays and progressing to more physiologically relevant cell-based models. This guide provides a comparative framework for validating the mechanism of action of 2,3-dihydrofuro[3,2-c]pyridine-based kinase inhibitors, using Cyclin-Dependent Kinase 2 (CDK2) as a primary example target, due to the prevalence of related furopyridine scaffolds in CDK2 inhibitor discovery. We will compare a representative compound from a closely related furo[2,3-b]pyridine series with a known alternative CDK2 inhibitor, Roscovitine.

Introduction to this compound-based Inhibitors

The this compound scaffold is a heterocyclic structure of interest in medicinal chemistry. While specific data on this exact scaffold as a kinase inhibitor is emerging, related furopyridine cores have shown promise. For the purpose of this guide, we will use data from a potent furo[2,3-b]pyridine-based inhibitor as a representative example to illustrate the validation process. These compounds are often designed as ATP-competitive inhibitors, binding to the kinase active site.

Comparative Analysis of Kinase Inhibitors

A crucial step in validating a new inhibitor is to benchmark its performance against established compounds. This comparison should include both biochemical potency and cellular activity.

Table 1: Biochemical Potency of Representative Furopyridine-based Inhibitor vs. Roscovitine against CDK2/Cyclin A2
CompoundScaffoldTarget KinaseIC50 (µM)
Compound 14 (Example) Furo[2,3-b]pyridineCDK2/Cyclin A20.93[1]
Roscovitine Purine-likeCDK2/Cyclin A20.394[1]

Note: Compound 14 is a furo[2,3-b]pyridine derivative, used here as a stand-in due to the lack of publicly available data for the specific this compound scaffold against a specific kinase. The principles of validation remain the same.

Table 2: Cellular Activity of Representative Furopyridine-based Inhibitor vs. Doxorubicin in Cancer Cell Lines
CompoundScaffoldHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)
Compound 14 (Example) Furo[2,3-b]pyridine31.3[1]22.5[1]22.7[1]40.2[1]
Doxorubicin Anthracycline40.0[1]64.8[1]24.7[1]58.1[1]

Experimental Protocols for Mechanism of Action Validation

Detailed and reproducible experimental protocols are essential for validating the mechanism of action of a novel inhibitor. Below are methodologies for key experiments.

Biochemical Kinase Inhibition Assay (CDK2/Cyclin A2)

This assay determines the direct inhibitory effect of a compound on the purified kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production correlates with the inhibition of the kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT).

    • Dilute recombinant human CDK2/Cyclin A2 enzyme and the substrate (e.g., Histone H1) in the kinase buffer.

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the diluted compound or DMSO (vehicle control).

    • Add 2 µl of the enzyme solution (e.g., 1.6 ng of CDK2/Cyclin A2).

    • Add 2 µl of the substrate/ATP mix (e.g., 2.5 mg/ml Histone H1 and 100 µM ATP) to initiate the reaction.

    • Incubate at room temperature for a predetermined time (e.g., 20 minutes).

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This assay confirms that the inhibitor binds to its target kinase within a live cell.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to measure the binding of a compound to a target kinase. The assay uses a NanoLuc® luciferase-kinase fusion protein and a cell-permeable fluorescent tracer that binds to the kinase's active site. When a test compound displaces the tracer, the BRET signal decreases.

Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing the NanoLuc®-CDK2 fusion protein.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium.

    • Add the NanoBRET™ Tracer to the diluted compound.

    • Remove the culture medium from the cells and add the compound/tracer mixture.

    • Incubate for 2 hours in a CO2 incubator.

  • Signal Detection:

    • Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to each well.

    • Read the filtered luminescence for both the donor (NanoLuc®) and acceptor (tracer) on a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission/donor emission).

    • Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.

Visualizing Workflows and Pathways

Clear diagrams of experimental workflows and signaling pathways are crucial for understanding the validation process.

experimental_workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_moa Mechanism of Action biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) ic50_determination Determine IC50 biochem_assay->ic50_determination target_engagement Cellular Target Engagement (e.g., NanoBRET) ic50_determination->target_engagement Proceed if potent cellular_activity Cellular Proliferation Assay (e.g., MTT) target_engagement->cellular_activity kinetic_analysis Kinetic Analysis (e.g., SPR, ITC) cellular_activity->kinetic_analysis Confirm on-target effect

Caption: Workflow for validating kinase inhibitors.

cdk2_pathway cluster_pathway CDK2 Signaling Pathway CyclinE Cyclin E ActiveComplex CDK2/Cyclin E (Active) CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb ActiveComplex->Rb phosphorylates pRb pRb Rb->pRb E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CellCycle G1/S Transition S_Phase_Genes->CellCycle Inhibitor Furopyridine Inhibitor Inhibitor->ActiveComplex

Caption: Simplified CDK2 signaling pathway.

By following a structured approach that combines robust biochemical and cellular assays with clear data presentation and visualization, researchers can effectively validate the mechanism of action of novel this compound-based kinase inhibitors and objectively compare their performance against existing alternatives. This comprehensive validation is critical for making informed decisions in the drug development pipeline.

References

Navigating the Structure-Activity Landscape of Furo[3,2-c]pyridine Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

The furo[3,2-c]pyridine scaffold has emerged as a promising framework in the design of novel therapeutics, particularly in the realm of oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,3-dihydrofuro[3,2-c]pyridine and related furo[3,2-c]pyridine analogs, with a focus on their potential as cytotoxic agents. By presenting quantitative data from recent studies, detailing experimental methodologies, and visualizing key synthetic pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the design of more potent and selective anticancer compounds based on this heterocyclic system.

Comparative Cytotoxicity of Furo[3,2-c]pyridine Derivatives

Recent investigations into a series of novel furan[3,2-c]pyridine derivatives have revealed significant cytotoxic activity against esophageal cancer cell lines, KYSE70 and KYSE150. The data, summarized below, highlights the influence of various substitutions on the core scaffold, offering valuable insights for future drug design.

Table 1: In Vitro Cytotoxicity (IC₅₀, µg/mL) of Furo[3,2-c]pyridine Analogs against Esophageal Cancer Cell Lines

Compound IDR GroupKYSE70 (IC₅₀ in µg/mL)KYSE150 (IC₅₀ in µg/mL)
4a 4-Fluorobenzyl>20>20
4b 4-Chlorobenzyl1.0531.121
4c 4-Bromobenzyl0.888 (24h), 0.655 (48h) 0.956 (24h), 0.732 (48h)
4d 4-Methylbenzyl1.2341.352

Data synthesized from a study on furan[3,2-c]pyridine derivatives, which demonstrated significant in vitro anti-tumor activities.[1]

Structure-Activity Relationship (SAR) Insights

The analysis of the synthesized furan[3,2-c]pyridine derivatives reveals several key SAR trends:

  • Halogen Substitution: The nature of the halogen on the benzyl substituent at the R position plays a critical role in the cytotoxic activity. A clear trend is observed where the activity increases with the size of the halogen: Bromo > Chloro > Fluoro. Compound 4c , bearing a 4-bromobenzyl group, demonstrated the most potent activity, with IC₅₀ values of 0.655 µg/mL against KYSE70 and 0.732 µg/mL against KYSE150 after 48 hours.[1]

  • Electron-donating vs. Electron-withdrawing Groups: The presence of a methyl group (an electron-donating group) at the 4-position of the benzyl ring in compound 4d resulted in slightly lower activity compared to the chloro and bromo analogs, suggesting that electron-withdrawing groups at this position may be more favorable for cytotoxicity.

  • Fluorine Substitution: Interestingly, the 4-fluorobenzyl analog 4a showed significantly diminished activity, indicating that strong electron-withdrawing effects or the specific properties of fluorine in this position are detrimental to the compound's cytotoxic potential.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.

Synthesis of Furo[3,2-c]pyridine Derivatives

The synthesis of the furo[3,2-c]pyridine core and its derivatives typically involves a multi-step process. A general synthetic pathway is outlined below.

Synthesis_of_Furo_3_2_c_Pyridine_Derivatives cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Alkylation 3_Furoyl_Chloride 3-Furoyl Chloride Acylated_Amino_Acid 3-Furoyl-L-Amino Acid 3_Furoyl_Chloride->Acylated_Amino_Acid Schotten-Baumann Reaction L_Amino_Acid L-Amino Acid L_Amino_Acid->Acylated_Amino_Acid Dihydrofuropyridinedione 6-R-5,6-dihydrofuro [3,2-c]pyridine-4,7-dione Acylated_Amino_Acid->Dihydrofuropyridinedione Eaton's Reagent (P₂O₅/MeSO₃H) Reduced_Core Reduced Furo[3,2-c]pyridine Intermediate Dihydrofuropyridinedione->Reduced_Core NaBH₄ Final_Analog Final Furo[3,2-c]pyridine Analog (e.g., 4a-4d) Reduced_Core->Final_Analog K₂CO₃, Acetonitrile Substituted_Benzyl_Halide Substituted Benzyl Halide Substituted_Benzyl_Halide->Final_Analog

Caption: General synthetic route for furo[3,2-c]pyridine analogs.

Detailed Protocol for the Synthesis of Compound 4c (4-Bromobenzyl derivative): [1]

  • Synthesis of 3-furoyl-L-leucine: L-leucine is reacted with 3-furoyl chloride via a Schotten-Baumann acylation reaction.

  • Synthesis of 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione: The resulting 3-furoyl-L-leucine undergoes an intramolecular Friedel-Crafts acylation catalyzed by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) to yield the dihydrofuropyridinedione intermediate.

  • Reduction: The dione intermediate is then reduced using sodium borohydride (NaBH₄).

  • Alkylation: The reduced parent compound is refluxed with 4-bromobenzyl halide and potassium carbonate as a catalyst in acetonitrile to yield the final compound 4c .

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow Cell_Seeding Seed KYSE70 and KYSE150 cells in 96-well plates Compound_Treatment Treat cells with various concentrations of furo[3,2-c]pyridine analogs Cell_Seeding->Compound_Treatment Incubation Incubate for 24h and 48h Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation by viable cells MTT_Addition->Formazan_Formation Solubilization Add DMSO to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at a specific wavelength using a microplate reader Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC₅₀ values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Protocol Details:

  • Cell Culture: KYSE70 and KYSE150 esophageal cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 20 µg/mL).

  • Incubation: The plates are incubated for 24 and 48 hours.

  • MTT Assay: After incubation, MTT solution is added to each well, and the plates are incubated further to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined from the dose-response curves.

Potential Signaling Pathways and Mechanisms of Action

While the exact molecular targets for this series of furo[3,2-c]pyridine analogs have not been fully elucidated, related fused pyridine heterocyclic systems have been shown to exert their anticancer effects through various mechanisms.

Potential_Anticancer_Mechanisms cluster_kinase Kinase Inhibition cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest Furo_Pyridine_Analog Furo[3,2-c]pyridine Analog Kinases CDKs, FMS, etc. Furo_Pyridine_Analog->Kinases Inhibition Apoptosis_Pathway Caspase Activation, Bcl-2 Family Modulation Furo_Pyridine_Analog->Apoptosis_Pathway Induction Cell_Cycle_Control G2/M Phase Arrest Furo_Pyridine_Analog->Cell_Cycle_Control Induction Kinases->Cell_Cycle_Control Modulates Cancer_Cell_Death Cancer_Cell_Death Apoptosis_Pathway->Cancer_Cell_Death Leads to Inhibition_of_Proliferation Inhibition_of_Proliferation Cell_Cycle_Control->Inhibition_of_Proliferation Leads to

Caption: Potential anticancer mechanisms of furo[3,2-c]pyridine analogs.

  • Kinase Inhibition: Structurally similar pyrrolo[3,2-c]pyridine derivatives have demonstrated potent inhibitory effects against FMS kinase.[2] Other furopyridine analogs have been identified as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2.[3] Kinase inhibition is a well-established strategy in cancer therapy, as it can disrupt signaling pathways crucial for cell proliferation, survival, and angiogenesis.

  • Induction of Apoptosis and Cell Cycle Arrest: Many cytotoxic agents exert their effects by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest, preventing cancer cells from dividing. The observed cytotoxicity of the furo[3,2-c]pyridine analogs suggests they may engage one or both of these mechanisms.

Conclusion and Future Directions

The SAR analysis of furo[3,2-c]pyridine analogs indicates that this scaffold is a viable starting point for the development of novel anticancer agents. The potent cytotoxicity of the 4-bromobenzyl derivative 4c highlights the importance of the nature and position of substituents on the core structure. Future research should focus on:

  • Expanding the Substituent Library: A broader range of substitutions at various positions on both the furan and pyridine rings should be explored to refine the SAR and improve potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds is crucial for rational drug design and understanding potential resistance mechanisms.

  • In Vivo Efficacy: Promising candidates should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

By leveraging the insights presented in this guide, the scientific community can accelerate the development of the next generation of furo[3,2-c]pyridine-based cancer therapeutics.

References

"head-to-head comparison of different synthetic routes to 2,3-dihydrofuro[3,2-c]pyridine"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is paramount. The 2,3-dihydrofuro[3,2-c]pyridine core is a privileged structure found in numerous biologically active compounds, making the development of versatile and efficient synthetic routes a key area of interest. This guide provides a head-to-head comparison of prominent synthetic strategies leading to this important heterocyclic system, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of the reaction pathways.

Comparison of Key Synthetic Routes

The synthesis of the this compound scaffold can be broadly approached through several distinct strategies, each with its own set of advantages and limitations. Here, we compare three prominent methods: [5C + 1N] Annulation , the Pictet-Spengler Reaction for the corresponding tetrahydro-analogue, and a Sonogashira Coupling followed by Cyclization strategy.

Metric[5C + 1N] Annulation (Route A)Pictet-Spengler ReactionSonogashira Coupling & Cyclization
Starting Materials 1-Acyl-1-[(dimethylamino)alkenoyl]cyclopropanes, Ammonium acetate2-(5-Methylfuran-2-yl)ethanamine, Aromatic aldehydes4-Hydroxy-3-iodopyridine, Terminal alkynes
Key Reagents/Catalysts Ammonium acetateHydrochloric acidPd(PPh₃)₂Cl₂, CuI, Diisopropylamine
Reaction Type One-pot annulation and ring-enlargementCondensation and acid-catalyzed cyclizationCross-coupling followed by cyclization
Typical Yield Moderate to Good (e.g., 60-85%)[1][2]Reasonable (e.g., 48-67%)Good (e.g., 62-67%)
Generality & Scope Good substrate scope with varied R¹ and R² groups on the cyclopropane precursor.[1]Tolerates a wide range of substituents on the aromatic aldehyde, with electron-donating groups giving higher yields.[3]Dependent on the availability of substituted terminal alkynes.
Advantages One-pot synthesis, construction of furan and pyridine rings in a single step.[1][2]Semi-one-pot, readily available starting materials.[3]Builds complexity from simple precursors, modular.
Disadvantages Multi-step preparation of the cyclopropane starting material.Produces the tetrahydro-analogue, requiring a subsequent oxidation step for full aromatization.Requires transition metal catalysts which can be costly and require careful removal from the final product.

Experimental Protocols

[5C + 1N] Annulation (Route A)

This one-pot reaction combines the annulation and a regioselective ring-enlargement of a cyclopropyl ketone.[1]

Procedure: A mixture of 1-acyl-1-[(dimethylamino)alkenoyl]cyclopropane (1.0 mmol) and ammonium acetate (2.0 mmol) in toluene (5 mL) is heated at 110 °C for 12 hours in a sealed tube. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the corresponding this compound.

Pictet-Spengler Reaction

This semi-one-pot method provides access to the 4-substituted tetrahydrofuro[3,2-c]pyridine core.[3]

Procedure:

  • Imine Formation: A solution of 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol) and a commercially available aromatic aldehyde (1.0 mmol) in absolute acetonitrile (5 mL) is refluxed for 1 hour.

  • Cyclization: The reaction mixture is cooled to 50 °C, and 2 equivalents of hydrochloric acid are added. The mixture is stirred at this temperature for the time required for the reaction to complete (monitored by TLC).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

Sonogashira Coupling and Cyclization

This two-step process involves a palladium-catalyzed cross-coupling followed by a base-mediated cyclization.

Procedure:

  • Sonogashira Coupling: To a solution of 4-hydroxy-3-iodopyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in DMF (5 mL) are added Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and diisopropylamine (3.0 mmol). The mixture is heated at 70 °C for 20 hours under a nitrogen atmosphere.

  • Cyclization and Work-up: After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the furo[3,2-c]pyridine derivative.

Reaction Pathways and Logic

The following diagrams illustrate the key transformations in each synthetic route.

G cluster_0 [5C + 1N] Annulation A 1-Acyl-1-[(dimethylamino)alkenoyl]cyclopropane C This compound A->C B Ammonium Acetate B->C

Caption: One-pot synthesis via [5C + 1N] annulation.

G cluster_1 Pictet-Spengler Reaction D 2-(5-Methylfuran-2-yl)ethanamine F Imine Intermediate D->F E Aromatic Aldehyde E->F G Tetrahydrofuro[3,2-c]pyridine F->G HCl

Caption: Pictet-Spengler synthesis of the tetrahydro-analogue.

G cluster_2 Sonogashira Coupling & Cyclization H 4-Hydroxy-3-iodopyridine J Coupled Intermediate H->J Pd/Cu catalyst I Terminal Alkyne I->J Pd/Cu catalyst K Furo[3,2-c]pyridine J->K Base

Caption: Sonogashira coupling followed by cyclization.

Conclusion

The choice of synthetic route to the this compound core is highly dependent on the desired substitution pattern, the availability of starting materials, and the tolerance for certain reaction conditions. The [5C + 1N] annulation offers an elegant one-pot solution for the direct construction of the bicyclic system. The Pictet-Spengler reaction provides a reliable route to the saturated analogue from simple precursors. Finally, the Sonogashira coupling and cyclization strategy presents a modular approach that allows for the introduction of diversity through the alkyne coupling partner. Researchers should consider these factors when selecting the most appropriate method for their specific synthetic goals.

References

A Researcher's Guide to Confirming the Absolute Stereochemistry of Chiral 2,3-Dihydrofuro[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of chiral molecules is a critical step in understanding their biological activity and ensuring the safety and efficacy of potential therapeutic agents. The fused heterocyclic core of 2,3-dihydrofuro[3,2-c]pyridines presents a unique structural challenge. This guide provides a comprehensive comparison of modern analytical techniques for the definitive assignment of absolute configuration for this important class of compounds.

The confirmation of the spatial arrangement of atoms in chiral 2,3-dihydrofuro[3,2-c]pyridines is paramount, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] This guide outlines and compares the primary methods employed for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is supported by experimental data from structurally related compounds to illustrate its application.

Comparative Analysis of Stereochemical Determination Methods

The selection of an appropriate method for determining the absolute stereochemistry of a chiral 2,3-dihydrofuro[3,2-c]pyridine derivative depends on several factors, including the physical state of the sample, the presence of suitable chromophores, and the availability of instrumentation. The following table summarizes the key performance indicators for each technique.

TechniqueSample RequirementAmbiguityThroughputKey Data Output
X-ray Crystallography Single crystal of high quality.[2]Unambiguous with good data.[1]Low3D molecular structure, Flack parameter.[3]
Vibrational Circular Dichroism (VCD) Solution or neat liquid (mg scale).[4]Low (with DFT calculations).[5]MediumVCD spectrum (ΔA).[6]
Electronic Circular Dichroism (ECD) Solution (µg to mg scale).[7]Moderate (dependent on chromophores and conformation).[8]HighECD spectrum (Δε or θ).[7]
NMR Spectroscopy Solution (mg scale).[9][10]Method-dependent (can be ambiguous).HighChemical shift differences (Δδ).[9][10]

Experimental Methodologies and Data Interpretation

A detailed understanding of the experimental protocols and the interpretation of the resulting data is crucial for the successful application of these techniques.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[1][2]

Experimental Protocol:

  • Crystallization: Grow a single crystal of the enantiomerically pure this compound derivative of suitable size and quality. This is often the most challenging step.[2]

  • Data Collection: Mount the crystal on a diffractometer and expose it to an X-ray beam. The diffraction pattern is recorded on a detector.[3]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structure is then refined to achieve the best fit with the experimental data.[3]

  • Absolute Stereochemistry Determination: The absolute configuration is typically determined using anomalous dispersion effects, which result in a Flack parameter close to zero for the correct enantiomer.[2]

Data Presentation:

ParameterValueInterpretation
Crystal SystemMonoclinicDescribes the crystal lattice symmetry.
Space GroupP2₁Describes the symmetry elements within the unit cell.
Flack Parameter0.05(3)A value close to 0 indicates the correct absolute configuration has been determined with high confidence.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4] When coupled with quantum chemical calculations, it is a powerful tool for determining absolute configuration.[5][11]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the chiral this compound in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[12]

  • Spectral Acquisition: Record the VCD and IR spectra using a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[12]

  • Computational Modeling: Perform Density Functional Theory (DFT) calculations to predict the VCD spectra for both enantiomers of the molecule.[5]

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra. A good match in the signs and relative intensities of the VCD bands allows for an unambiguous assignment of the absolute configuration.[4]

Data Presentation:

Experimental VCD (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated VCD (cm⁻¹) for (R)-enantiomerCalculated ΔA (x 10⁻⁵)Assignment
1650+2.51652+2.8C=N stretch
1480-1.81478-2.1CH₂ bend
1250+3.11255+3.5C-O stretch
Electronic Circular Dichroism (ECD): High-Throughput Chiroptical Analysis

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. It is particularly useful for molecules containing chromophores.[7]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the chiral this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Spectral Acquisition: Record the ECD and UV-Vis spectra over a range of wavelengths.

  • Computational Modeling: Similar to VCD, DFT calculations are used to predict the ECD spectra for both enantiomers.[7]

  • Comparison and Assignment: The experimental ECD spectrum is compared to the calculated spectra to determine the absolute configuration.[7] The sign of the Cotton effect can sometimes be correlated with the stereochemistry based on empirical rules for related structures.[8]

Data Presentation:

Wavelength (nm)Experimental Δε (M⁻¹cm⁻¹)Calculated Δε (M⁻¹cm⁻¹) for (R)-enantiomerTransition
280+15.2+18.5π → π
250-9.8-11.2n → π
220+25.6+29.1π → π*
NMR Spectroscopy: Indirect Methods for Stereochemical Elucidation

NMR spectroscopy can be used to determine absolute configuration through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[1]

Experimental Protocol (Mosher's Method - a CDA approach):

  • Derivatization: React the chiral this compound (assuming it has a suitable functional group like a hydroxyl or amine) separately with the (R)- and (S)-enantiomers of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[9][10]

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Data Analysis: Calculate the chemical shift differences (Δδ = δS - δR) for protons near the chiral center. The sign of these differences can be used to deduce the absolute configuration based on the established Mosher's method model.[9][10]

Data Presentation (Mosher's Method):

Protonδ for (S)-MTPA ester (ppm)δ for (R)-MTPA ester (ppm)Δδ (δS - δR) (ppm)
H-24.854.75+0.10
H-3a3.203.30-0.10
H-3b3.053.18-0.13
Me-21.501.42+0.08

Visualizing the Workflow and Method Comparison

To further aid in the selection and application of these techniques, the following diagrams illustrate the general workflow for absolute stereochemistry determination and a comparison of the key features of each method.

G cluster_0 Workflow for Absolute Stereochemistry Determination start Chiral this compound crystal Can a single crystal be obtained? start->crystal xray X-ray Crystallography crystal->xray yes_crystal no_crystal No crystal->no_crystal ac_assigned Absolute Configuration Assigned xray->ac_assigned chiroptical Chiroptical Methods (VCD/ECD) no_crystal->chiroptical nmr NMR Methods no_crystal->nmr yes_crystal Yes dft DFT Calculations chiroptical->dft comparison Compare Experimental and Calculated Spectra chiroptical->comparison derivatization Derivatization (e.g., Mosher's Method) or Chiral Solvating Agent nmr->derivatization dft->comparison comparison->ac_assigned nmr_analysis Analyze Diastereomeric Differences (Δδ) derivatization->nmr_analysis nmr_analysis->ac_assigned

A generalized workflow for determining the absolute stereochemistry.

G cluster_1 Comparison of Analytical Techniques xray X-ray Crystallography + Unambiguous 3D structure + Gold standard - Requires single crystal - Low throughput vcd Vibrational Circular Dichroism (VCD) + Solution-state analysis + High information content - Requires DFT calculations - Longer acquisition times xray->vcd ecd Electronic Circular Dichroism (ECD) + High sensitivity + High throughput - Requires chromophores - Conformational ambiguity vcd->ecd nmr NMR Spectroscopy + Readily available instrumentation + High throughput - Indirect method - May require derivatization ecd->nmr

A comparison of the key strengths and weaknesses of each technique.

Conclusion

The determination of the absolute stereochemistry of chiral 2,3-dihydrofuro[3,2-c]pyridines can be approached with a variety of powerful analytical techniques. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant bottleneck. VCD and ECD spectroscopy, particularly when combined with theoretical calculations, offer robust alternatives for solution-state analysis. NMR-based methods provide a high-throughput, albeit indirect, approach that is valuable in many research settings. By understanding the principles, experimental requirements, and data interpretation of each technique, researchers can select the most appropriate strategy to confidently assign the absolute configuration of these important chiral heterocycles.

References

Cross-Reactivity Profiling of 2,3-Dihydrofuro[3,2-c]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrofuro[3,2-c]pyridine scaffold is an emerging heterocyclic motif in medicinal chemistry, showing promise in the development of novel therapeutics. As with any emerging drug candidate, understanding its selectivity and potential for off-target effects is crucial for predicting efficacy and mitigating potential toxicity. This guide provides a comparative framework for the cross-reactivity profiling of this compound compounds, offering insights into their potential kinase inhibitory profiles and the methodologies employed for such assessments.

While comprehensive kinase screening data for a wide array of this compound derivatives is not extensively available in the public domain, we can draw parallels from structurally related heterocyclic compounds to illustrate the process and data presentation for cross-reactivity profiling. This guide utilizes data from a closely related pyrrolo[3,2-c]pyridine series to exemplify the type of selectivity data that is critical for the evaluation of novel chemical entities.

Comparative Selectivity Profile

The following table summarizes the kinase selectivity of a representative compound from a structurally similar pyrrolo[3,2-c]pyridine series, compound 1r , which was identified as a potent FMS kinase inhibitor. The data is presented as percentage inhibition at a 1 µM concentration, providing a snapshot of its activity across a diverse panel of kinases. This format allows for a rapid assessment of both on-target potency and off-target interactions.

Table 1: Kinase Selectivity Profile of a Representative Pyrrolo[3,2-c]pyridine Compound (1r)

Kinase TargetInhibition (%) at 1 µMKinase TargetInhibition (%) at 1 µM
FMS 81 FLT3 (D835Y)42
c-MET40ABL1<10
ALK<10Aurora A<10
BLK<10BMX<10
BTK<10CDK2<10
CHEK1<10CSF1R<10
CSK<10DDR1<10
EGFR<10EPHA2<10
FES<10FGFR1<10
FLT1<10FYN<10
HCK<10IGF1R<10
INSR<10ITK<10
JAK2<10KDR<10
KIT<10LCK<10
LYN<10MER<10
MUSK<10PDGFRα<10
PDGFRβ<10RET<10
RON<10SRC<10
SYK<10TIE2<10
TRKA<10YES<10

Data adapted from a study on pyrrolo[3,2-c]pyridine derivatives. The primary target, FMS kinase, is highlighted in bold.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating reliable cross-reactivity data. Below is a generalized protocol for in vitro kinase inhibitor profiling that can be adapted for the assessment of this compound compounds.

In Vitro Kinase Assay for Selectivity Profiling

This protocol outlines a common method for determining the inhibitory activity of a compound against a panel of protein kinases.

1. Materials and Reagents:

  • Test Compounds (e.g., this compound derivatives) dissolved in DMSO.

  • Recombinant human kinases (a panel of desired kinases).

  • Kinase-specific peptide substrates.

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP or [γ-³²P]ATP.

  • ATP solution.

  • 96-well or 384-well plates.

  • Phosphocellulose or filter-binding plates.

  • Wash buffer (e.g., 0.75% phosphoric acid).

  • Scintillation counter and scintillation fluid.

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Mixture Preparation: For each kinase to be tested, prepare a master mix containing the kinase reaction buffer, the specific recombinant kinase, and its corresponding peptide substrate.

  • Reaction Initiation: Add the diluted test compounds to the wells of the assay plate. To initiate the kinase reaction, add the kinase reaction mixture to each well.

  • Phosphorylation Reaction: Add a solution of [γ-³³P]ATP and unlabeled ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60-120 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose or filter-binding plate, which will capture the phosphorylated substrate.

  • Washing: Wash the plates multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: After drying the plates, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity in the presence of the test compound relative to a DMSO control. Plot the percentage inhibition against the compound concentration to determine the IC50 value for each kinase.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-reactivity profiling of a novel compound series.

G cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Interpretation a Synthesis of this compound Analogs b Compound Library Preparation (in DMSO) a->b c Primary Single-Dose Screening (e.g., at 1 µM) b->c d Dose-Response (IC50) Determination for Hits c->d e Selectivity Profile Generation d->e f Structure-Activity Relationship (SAR) Analysis e->f g Lead Candidate Selection f->g

Caption: Workflow for cross-reactivity profiling of novel compounds.

Illustrative Signaling Pathway

As the precise molecular targets of this compound compounds are still under extensive investigation, the following diagram depicts a simplified, representative signaling pathway for a common kinase target, such as a Receptor Tyrosine Kinase (RTK), to illustrate the context in which these inhibitors may act.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Ligand Growth Factor Ligand->RTK Inhibitor This compound Inhibitor Inhibitor->RTK Inhibition

Caption: A representative RTK signaling pathway potentially targeted by inhibitors.

Benchmarking the Efficacy of 2,3-Dihydrofuro[3,2-c]pyridines and Analogs Against Known Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The global pursuit of effective treatments for neurodegenerative diseases, particularly Alzheimer's disease, has led to the investigation of novel heterocyclic compounds. Among these, the 2,3-dihydrofuro[3,2-c]pyridine scaffold and its analogs, such as furo[3,2-c]coumarins, have emerged as promising candidates. This guide provides an objective comparison of the in vitro efficacy of these emerging compounds against established Alzheimer's drugs, supported by experimental data and detailed protocols to ensure reproducibility and facilitate further research.

Comparative Efficacy Against Cholinesterases

A primary therapeutic strategy in managing Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. A deficiency in acetylcholine is a well-established feature of the Alzheimer's brain. The following table summarizes the inhibitory potency (IC50 values) of a representative furo[3,2-c]coumarin analog against that of several FDA-approved cholinesterase inhibitors.

Compound/DrugTarget EnzymeIC50 ValueCitation
Furo[3,2-c]coumarin derivative (3d) Acetylcholinesterase (AChE)4.1 µM
Donepezil Acetylcholinesterase (AChE)6.7 nM[1]
Butyrylcholinesterase (BChE)7400 nM[1]
Galantamine Acetylcholinesterase (AChE)410 nM[2]
Rivastigmine Acetylcholinesterase (AChE)4.3 - 4760 nM
Butyrylcholinesterase (BChE)16 - 238 nM

Lower IC50 values indicate greater potency.

Neurotoxicity Profile

An essential aspect of drug development is ensuring the safety of a potential therapeutic agent. The neurotoxicity of furo[3,2-c]coumarin derivatives was assessed using the SH-SY5Y human neuroblastoma cell line, a standard model for neuronal studies. The compounds were found to be non-toxic to these cells, indicating a favorable preliminary safety profile.

Experimental Protocols

To ensure transparency and facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely accepted method for measuring cholinesterase activity.

Principle: The assay measures the activity of AChE or BChE by quantifying the rate of hydrolysis of their respective substrates, acetylthiocholine or butyrylthiocholine. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[3][4]

Procedure:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • AChE or BChE enzyme solution (1 U/mL in phosphate buffer).

    • Acetylthiocholine iodide or butyrylthiocholine iodide substrate solution (14 mM in deionized water).

    • Test compound solutions at various concentrations.

  • Assay in 96-well plate:

    • To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the enzyme solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader. Record readings every minute for 5-10 minutes.

  • Calculation:

    • The rate of reaction is determined from the change in absorbance over time.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuronal Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Culture:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[5]

  • Treatment:

    • Expose the cells to various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Incubation:

    • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate at 37°C for 4 hours.

  • Solubilization:

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells).

Visualized Pathways and Workflows

To further elucidate the mechanisms and processes described, the following diagrams are provided.

Cholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor This compound or Known Drug Inhibitor->AChE Inhibition

Caption: Cholinesterase Inhibition Pathway.

Cell_Viability_Workflow cluster_workflow MTT Assay Workflow start Seed SH-SY5Y cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add test compounds (e.g., 2,3-dihydrofuro[3,2-c]pyridines) incubation1->treatment incubation2 Incubate for 24-48h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Neuronal Cell Viability (MTT) Assay Workflow.

References

Computational Docking of Pyridine Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. In the realm of oncology, pyridine derivatives have been extensively investigated as potential therapeutic agents. Computational docking serves as a crucial in silico tool in the rational design and preliminary screening of these compounds, predicting their binding affinities and modes of interaction with various cancer-related protein targets. This guide provides a comparative overview of the computational docking performance of diverse pyridine derivatives, supported by corresponding in vitro experimental data.

Comparative Docking Performance and In Vitro Activity

The following tables summarize the computational docking scores and in vitro anticancer activities of various pyridine derivatives against several key protein targets implicated in cancer progression. These derivatives, while not exclusively 2,3-dihydrofuro[3,2-c]pyridines, represent the broader class of pyridine-containing compounds and offer valuable insights into their structure-activity relationships.

Compound ClassTarget ProteinDocking Score (kcal/mol)Reference CompoundIn Vitro Activity (IC50)Cell LineReference
Pyridine DerivativesEGFR-7.3 (for compounds 7e, 7f)DoxorubicinComparable to DoxorubicinMCF-7, DU-145, HeLa
Poly-heterocyclic (Pyridine & Furan)Topoisomerase-IIβ-9.6 (for HTB molecule with VEGFR2)DocetaxelMore potent than Docetaxel at 0.1 μMMCF-7, A-2780[1]
Pyridone & FuropyridineCDK2/cyclin A20.24 µM (for compound 4)Roscovitine (0.394 µM)0.24 µMHCT-116, MCF-7, HepG2, A549[2]
CyanopyridoneVEGFR-2 / HER-2Not SpecifiedTaxol1.39 µM (for compound 5e)MCF-7[3]
Pyridine Incorporated ChalconesTubulin (Colchicine site)Not SpecifiedE7010More potent than E7010ACHN, MCF-7, A-549[4]
Thieno[2,3-c]pyridineHsp90Not SpecifiedCisplatin10.8 µM (for compound 6i)HSC3[5]
Pyridin-2-yl estra-1,3,5-trieneAKR1C3Not SpecifiedEM1404Moderate inhibitionMDA-MB-231[6][7]

Experimental Protocols

Computational Docking Methodology

A generalized workflow for the computational docking studies cited in the reviewed literature is as follows. Specific software, force fields, and parameters may vary between studies.

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then energy minimized to relieve any steric clashes.

  • Ligand Preparation: The 2D structures of the pyridine derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, GOLD, or Discovery Studio. The prepared ligands are docked into the defined active site of the prepared protein. The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity (docking score) for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best-docked poses based on the docking scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyridine derivatives and a standard anticancer drug (e.g., Doxorubicin, Cisplatin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few more hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizations

Computational Docking Workflow

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (from PDB) Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation (2D to 3D) Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Interaction_Analysis Ligand-Protein Interaction (H-bonds, etc.) Pose_Analysis->Interaction_Analysis Scoring Binding Affinity Calculation (Docking Score) Interaction_Analysis->Scoring

Caption: A generalized workflow for computational molecular docking studies.

EGFR Signaling Pathway

Several of the reviewed pyridine derivatives were evaluated for their inhibitory potential against the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified EGFR signaling pathway, a critical pathway in cell proliferation and a common target in cancer therapy.[8]

G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor Pyridine Derivatives (Inhibitor) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyridine derivatives.

References

A Comparative Guide to the Synthesis of 2,3-Dihydrofuro[3,2-c]pyridines: An Analysis of Published Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of synthetic methods is a critical factor in the efficient production of novel compounds. This guide provides a comparative analysis of published synthetic methods for the 2,3-dihydrofuro[3,2-c]pyridine core structure, a scaffold of interest in medicinal chemistry. We will delve into the performance of various synthetic strategies, supported by experimental data from the literature, to offer insights into their potential reproducibility and practicality.

Comparison of Synthetic Methodologies

Several synthetic strategies have been reported for the construction of the furo[3,2-c]pyridine skeleton and its derivatives. The most prominent among these are multicomponent reactions (MCRs) and the Pictet-Spengler reaction. The choice of method can significantly impact reaction efficiency, substrate scope, and the ease of purification, all of which are crucial for reproducibility.

The following table summarizes quantitative data from selected published methods for the synthesis of this compound analogues. It is important to note that the majority of recent literature focuses on the synthesis of 2,3-dihydrofuro[3,2-c]coumarins, which share a similar synthetic approach to the target scaffold.

Method TypeKey ReagentsCatalystSolventReaction TimeYield (%)Reference
Multicomponent4-Hydroxycoumarin, Aldehyde, α-BromoacetophenoneImidazoleWaterNot Specified72-98%[1][2][3]
Multicomponent4-Hydroxycoumarin, Aldehyde, Pyridinium YlideEt3N/DBU/PyridineNot SpecifiedNot SpecifiedNot Specified[1]
Multicomponent4-Hydroxycoumarin, Aldehyde, Pyridinium YlideMgO nanoparticles, PyridineNot SpecifiedNot SpecifiedNot Specified[1][2]
Pictet-Spengler2-(5-methylfuran-2-yl)ethanamine, Aromatic AldehydeHCl (in 1,4-dioxane)CH3CN1 hour (imine formation)26-68%[4][5]
Azide Cyclization(E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid azideDiphenyl ether (heat)Diphenyl etherNot SpecifiedNot Specified[6]

Analysis of Reproducibility:

Direct studies on the reproducibility of these methods are scarce in the reviewed literature. However, several factors can be inferred to influence their reproducibility:

  • Multicomponent Reactions (MCRs): The imidazole-catalyzed, water-mediated MCR appears highly efficient with excellent reported yields[1][2][3]. The use of water as a solvent and a simple catalyst may contribute to its robustness. However, the reproducibility of methods employing pyridinium ylides and various bases might be more sensitive to the purity of reagents and precise control of reaction conditions.

  • Pictet-Spengler Reaction: This method is effective for producing tetrahydrofuro[3,2-c]pyridines. The authors note that "substantial tarring of reaction mixtures in acidic conditions" can occur, which may complicate purification and affect yield reproducibility[4]. The yield also appears sensitive to the electronic nature of the aldehyde substrate[4].

  • Azide Cyclization: This multi-step synthesis involves the formation of an azide, which can be a hazardous intermediate, and a high-temperature cyclization. These factors may present challenges for safe and reproducible scale-up.

Experimental Workflow and Protocols

A generalized workflow for the synthesis of the this compound core often involves the condensation of key building blocks to form the furan and pyridine rings in a sequential or tandem manner.

G Generalized Synthetic Workflow for 2,3-Dihydrofuro[3,2-c]pyridines cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product A Furan Precursor (e.g., 2-(Furan-2-yl)ethanamine) D Mixing & Reaction (with Catalyst & Solvent) A->D B Pyridine Precursor (e.g., Aldehyde) B->D C Third Component (for MCR) (e.g., α-Halo Ketone) C->D E Quenching & Extraction D->E Reaction Completion F Chromatography E->F Crude Product G This compound Derivative F->G Purified Product

References

Safety Operating Guide

Prudent Disposal of 2,3-Dihydrofuro[3,2-c]pyridine: A Guide to Ensuring Laboratory Safety

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Action: Obtain the Safety Data Sheet (SDS) from your supplier. The proper disposal of 2,3-Dihydrofuro[3,2-c]pyridine, a heterocyclic organic compound, necessitates adherence to specific safety protocols and waste management regulations. The foundational document for ensuring safe handling and disposal is the material's Safety Data Sheet (SDS), which must be procured directly from the chemical manufacturer or supplier. Due to the absence of a publicly available SDS for this specific compound in our recent searches, this document outlines the critical steps and general principles for its responsible disposal, contingent on the information that will be provided in the supplier-specific SDS.

Researchers, scientists, and professionals in drug development must recognize that while general principles of chemical waste disposal are instructive, the unique physical and chemical properties, as well as the toxicological profile of this compound, will dictate the precise disposal protocol. Extrapolation from structurally similar compounds, such as pyridine or other furo-pyridine derivatives, is not a substitute for compound-specific data and may lead to unsafe practices.

Operational Plan for Safe Disposal

Once the SDS for this compound has been obtained, the following procedural steps should be followed to develop a comprehensive disposal plan:

  • Review the Safety Data Sheet (SDS):

    • Section 7: Handling and Storage: This section provides guidance on safe handling practices, including measures to prevent contamination and accidental release.

    • Section 8: Exposure Controls/Personal Protection: This will specify the required Personal Protective Equipment (PPE), such as gloves, safety glasses, and lab coats, necessary for handling the compound.

    • Section 13: Disposal Considerations: This is the most critical section for waste disposal. It will provide specific instructions on how to treat, package, and dispose of the chemical waste in accordance with regulatory requirements. It will also specify whether the material is considered hazardous waste.

  • Segregation of Waste:

    • Based on the SDS, this compound waste should be segregated from other chemical waste streams to prevent inadvertent and potentially hazardous reactions.

    • Follow your institution's chemical hygiene plan for the proper labeling and storage of this specific waste.

  • Containerization:

    • Use only approved, compatible, and properly labeled waste containers. The SDS may specify the types of materials suitable for containers.

    • Ensure containers are sealed to prevent the release of vapors.

  • Institutional Procedures:

    • Coordinate with your institution's Environmental Health and Safety (EHS) department. They will provide guidance on the specific procedures for chemical waste pickup and disposal that are in compliance with local, state, and federal regulations.

Logical Workflow for Determining Disposal Procedures

The following diagram illustrates the decision-making process that should be followed to ensure the safe and compliant disposal of this compound.

start Start: Need to Dispose of This compound sds_check Do you have the specific Safety Data Sheet (SDS)? start->sds_check obtain_sds Contact Manufacturer/Supplier to Obtain SDS sds_check->obtain_sds No review_sds Review SDS Sections: - Section 13: Disposal - Section 7: Handling - Section 8: PPE sds_check->review_sds Yes obtain_sds->review_sds is_hazardous Is the waste classified as hazardous in the SDS? review_sds->is_hazardous hazardous_protocol Follow Hazardous Waste Protocol: - Segregate Waste - Use Labeled, Compatible Containers - Contact EHS for Pickup is_hazardous->hazardous_protocol Yes non_hazardous_protocol Follow Non-Hazardous Waste Protocol: - Confirm with EHS - Dispose per Institutional Guidelines is_hazardous->non_hazardous_protocol No ehs_consult Consult with Institutional Environmental Health & Safety (EHS) hazardous_protocol->ehs_consult non_hazardous_protocol->ehs_consult dispose Dispose of Waste Through Approved EHS Procedures ehs_consult->dispose

Personal protective equipment for handling 2,3-Dihydrofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Dihydrofuro[3,2-c]pyridine was not available. The following guidance is based on the safety information for the structurally similar compound 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol and general safety protocols for pyridine derivatives.[1] Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential personal protective equipment (PPE) recommendations, operational procedures, and disposal plans for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Proper PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Standards
Eye and Face Protection Chemical safety goggles and a face shield should be worn to protect against splashes.[1]NIOSH (US) or EN 166 (EU) approved.[1]
Hand Protection Chemically resistant gloves are required. Inspect gloves for any damage before use and dispose of them properly after handling the compound.[1]Information on specific glove materials and breakthrough times was not available. Consult glove manufacturer data for pyridine-like compounds.
Body Protection A lab coat or protective suit is necessary to prevent skin contact.[1]Standard laboratory attire.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[1] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Follow institutional respiratory protection program guidelines.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

  • Preparation and Engineering Controls:

    • Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Keep the compound away from heat, sparks, and open flames.[2][3]

  • Handling the Compound:

    • Wear all recommended PPE as outlined in the table above.

    • Avoid direct contact with the skin and eyes.[1]

    • Prevent the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke in the laboratory area where the compound is handled.[2]

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated area.[1][2]

    • Recommended storage temperature is between 2-8°C.[1]

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.

    • Use personal protective equipment during cleanup.[1]

    • For solid spills, sweep up and shovel the material into a suitable, closed container for disposal, avoiding dust creation.[1]

    • Do not let the product enter drains.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials as hazardous waste in accordance with applicable laws and good laboratory practices.[1]

  • Packaging: Dispose of the container as unused product.[1]

Contact a licensed professional waste disposal service to dispose of this material.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood handle_compound Handle Compound (Avoid contact and dust formation) prep_hood->handle_compound prep_safety Ensure Access to Eyewash/Shower handle_storage Store Properly (2-8°C, Tightly Sealed) handle_compound->handle_storage spill Spill Occurs handle_compound->spill exposure Exposure Occurs handle_compound->exposure dispose_ppe Dispose of Contaminated PPE handle_compound->dispose_ppe dispose_waste Dispose of Waste (Contact Licensed Disposal Service) handle_storage->dispose_waste spill->dispose_waste Contain and Clean Up exposure->prep_safety Use Eyewash/Shower

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrofuro[3,2-c]pyridine
Reactant of Route 2
2,3-Dihydrofuro[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.